GPR120 Agonist 2
説明
The exact mass of the compound this compound is 388.1441 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClO4/c1-13-14(2)19(7-5-15(13)6-8-20(24)25)26-12-17-10-18(23)9-16-11-22(3,4)27-21(16)17/h5,7,9-10H,6,8,11-12H2,1-4H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHMUAMPZUHGNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OCC2=CC(=CC3=C2OC(C3)(C)C)Cl)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GPR120 Agonist 2: A Deep Dive into the Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases.[1][2] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 plays a pivotal role in a multitude of physiological processes including the regulation of glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[1][3] This technical guide provides a comprehensive overview of the mechanism of action of GPR120 agonists, with a focus on the core signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Signaling Pathways of GPR120 Activation
GPR120 activation initiates a cascade of intracellular signaling events through two primary, distinct pathways: a Gαq/11-dependent pathway and a β-arrestin-2-dependent pathway. The engagement of these pathways is often cell-type specific and can be influenced by the nature of the activating agonist.
Gαq/11-Dependent Signaling Pathway
Upon agonist binding, GPR120 undergoes a conformational change that facilitates its coupling to the heterotrimeric G protein subunit Gαq/11.[4][5] This interaction catalyzes the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer. The activated Gαq/11-GTP complex then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[5] The subsequent increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[5][6] This cascade is crucial for many of the metabolic effects of GPR120 activation, such as the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine L-cells and the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[3]
β-Arrestin-2-Dependent Anti-Inflammatory Signaling
In addition to G protein-dependent signaling, GPR120 activation recruits β-arrestin-2, a scaffold protein that plays a critical role in the receptor's anti-inflammatory effects.[4][7] Following agonist binding, GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs), which creates a high-affinity binding site for β-arrestin-2. The binding of β-arrestin-2 to GPR120 sterically hinders further G protein coupling, leading to receptor desensitization and internalization.[8]
Crucially, the GPR120/β-arrestin-2 complex acts as a signaling scaffold. This complex can interact with and sequester TAB1 (TAK1-binding protein 1), thereby preventing the activation of TAK1 (transforming growth factor-β-activated kinase 1).[4][7] TAK1 is a key upstream kinase in pro-inflammatory signaling cascades initiated by Toll-like receptors (TLRs) and tumor necrosis factor-α (TNF-α). By inhibiting TAK1, GPR120 activation effectively blocks the downstream activation of the IKK/NF-κB and JNK/AP-1 pathways, leading to a potent anti-inflammatory response.[4][7]
Quantitative Data on GPR120 Agonists
The potency of GPR120 agonists is typically characterized by their half-maximal effective concentration (EC50) in functional assays. The following table summarizes the EC50 values for a selection of GPR120 agonists.
| Agonist | Assay Type | Cell Line | EC50 (nM) | Reference |
| TUG-891 | Calcium Flux | hGPR120-CHO | 43.7 | [7] |
| Compound 10k | Calcium Flux | hGPR120-CHO | 57.6 | [7] |
| Compound 14d | Calcium Flux | hGPR120-CHO | 37.5 | [7] |
| Compound 2f | Calcium Flux | hGPR120-CHO | 22.1 | [1] |
| Compound 6f | Calcium Flux | hGPR120-CHO | 28.3 | [1] |
| Compound 11b | Calcium Flux | hGPR120-CHO | 25.6 | [1] |
| Compound 11g | Calcium Flux | hGPR120-CHO | 35.8 | [1] |
| AZ13581837 | Calcium Mobilization | CHO-hGPR120 | 120 | [4] |
| AZ13581837 | β-arrestin Recruitment | U2OS-hGPR120 | 5.2 | [4] |
Note on Binding Affinity (Ki): While EC50 values are widely reported for GPR120 agonists, comprehensive, comparative data on their binding affinities (Ki values) from radioligand binding assays are less common in the literature. This is likely due to the challenges in developing suitable radioligands for GPR120 and the robustness of functional assays for screening and characterization.
Experimental Protocols
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation, providing a direct readout of Gαq/11 pathway engagement.
Workflow:
Detailed Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing human GPR120 in appropriate growth medium.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well microplates and culture until they form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.
-
Incubation: Remove the culture medium from the cell plates and add the dye loading buffer. Incubate the plates at 37°C for 1 hour in the dark to allow for dye loading and de-esterification.
-
Compound Preparation: Prepare serial dilutions of the GPR120 agonist in an appropriate assay buffer.
-
Fluorescence Measurement: Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading.
-
Agonist Addition: Add the GPR120 agonist dilutions to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the increase in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC50 value using a non-linear regression model.
Western Blotting for ERK1/2 Phosphorylation
This protocol is used to detect the phosphorylation of ERK1/2, a downstream effector in the Gαq/11 signaling pathway.
Detailed Methodology:
-
Cell Treatment: Plate GPR120-expressing cells and grow to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with the GPR120 agonist at various concentrations and time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then add an enhanced chemiluminescence (ECL) substrate. Detect the signal using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
β-Arrestin Recruitment Assay
This assay measures the interaction between GPR120 and β-arrestin-2, providing a readout for the anti-inflammatory signaling pathway. Several commercial platforms are available, often utilizing enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).
General Principle (EFC-based assay):
-
Cell Line: Use a cell line engineered to co-express GPR120 fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Agonist Stimulation: Upon agonist binding and GPR120 activation, β-arrestin-2 is recruited to the receptor.
-
Enzyme Complementation: The proximity of the two enzyme fragments upon recruitment allows them to form a functional enzyme.
-
Signal Detection: The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin-2 recruitment.
Conclusion
GPR120 agonists exert their therapeutic effects through a dual mechanism of action involving both Gαq/11-mediated metabolic regulation and β-arrestin-2-mediated anti-inflammatory responses. A thorough understanding of these signaling pathways and the availability of robust experimental protocols are essential for the continued development of novel and effective GPR120-targeted therapeutics. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of GPR120.
References
- 1. Structure based prediction of a novel GPR120 antagonist based on pharmacophore screening and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pa2online.org [pa2online.org]
GPR120/FFAR4: A Key Regulator of Metabolism and Inflammation
An in-depth technical guide on the GPR120 Agonist 2 signaling pathway, designed for researchers, scientists, and drug development professionals.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical sensor for medium- to long-chain unsaturated fatty acids.[1] Its activation by agonists, including endogenous fatty acids and synthetic compounds like "Agonist 2," triggers a cascade of intracellular signaling events that play pivotal roles in regulating glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[2] This receptor is highly expressed in various tissues, including adipose tissue, macrophages, the gastrointestinal tract, and pancreatic islets, highlighting its multifaceted role in physiological homeostasis.[1][3]
The therapeutic potential of GPR120 agonists is a subject of intense research, particularly for metabolic disorders such as obesity and type 2 diabetes, as well as inflammatory conditions.[2][4][5] By activating GPR120, these agonists can mimic the beneficial effects of omega-3 fatty acids, leading to improved insulin sensitivity, enhanced glucose uptake, and suppression of inflammatory pathways.[6][7]
Dual Signaling Pathways of GPR120
Upon activation by an agonist, GPR120 can signal through two primary pathways: the Gαq/11-mediated pathway and the β-arrestin-2-mediated pathway. This dual signaling capability allows GPR120 to exert a wide range of cellular effects.
Gαq/11-Mediated Signaling Pathway
The classical GPR120 signaling pathway involves its coupling to the Gαq/11 family of G proteins.[8] This interaction initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[9][10]
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[8][10][11] The resulting increase in intracellular calcium concentration ([Ca2+]i) is a key event that mediates several downstream effects of GPR120 activation, including:
-
Hormone Secretion: In enteroendocrine cells, the rise in [Ca2+]i stimulates the secretion of glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK), incretin (B1656795) hormones that enhance insulin secretion and promote satiety.[12][13]
-
Adipogenesis: During the differentiation of adipocytes, GPR120-mediated increases in [Ca2+]i contribute to the expression of peroxisome proliferator-activated receptor gamma (PPARγ), a master regulator of adipogenesis.[11][12]
-
Neurotransmitter Release: In the nervous system, GPR120 activation and subsequent calcium mobilization can influence neurotransmitter release.
Simultaneously, DAG activates protein kinase C (PKC), which, along with the elevated [Ca2+]i, can lead to the phosphorylation and activation of downstream kinases, including the extracellular signal-regulated kinase 1/2 (ERK1/2).[11][12] The activation of the ERK1/2 pathway is also implicated in adipogenesis and other cellular processes.[11]
In adipocytes, the Gαq/11 pathway has been shown to be crucial for insulin-sensitizing effects. Activation of this pathway leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane, thereby increasing glucose uptake.[6][14]
β-Arrestin-2-Mediated Anti-Inflammatory Signaling
In addition to G protein coupling, agonist-bound GPR120 can recruit β-arrestin-2.[7][8] This interaction is pivotal for the potent anti-inflammatory effects mediated by GPR120.[7][14] The β-arrestin-2-dependent pathway is particularly important in immune cells like macrophages.[8]
Upon agonist binding, GPR120 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestin-2, which then binds to the receptor.[15] The GPR120/β-arrestin-2 complex is subsequently internalized into the cytoplasm.[14]
Inside the cell, the internalized complex can act as a signaling scaffold. A key anti-inflammatory mechanism involves the interaction of the GPR120-β-arrestin-2 complex with transforming growth factor-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1).[8][12][14] This interaction prevents TAB1 from binding to and activating TAK1, a crucial upstream kinase in pro-inflammatory signaling cascades.[7][14]
By inhibiting the TAK1-TAB1 interaction, GPR120 activation effectively blocks the downstream activation of major pro-inflammatory pathways, including:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: This prevents the transcription of numerous pro-inflammatory genes, such as those for TNF-α, IL-6, and COX-2.[8][13][14]
-
JNK (c-Jun N-terminal kinase) pathway: This attenuates another arm of the inflammatory response.[8][14]
This β-arrestin-2-mediated pathway provides a mechanism for the broad anti-inflammatory effects of GPR120 agonists, which are independent of the Gαq/11 pathway.[14][16]
Quantitative Data on GPR120 Agonists
The potency and efficacy of various agonists at the GPR120 receptor can be quantified using in vitro pharmacological assays. The half-maximal effective concentration (EC50) is a common measure of agonist potency.
| Agonist | Receptor | Assay Type | EC50 (nM) | Reference |
| GW9508 | Human GPR120 | Calcium mobilization | 5,460 | [17] |
| Mouse GPR120 | Calcium mobilization | - | ||
| TUG-891 | Human GPR120 | Calcium mobilization | Potent | [13] |
| Mouse GPR120 | Calcium mobilization | Limited selectivity | [13] | |
| AMG 837 | Human GPR40 | - | 14 | [17] |
| Docosahexaenoic acid (DHA) | - | Anti-inflammatory | - | [18] |
| α-Linolenic acid (ALA) | - | Adipogenesis | - | [8] |
Note: Specific EC50 values for "Agonist 2" are not publicly available and would be proprietary to the developing entity. The table includes data for commonly studied GPR120 agonists for comparison. TUG-891 is a potent synthetic agonist often used in research.
Experimental Protocols for Elucidating GPR120 Signaling
A variety of in vitro and cellular assays are employed to investigate the signaling pathways activated by GPR120 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following agonist stimulation, which is indicative of Gαq/11 pathway activation.
Principle: Cells expressing GPR120 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Upon agonist binding to GPR120 and subsequent activation of the Gαq/11-PLC-IP3 pathway, calcium is released from the endoplasmic reticulum, leading to an increase in intracellular calcium. This increase in calcium binds to the fluorescent dye, causing a change in its fluorescence intensity, which can be measured using a fluorescence plate reader or microscope.
Detailed Methodology:
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human or mouse GPR120 in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate the cells with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a masking agent (e.g., probenecid) for 1 hour at 37°C in the dark.
-
Agonist Preparation: Prepare a serial dilution of the GPR120 agonist (e.g., Agonist 2) in the assay buffer.
-
Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence.
-
Agonist Addition: Inject the agonist solution into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence from baseline for each well. Plot the peak fluorescence response against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay
This assay is used to detect the activation of the ERK1/2 signaling pathway, which can be downstream of both Gαq/11 and β-arrestin-2.
Principle: Upon activation, ERK1/2 is phosphorylated. This phosphorylated form (p-ERK1/2) can be specifically detected using antibodies. Common methods for detection include Western blotting and cell-based immunoassays (e.g., ELISA).
Detailed Methodology (Western Blotting):
-
Cell Culture and Treatment: Culture GPR120-expressing cells and serum-starve them for several hours to reduce basal ERK phosphorylation. Treat the cells with the GPR120 agonist for various time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities for p-ERK1/2 and normalize to the total ERK1/2 or a loading control (e.g., GAPDH).
β-Arrestin-2 Recruitment Assay
This assay directly measures the interaction between GPR120 and β-arrestin-2 upon agonist stimulation.
Principle: Various techniques can be used, including Bioluminescence Resonance Energy Transfer (BRET) and PathHunter assays. In the PathHunter assay, GPR120 is tagged with a ProLink tag, and β-arrestin-2 is fused to an enzyme acceptor (EA) fragment of β-galactosidase. Agonist-induced recruitment of β-arrestin-2 to GPR120 brings the ProLink tag and EA fragment into close proximity, forcing the complementation of the enzyme. The active β-galactosidase then hydrolyzes a substrate to produce a chemiluminescent signal.
Detailed Methodology (PathHunter Assay):
-
Cell Line: Use a cell line co-expressing the GPR120-ProLink fusion and the β-arrestin-2-EA fusion.
-
Cell Plating: Plate the cells in a white, solid-bottom multi-well plate and incubate overnight.
-
Agonist Treatment: Treat the cells with a serial dilution of the GPR120 agonist and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Detection: Add the PathHunter detection reagent, which contains the chemiluminescent substrate. Incubate for 1 hour at room temperature.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the signal intensity against the agonist concentration and fit the data to a dose-response curve to determine the EC50 for β-arrestin-2 recruitment.
Conclusion
The GPR120 receptor represents a promising therapeutic target for a range of metabolic and inflammatory diseases. Its ability to signal through both Gαq/11- and β-arrestin-2-dependent pathways allows for a diverse array of physiological responses to agonist stimulation. A thorough understanding of these signaling mechanisms, facilitated by the experimental protocols outlined above, is crucial for the development of selective and effective GPR120-targeted therapies. The continued elucidation of the GPR120 signaling network will undoubtedly pave the way for novel treatments for some of the most pressing health challenges of our time.
References
- 1. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dovepress.com [dovepress.com]
- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 17. abmole.com [abmole.com]
- 18. GPR120 is an important inflammatory regulator in the development of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Binding Affinity and Selectivity of GPR120 Agonists
Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis.[1] As a receptor for long-chain free fatty acids (LCFAs), particularly omega-3 fatty acids, GPR120 activation mediates a range of physiological effects, from stimulating glucagon-like peptide-1 (GLP-1) secretion to exerting potent anti-inflammatory actions in macrophages.[1] The development of synthetic agonists with high potency and selectivity for GPR120 is a key focus of drug discovery efforts.
This technical guide provides an in-depth overview of the binding affinity and selectivity of representative GPR120 agonists. Due to the ambiguity of the designation "GPR120 Agonist 2," this guide will focus on two well-characterized and selective synthetic agonists: TUG-891 and Compound A (cpdA) . These compounds are frequently used as pharmacological tools to probe GPR120 function. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the quantitative pharmacology, experimental methodologies, and signaling pathways associated with these key GPR120 agonists.
GPR120 Agonist: Quantitative Data
The pharmacological activity of GPR120 agonists is typically characterized by their potency in functional assays (EC50) and their selectivity against other related receptors, most notably GPR40 (FFAR1), which also binds LCFAs. Direct binding affinity data (Ki or Kd values) for these agonists are not as widely reported in the literature as functional potency data.
Agonist Potency (EC50)
The following table summarizes the half-maximal effective concentration (EC50) values for TUG-891 and Compound A in various functional assays that measure downstream signaling events upon GPR120 activation.
| Agonist | Assay Type | Cell Line | Species | EC50 (nM) | Reference |
| TUG-891 | Calcium Mobilization | CHO-hGPR120 | Human | 43.7 | [2] |
| β-Arrestin-2 Recruitment | Flp-In T-REx 293 | Human | - | [3] | |
| ERK Phosphorylation | Flp-In T-REx 293 | Human | - | [3] | |
| Compound A (cpdA) | Calcium Mobilization | GPR120-transfected cells | - | ~350 | [4] |
| β-Arrestin-2 Recruitment | hGPR120-expressing HEK293 | Human | ~350 | [5] | |
| IP3 Production | hGPR120-expressing HEK293 | Human | - | [5] |
Note: Some EC50 values were reported as ~0.35 µM, which is equivalent to 350 nM. Dashes indicate that while the assay was performed, a specific EC50 value was not explicitly stated in the cited source.
Agonist Selectivity
A critical aspect of GPR120 agonist development is achieving high selectivity over GPR40 to avoid off-target effects. The following table highlights the selectivity profiles of TUG-891 and Compound A.
| Agonist | Receptor | Potency (EC50) | Selectivity (over GPR40) | Reference |
| TUG-891 | Human GPR120 | 43.7 nM | >1000-fold | [6] |
| Human GPR40 | >30,000 nM | [6] | ||
| Compound A (cpdA) | GPR120 | logEC50 (M) = -7.62 ± 0.11 | High | [5] |
| GPR40 | Negligible activity | [5] |
GPR120 Signaling Pathways
Activation of GPR120 by an agonist initiates two primary signaling cascades: a Gαq/11-dependent pathway that leads to metabolic effects, and a β-arrestin-2-dependent pathway that is largely responsible for the receptor's anti-inflammatory actions.
Gαq/11-Mediated Signaling
Upon agonist binding, GPR120 couples to the Gαq/11 subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration ([Ca2+]i). This pathway is implicated in metabolic functions such as the secretion of incretin (B1656795) hormones like GLP-1.
β-Arrestin-2-Mediated Anti-inflammatory Signaling
The anti-inflammatory effects of GPR120 activation are mediated through the recruitment of β-arrestin-2. Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin-2 is recruited to the intracellular tail of GPR120. The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1, preventing its association with TAK1. This, in turn, inhibits the downstream activation of pro-inflammatory signaling cascades, such as the NF-κB and JNK pathways.
Experimental Protocols
Characterization of GPR120 agonists relies on a suite of cell-based functional assays. Below are detailed methodologies for the key experiments cited in this guide.
Calcium Mobilization Assay
This assay is a primary screening method to identify GPR120 agonists by measuring the increase in intracellular calcium following Gαq/11 pathway activation.
1. Cell Culture and Plating:
-
Culture a suitable host cell line (e.g., HEK293 or CHO) stably expressing human or mouse GPR120 in appropriate growth medium.
-
Seed the cells into black, clear-bottom 96- or 384-well microplates to form a confluent monolayer overnight.
2. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an anion-exchange inhibitor like probenecid (B1678239) in a physiological buffer (e.g., HBSS).
-
Remove the culture medium from the cell plate and add the dye-loading buffer.
-
Incubate the plate at 37°C for approximately one hour to allow for dye uptake and de-esterification.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of the test agonist (e.g., TUG-891) in the assay buffer.
-
Use a fluorescent plate reader equipped with an automated injection system to add the agonist to the dye-loaded cells.
4. Fluorescence Measurement:
-
Measure the baseline fluorescence intensity before agonist addition.
-
Immediately after agonist injection, monitor the change in fluorescence over time (typically for 90-120 seconds) to capture the transient calcium flux.
-
The data is typically expressed as the peak fluorescence response over baseline.
5. Data Analysis:
-
Plot the fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
β-Arrestin-2 Recruitment Assay
This assay quantifies the interaction between GPR120 and β-arrestin-2, which is a hallmark of the anti-inflammatory signaling pathway. Enzyme fragment complementation (EFC) assays, such as the PathHunter® assay, are commonly used.
1. Cell Culture:
-
Use a cell line (e.g., CHO-K1) engineered to co-express GPR120 fused to a small enzyme fragment (ProLink™) and β-arrestin-2 fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Plate the cells in white, solid-bottom multi-well plates and incubate overnight.
2. Agonist Treatment:
-
Prepare serial dilutions of the test agonist in an appropriate assay buffer.
-
Add the diluted agonist to the cells and incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically 60-90 minutes) at 37°C.
3. Signal Detection:
-
Add the detection reagents, which contain the substrate for the complemented enzyme.
-
Incubate the plate at room temperature for approximately 60 minutes to allow for signal development.
4. Luminescence Measurement:
-
Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin-2 recruitment.
5. Data Analysis:
-
Normalize the data to a vehicle control and plot the luminescent signal against the logarithm of the agonist concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve.
Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more direct measure of Gαq/11 pathway activation by quantifying the accumulation of a stable downstream metabolite of IP3, inositol monophosphate (IP1). This is often performed using a competitive immunoassay format, such as HTRF®.
1. Cell Stimulation:
-
Plate GPR120-expressing cells in a suitable multi-well plate and incubate to allow for adherence.
-
Prepare serial dilutions of the test agonist in a stimulation buffer that includes lithium chloride (LiCl). LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Add the agonist dilutions to the cells and incubate for an optimized period (e.g., 30-60 minutes) at 37°C.
2. Cell Lysis and Detection:
-
Lyse the cells by adding a lysis buffer containing the detection reagents: an IP1-d2 acceptor and a terbium cryptate-labeled anti-IP1 antibody.
-
In this competitive assay, the endogenous IP1 produced by the cells will compete with the IP1-d2 acceptor for binding to the antibody.
3. HTRF® Measurement:
-
Incubate the plate for at least one hour at room temperature to allow the immunoassay to reach equilibrium.
-
Measure the fluorescence at both the donor (terbium) and acceptor (d2) emission wavelengths using an HTRF®-compatible plate reader.
4. Data Analysis:
-
Calculate the HTRF® ratio (acceptor emission / donor emission) and normalize the data.
-
The signal is inversely proportional to the amount of IP1 produced. Plot the normalized signal against the logarithm of the agonist concentration and fit to a dose-response curve to determine the EC50.
References
In Vitro Characterization of GPR120 Agonist 2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a representative G protein-coupled receptor 120 (GPR120) agonist, designated herein as "GPR120 Agonist 2." GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3][4][5] This document details the experimental protocols and data interpretation for evaluating the potency, selectivity, and mechanism of action of novel GPR120 agonists.
Core Data Summary
The in vitro activity of this compound is summarized in the tables below. These data provide a quantitative assessment of its potency, efficacy, and selectivity, which are critical for its development as a therapeutic agent.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line | Species | Agonist | EC50 (nM) | Efficacy (%) |
| Calcium Mobilization | CHO-hGPR120 | Human | This compound | 83.2 | 100 |
| β-Arrestin Recruitment | U2OS-hGPR120 | Human | This compound | 5.2 | 100 |
| GLP-1 Secretion | STC-1 | Murine | This compound | 120 | Not Reported |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. Efficacy refers to the maximal response achievable from a drug.
Table 2: Selectivity Profile of this compound
| Target | Assay Type | Species | This compound EC50/IC50 (µM) | Selectivity (fold) vs. hGPR120 |
| GPR40 (FFAR1) | Calcium Mobilization | Human | >60 | >721 |
| GPR40 (FFAR1) | Calcium Mobilization | Murine | 12.7 | 152.6 |
Selectivity is a crucial parameter for a drug candidate, indicating its ability to bind to the intended target with high affinity, while having low affinity for other, unintended targets. High selectivity minimizes the risk of off-target effects and associated toxicities.
GPR120 Signaling Pathways
GPR120 activation by an agonist like "this compound" can trigger multiple downstream signaling cascades. The two primary pathways are the Gαq/11-mediated pathway and the β-arrestin-mediated pathway. These pathways lead to diverse physiological effects, including the regulation of glucose metabolism, hormone secretion, and anti-inflammatory responses.[1][6][7]
Gαq/11 Signaling Pathway
Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).[1] This cascade is involved in the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK).[1][8]
β-Arrestin Signaling Pathway
Agonist-bound GPR120 can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin 2.[1] The GPR120/β-arrestin 2 complex is internalized and can interact with other signaling molecules, such as TAB1, to inhibit the TAK1-mediated inflammatory pathway.[1][7] This mechanism is central to the anti-inflammatory effects of GPR120 agonists.[7]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These protocols are essential for the accurate and reproducible characterization of GPR120 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (CHO-hGPR120) are cultured in appropriate media.[4][9]
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Test compounds, including this compound and a reference agonist, are serially diluted and added to the wells.
-
Signal Detection: Fluorescence changes are monitored in real-time using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity is plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay
This assay quantifies the interaction between GPR120 and β-arrestin 2 upon agonist stimulation.
Methodology:
-
Cell Line: A U2OS cell line co-expressing human GPR120 fused to a protein fragment and β-arrestin 2 fused to the complementary fragment of the protein (e.g., using PathHunter® technology) is used.
-
Cell Plating: Cells are plated in 96-well white-walled plates and incubated.
-
Compound Treatment: Cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 90 minutes) at 37°C.
-
Signal Detection: A detection reagent is added, and the luminescence signal, proportional to the GPR120/β-arrestin 2 interaction, is measured using a luminometer.
-
Data Analysis: Luminescence values are plotted against agonist concentration to calculate the EC50.
GLP-1 Secretion Assay
This assay measures the ability of a GPR120 agonist to stimulate the secretion of GLP-1 from an enteroendocrine cell line.
Methodology:
-
Cell Culture: The murine intestinal enteroendocrine cell line STC-1 is cultured in appropriate media.[1]
-
Cell Seeding: Cells are seeded in 24-well plates and grown to confluency.
-
Pre-incubation: Cells are washed and pre-incubated in a buffer with low glucose.
-
Compound Stimulation: Cells are then incubated with various concentrations of this compound in a buffer containing a stimulatory concentration of glucose for 2 hours.
-
Supernatant Collection: The supernatant is collected from each well.
-
GLP-1 Quantification: The concentration of GLP-1 in the supernatant is measured using a commercially available ELISA kit.
-
Data Analysis: The amount of secreted GLP-1 is normalized and plotted against the agonist concentration to determine the dose-response relationship.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates a typical workflow for the in vitro characterization of a novel GPR120 agonist.
References
- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. FFA4/GPR120: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders | MDPI [mdpi.com]
- 9. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 2: A Deep Dive into its Therapeutic Potential in Metabolic Disease Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] Activated by long-chain fatty acids, particularly omega-3 fatty acids, GPR120 is expressed in key metabolic tissues such as adipocytes, macrophages, and enteroendocrine cells.[3][4] Its activation triggers a cascade of signaling events that culminate in improved glucose homeostasis, reduced inflammation, and better lipid metabolism. This technical guide provides a comprehensive overview of the role of a selective GPR120 agonist, referred to here as "GPR120 Agonist 2," in preclinical models of metabolic disease. We delve into the core mechanisms of action, present key quantitative data from in vivo and in vitro studies, and provide detailed experimental protocols for researchers seeking to investigate this promising therapeutic avenue.
Mechanism of Action: Dual Signaling Pathways
GPR120 activation by an agonist initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways lead to distinct downstream effects that collectively contribute to the therapeutic benefits observed in metabolic disease models.
Gαq/11 Signaling Pathway
Upon agonist binding, GPR120 couples to the Gαq/11 protein, activating phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This pathway is primarily associated with the metabolic effects of GPR120, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion from enteroendocrine cells and enhanced glucose uptake in adipocytes.[5][6]
GPR120 Gαq/11 Signaling Pathway
β-Arrestin-2 Signaling Pathway
The anti-inflammatory effects of GPR120 agonism are primarily mediated through the β-arrestin-2 pathway. Following agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin-2. The GPR120/β-arrestin-2 complex is then internalized. This scaffolding protein plays a crucial role in inhibiting inflammatory signaling cascades, such as the NF-κB pathway, by preventing the association of key signaling molecules like TAB1 with TAK1.[1][7] This ultimately leads to a reduction in the production of pro-inflammatory cytokines.
GPR120 β-Arrestin-2 Signaling Pathway
Effects on Glucose Metabolism
This compound has demonstrated significant improvements in glucose homeostasis in diet-induced obese (DIO) mouse models. These effects are attributed to both enhanced insulin (B600854) sensitivity and increased incretin (B1656795) secretion.
Improved Glucose Tolerance and Insulin Sensitivity
In vivo studies using a selective GPR120 agonist, compound A (cpdA), showed marked improvements in glucose and insulin tolerance in DIO mice.[1][2] Treatment with the agonist led to lower blood glucose levels during an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).[1]
Table 1: Effects of this compound (cpdA) on Glucose Homeostasis in DIO Mice
| Parameter | Vehicle Control | This compound (30 mg/kg) | Fold Change | Reference |
| Oral Glucose Tolerance Test (AUC) | [1] | |||
| Blood Glucose (mg/dLmin) | ~35,000 | ~25,000 | ↓ ~28% | [1] |
| Insulin Tolerance Test (AUC) | [1] | |||
| Blood Glucose (% of baselinemin) | ~10,000 | ~7,500 | ↓ ~25% | [1] |
| Fasting Plasma Insulin | ||||
| Insulin (ng/mL) | ~4.5 | ~2.0 | ↓ ~55% | [1] |
Stimulation of GLP-1 Secretion
GPR120 is expressed in enteroendocrine L-cells of the gut, and its activation stimulates the secretion of GLP-1, a potent incretin hormone that enhances glucose-dependent insulin secretion.[5][6][8] In vitro studies using the murine enteroendocrine cell line STC-1 have shown that GPR120 agonists, such as TUG-891, can significantly increase GLP-1 release.[6][7]
Table 2: Effect of GPR120 Agonist (TUG-891) on GLP-1 Secretion in STC-1 Cells
| Treatment | GLP-1 Secretion (Fold increase over vehicle) | Reference |
| Vehicle | 1.0 | [7] |
| TUG-891 (10 µM) | ~2.5 | [7] |
Impact on Lipid Metabolism and Hepatic Steatosis
Beyond its effects on glucose control, this compound has shown beneficial effects on lipid metabolism, particularly in the context of obesity-induced hepatic steatosis (fatty liver).
Reduction in Hepatic Steatosis
Treatment of DIO mice with cpdA resulted in a significant reduction in liver triglycerides and diacylglycerols, key markers of hepatic steatosis.[1][2] This effect is likely a combination of improved systemic insulin sensitivity and direct effects on hepatic lipid handling.
Table 3: Effects of this compound (cpdA) on Hepatic Lipid Content in DIO Mice
| Parameter | Vehicle Control | This compound (30 mg/kg) | Fold Change | Reference |
| Liver Triglycerides (mg/g tissue) | ~120 | ~60 | ↓ ~50% | [1] |
| Liver Diacylglycerols (nmol/g tissue) | ~400 | ~250 | ↓ ~37.5% | [1] |
Anti-inflammatory Role in Metabolic Disease
Chronic low-grade inflammation, particularly in adipose tissue, is a key driver of insulin resistance in obesity. This compound exerts potent anti-inflammatory effects, primarily through its action on macrophages.[1][4]
Inhibition of Macrophage-Mediated Inflammation
In vitro studies have shown that GPR120 agonists can inhibit the activation of pro-inflammatory signaling pathways, such as NF-κB, in macrophages.[1] This leads to a reduction in the expression and secretion of pro-inflammatory cytokines. In vivo, treatment with cpdA in DIO mice led to a decrease in markers of systemic and adipose tissue inflammation.[1]
Table 4: Anti-inflammatory Effects of this compound (cpdA)
| Parameter | Model | Vehicle Control | This compound | Effect | Reference |
| NF-κB Reporter Activity (Fold over basal) | Primary Macrophages (in vitro) | ~12 | ~6 | ↓ ~50% | [1] |
| Adipose Tissue iNOS mRNA | DIO Mice (in vivo) | High | Low | Reduced Expression | [1] |
| Adipose Tissue Arginase mRNA | DIO Mice (in vivo) | Low | High | Increased Expression | [1] |
| Serum IL-6 | DIO Mice (in vivo) | Elevated | Reduced | Decreased Levels | [9] |
| Serum MCP-1 | DIO Mice (in vivo) | Elevated | Reduced | Decreased Levels | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of GPR120 agonists in metabolic disease models.
Oral Glucose Tolerance Test (OGTT) in Mice
Oral Glucose Tolerance Test (OGTT) Workflow
Protocol:
-
Animal Model: Use age- and weight-matched male C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[1][10]
-
Fasting: Fast the mice for 6 hours with free access to water.[11]
-
Baseline Glucose: At t=0, obtain a baseline blood glucose reading from a tail vein blood sample using a glucometer.[10]
-
Agonist Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control via oral gavage.
-
Glucose Challenge: After 30-60 minutes, administer a 2 g/kg body weight glucose solution via oral gavage.[3]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.[10]
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
Insulin Tolerance Test (ITT) in Mice
Protocol:
-
Animal Model: Use DIO mice as described for the OGTT.
-
Fasting: Fast the mice for 4-6 hours with free access to water.[12]
-
Baseline Glucose: At t=0, obtain a baseline blood glucose reading.
-
Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[12][13]
-
Blood Glucose Monitoring: Measure blood glucose levels from tail vein samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Express blood glucose levels as a percentage of the initial baseline value and calculate the AUC to assess insulin sensitivity.
In Vitro GLP-1 Secretion Assay
Protocol:
-
Cell Culture: Culture murine STC-1 enteroendocrine cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8][14]
-
Seeding: Seed the cells in a 24-well plate and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with Krebs-Ringer bicarbonate buffer (KRBB) and pre-incubate for 30 minutes.
-
Stimulation: Replace the buffer with KRBB containing the GPR120 agonist (e.g., 10 µM TUG-891) or vehicle control and incubate for 2 hours.
-
Supernatant Collection: Collect the supernatant for GLP-1 measurement.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the supernatant using a commercially available ELISA kit.[14]
-
Data Normalization: Normalize GLP-1 secretion to the total protein content of the cells in each well.
β-Arrestin-2 Recruitment Assay
Protocol:
-
Cell Line: Utilize a commercially available cell line co-expressing a tagged GPR120 receptor and a tagged β-arrestin-2, such as the PathHunter® β-Arrestin GPCR Assay from DiscoverX.[15][16]
-
Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.
-
Compound Addition: Add the GPR120 agonist at various concentrations to the wells.
-
Incubation: Incubate the plate for 60-90 minutes at 37°C.[16]
-
Detection: Add the detection reagent, which generates a chemiluminescent signal upon the interaction of the tagged receptor and β-arrestin-2.
-
Signal Measurement: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the agonist concentration to determine the EC50 value for β-arrestin-2 recruitment.
Conclusion
This compound demonstrates significant therapeutic potential for the treatment of metabolic diseases by acting through a dual mechanism that improves both metabolic and inflammatory parameters. The robust preclinical data, including improved glucose tolerance, enhanced insulin sensitivity, reduced hepatic steatosis, and potent anti-inflammatory effects, underscore the promise of this therapeutic strategy. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the role of GPR120 agonism and to accelerate the development of novel therapies for type 2 diabetes, obesity, and related metabolic disorders.
References
- 1. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Insulin Tolerance Test in Mouse [protocols.io]
- 13. mmpc.org [mmpc.org]
- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 15. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 16. benchchem.com [benchchem.com]
The Role of GPR120 Agonists in Adipocyte Differentiation: A Technical Guide
An In-depth Examination of GPR120 Agonist-Mediated Effects on Adipogenesis for Researchers and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of adipogenesis, inflammation, and energy metabolism. As a receptor for long-chain fatty acids, particularly omega-3 fatty acids, GPR120 plays a pivotal role in sensing dietary fats and translating these signals into diverse physiological responses. Its high expression in adipose tissue and macrophages underscores its potential as a therapeutic target for metabolic disorders such as obesity and type 2 diabetes. The activation of GPR120 by specific agonists has been shown to promote the differentiation of preadipocytes into mature, functional adipocytes, a process central to healthy adipose tissue expansion and lipid homeostasis.
This technical guide provides a comprehensive overview of the effects of GPR120 agonists on adipocyte differentiation. It consolidates quantitative data from key studies, details experimental protocols for assessing these effects, and illustrates the underlying molecular signaling pathways. While the prompt specified "GPR120 Agonist 2," this appears to be a placeholder, as no such specific agonist is prominently featured in the scientific literature. Therefore, this guide focuses on well-characterized synthetic agonists such as TUG-891 and Compound A (cpdA), which are widely used as tool compounds to elucidate GPR120 function.
Data Presentation: Quantitative Effects of GPR120 Agonists
The activation of GPR120 initiates signaling cascades that modulate the expression of key adipogenic transcription factors and markers, leading to lipid accumulation and the acquisition of a mature adipocyte phenotype. The following tables summarize the quantitative effects of various GPR120 agonists on these processes.
Table 1: In Vitro Agonist Potency on GPR120 Signaling Pathways
| Agonist | Assay | Cell System | Species | EC50 | Reference |
| TUG-891 | Calcium Mobilization | HEK293 | Human | 43.7 nM | [1] |
| Calcium Mobilization | CHO-K1 | Human | pEC50 = 7.36 | ||
| Calcium Mobilization | CHO-K1 | Mouse | pEC50 = 7.77 | ||
| β-arrestin-2 Recruitment | U2OS | Human | pEC50 = 6.9 | [2] | |
| Compound A (cpdA) | Calcium Mobilization | HEK293 | Human/Mouse | logEC50 (M) = -7.62 ± 0.11 | [3] |
| β-arrestin-2 Recruitment | CHO-K1 | Human/Mouse | ~0.35 µM | [3][4] |
Table 2: Effects of GPR120 Agonists on Adipogenic Gene Expression and Lipid Accumulation
| Agonist | Cell Line | Treatment Condition | Effect on Gene Expression (Fold Change) | Effect on Lipid Accumulation | Reference |
| TUG-891 | 3T3-L1 | Dose-dependent | Increased PPARγ activation (GPR120-dependent) | Promoted intracellular triglyceride accumulation in a dose-dependent manner | [5] |
| α-Linolenic acid (ALA) | 3T3-L1 | Differentiation media | Improved adipogenesis in a GPR120-dependent manner | Not specified | [6] |
| Rosiglitazone (PPARγ agonist) | Primary inguinal WAT adipocytes | 1µM | UCP1: 721-fold, CIDEA: 128-fold (normalized to FABP4) | Not specified | [7] |
Note: Direct quantitative data on fold-change for PPARγ and FABP4 upon treatment with specific GPR120 agonists is limited in the reviewed literature. Studies confirm a positive regulatory role, often through GPR120 knockdown or knockout models showing reduced expression of these markers.[6]
Signaling Pathways in GPR120-Mediated Adipogenesis
GPR120 activation by an agonist triggers two primary signaling cascades within the preadipocyte, both of which converge to promote the expression of the master adipogenic regulator, PPARγ.
-
Gαq/11-PLC-Ca2+-ERK1/2 Pathway : Upon ligand binding, GPR120 couples with the Gαq/11 protein. This activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, increasing its cytosolic concentration. This increase in intracellular calcium, along with other signals, leads to the phosphorylation and activation of extracellular signal-regulated kinase 1/2 (ERK1/2). The activation of this pathway is crucial for initiating the adipogenic program.[5]
-
β-Arrestin 2 Pathway : In addition to G-protein coupling, GPR120 can signal through β-arrestin 2. This pathway is more prominently associated with the anti-inflammatory effects of GPR120.[3][6] While its direct role in adipogenesis is less defined than the Gαq/11 pathway, it contributes to the overall cellular response to GPR120 activation.
Both pathways ultimately lead to the enhanced expression and/or activation of PPARγ, which then drives the transcription of a suite of genes necessary for the adipocyte phenotype, including fatty acid binding protein 4 (FABP4), leading to lipid droplet formation and maturation.[5][6]
Experimental Protocols
Investigating the effects of GPR120 agonists on adipocyte differentiation typically involves in vitro cell culture models, with the 3T3-L1 preadipocyte cell line being the most common.
3T3-L1 Adipocyte Differentiation Protocol
This protocol outlines the standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes, during which a GPR120 agonist can be introduced.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium (GM): DMEM with 10% Bovine Calf Serum (BCS)
-
Differentiation Medium 1 (DM1): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin.
-
Differentiation Medium 2 (DM2): DMEM with 10% FBS, 10 µg/mL Insulin.
-
GPR120 Agonist (e.g., TUG-891) stock solution in a suitable solvent (e.g., DMSO).
Procedure:
-
Plating: Seed 3T3-L1 preadipocytes in GM and grow to 100% confluence.
-
Contact Inhibition: Maintain cells in GM for 2 days post-confluence (Day 0).
-
Induction: On Day 0, replace GM with DM1. This is the stage where the GPR120 agonist or vehicle control is typically added.
-
Maturation (Part 1): On Day 2, replace the medium with DM2, again containing the GPR120 agonist or vehicle.
-
Maturation (Part 2): From Day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS (and the agonist/vehicle).
-
Analysis: Full differentiation is typically observed between Day 8 and Day 12. Cells can be harvested for analysis (RNA/protein extraction) or stained for lipid accumulation.
Quantification of Lipid Accumulation by Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a visual and quantifiable measure of adipocyte differentiation.
Materials:
-
Differentiated 3T3-L1 cells in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O working solution (e.g., 0.2% Oil Red O in 60% isopropanol)
Procedure:
-
Wash: Gently wash the differentiated cells with PBS.
-
Fixation: Fix the cells with 10% formalin for at least 1 hour.
-
Wash: Wash the fixed cells with distilled water.
-
Staining: Add the Oil Red O working solution to each well, ensuring full coverage, and incubate for 30-60 minutes at room temperature.
-
Wash: Aspirate the staining solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
Imaging: Visualize and photograph the stained lipid droplets under a microscope.
-
Quantification: a. Completely dry the stained plates. b. Elute the dye by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. c. Transfer the eluate to a 96-well plate. d. Measure the absorbance at a wavelength between 490-520 nm using a spectrophotometer.
Analysis of Gene Expression by RT-qPCR
Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of key adipogenic marker genes.
Materials:
-
Differentiated 3T3-L1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Pparg, Fabp4) and a housekeeping gene (e.g., Actb, Gapdh).
Procedure:
-
RNA Extraction: Harvest cells at desired time points (e.g., Day 8 of differentiation) and extract total RNA according to the kit manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Analysis: Determine the relative expression of target genes by normalizing their expression to the housekeeping gene using the ΔΔCt method.
Conclusion
GPR120 stands as a promising therapeutic target for metabolic diseases, and its agonists have demonstrated clear pro-adipogenic effects. By activating specific signaling pathways involving Gαq/11, intracellular calcium, and ERK1/2, these compounds enhance the expression of the master regulator PPARγ, thereby promoting the differentiation of preadipocytes into mature adipocytes. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the effects of novel GPR120 agonists. Further research to delineate the precise quantitative impact of these agonists on adipogenic gene expression will be invaluable for the development of new therapeutics aimed at modulating adipose tissue function and improving metabolic health.
References
- 1. mdpi.com [mdpi.com]
- 2. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PPAR agonists induce a white-to-brown fat conversion through stabilization of PRDM16 protein - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to GPR120 Agonist 2 in the Attenuation of Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of GPR120 agonist 2, a representative synthetic agonist for the G-protein coupled receptor 120 (GPR120), in modulating inflammatory responses. This document details the underlying signaling pathways, experimental protocols for investigation, and quantitative data on the efficacy of these agonists.
Introduction to GPR120 and Its Role in Inflammation
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1] Activated by long-chain fatty acids, particularly omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), GPR120 is highly expressed in adipose tissue and macrophages.[2][3] Its activation initiates potent anti-inflammatory and insulin-sensitizing effects, making it an attractive therapeutic target for conditions such as obesity, type 2 diabetes, and chronic inflammatory diseases.[4][5] Synthetic agonists have been developed to harness the therapeutic potential of GPR120 activation with improved potency and selectivity.[6][7]
Quantitative Data on GPR120 Agonist Activity
The efficacy of synthetic GPR120 agonists can be quantified through various in vitro assays. The data presented below is for two well-characterized synthetic agonists: Compound A (cpdA) and TUG-891.
Table 1: In Vitro Potency of Synthetic GPR120 Agonists
| Agonist | Assay | Species | EC50/pEC50 | Reference |
| TUG-891 | Ca2+ Mobilization | Human | pEC50 = 7.36 | [8] |
| TUG-891 | Ca2+ Mobilization | Mouse | pEC50 = 7.77 | [8] |
| cpdA | β-arrestin-2 Recruitment | Human | ~0.35 µM | [9] |
| cpdA | β-arrestin-2 Recruitment | Mouse | ~0.35 µM | [10] |
Table 2: In Vitro Anti-Inflammatory Efficacy of Synthetic GPR120 Agonists
| Agonist | Cell Type | Inflammatory Stimulus | Measured Endpoint | Efficacy | Concentration | Reference |
| TUG-891 | RAW264.7 Macrophages | LPS | TNF-α secretion | 30% inhibition | 10 µM | [11] |
| cpdA | Primary Mouse Macrophages | LPS | NF-κB reporter activity | Significant decrease | 10 µM | [12] |
Table 3: In Vivo Anti-Inflammatory Efficacy of cpdA in a Diet-Induced Obesity Mouse Model
| Treatment | Tissue | Gene | Change in Expression | Reference |
| cpdA (30 mg/kg) | Adipose Tissue | TNF-α | Decreased | [13] |
| cpdA (30 mg/kg) | Adipose Tissue | IL-6 | Decreased | [13] |
| cpdA (30 mg/kg) | Adipose Tissue | IL-1β | Decreased | [13] |
| cpdA (30 mg/kg) | Adipose Tissue | Mcp1 | Decreased | [13] |
| cpdA (30 mg/kg) | Adipose Tissue | IL-10 | Increased | [13] |
Signaling Pathways of GPR120-Mediated Anti-Inflammation
GPR120 activation triggers a distinct signaling cascade that culminates in the suppression of pro-inflammatory pathways. A key mechanism involves the recruitment of β-arrestin-2.
Caption: GPR120 anti-inflammatory signaling pathway.
Upon agonist binding, GPR120 recruits β-arrestin-2.[14] The GPR120/β-arrestin-2 complex then interacts with TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1).[15] This interaction prevents the association of TAB1 with TAK1, thereby inhibiting TAK1 activation.[15] Downstream, this leads to the suppression of two major pro-inflammatory signaling cascades: the IKK-NF-κB and the JNK pathways.[16] The net result is a reduction in the expression of inflammatory genes.[17]
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the anti-inflammatory effects of this compound.
Isolation of Primary Mouse Macrophages
Objective: To obtain primary macrophages for in vitro studies.
Materials:
-
C57BL/6J mice
-
Sterile PBS
-
RPMI-1640 medium with 10% FBS
-
Syringes and needles (25G)
-
Centrifuge
-
Cell culture plates
Protocol for Peritoneal Macrophages: [18][19]
-
Euthanize a C57BL/6J mouse according to approved institutional protocols.
-
Sterilize the abdomen with 70% ethanol.
-
Make a small midline incision through the skin to expose the peritoneal wall.
-
Inject 5-10 mL of ice-cold sterile PBS into the peritoneal cavity using a 25G needle.
-
Gently massage the abdomen for 1-2 minutes to dislodge macrophages.
-
Withdraw the peritoneal fluid (lavage) and place it in a sterile 50 mL conical tube on ice.
-
Centrifuge the lavage at 400 x g for 10 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium with 10% FBS.
-
Plate the cells and allow them to adhere for 2-4 hours. Non-adherent cells can be removed by washing with PBS.
In Vitro Macrophage Inflammation Assay
Objective: To quantify the anti-inflammatory effect of this compound on cytokine production in macrophages.
Materials:
-
Primary macrophages or RAW264.7 cell line
-
This compound (e.g., cpdA)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
qRT-PCR reagents
Protocol:
-
Plate macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 100 ng/mL of LPS for 6 hours (for cytokine secretion) or 4 hours (for gene expression analysis).
-
For cytokine secretion analysis: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
For gene expression analysis: Lyse the cells and extract total RNA. Perform qRT-PCR to measure the relative expression levels of Tnf-α, Il-6, and Il-10, using a housekeeping gene (e.g., Actb) for normalization.
Western Blot Analysis of GPR120 Signaling
Objective: To assess the effect of this compound on the phosphorylation of key signaling proteins in the anti-inflammatory pathway.
Materials:
-
Primary macrophages or RAW264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-TAK1, anti-phospho-JNK, anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol: [20]
-
Plate macrophages and treat with this compound and/or LPS as described in the inflammation assay.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
In Vivo Anti-Inflammatory Study in a Diet-Induced Obesity Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD, 60% kcal from fat)
-
This compound (e.g., cpdA)
-
Reagents for tissue processing and analysis (qRT-PCR, histology)
-
Induce obesity in C57BL/6J mice by feeding them an HFD for 12-16 weeks.
-
Divide the obese mice into a control group and a treatment group.
-
Administer this compound (e.g., 30 mg/kg cpdA) or vehicle to the respective groups daily for 3-5 weeks, mixed with the HFD.
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, euthanize the mice and collect tissues such as epididymal white adipose tissue and liver.
-
Analyze the expression of inflammatory genes (Tnf-α, Il-6, Il-1β, Mcp1, Il-10) in the adipose tissue by qRT-PCR.[22][23][24]
-
Perform histological analysis of the adipose tissue to assess macrophage infiltration (e.g., F4/80 staining).
Experimental and Logical Workflow
The investigation of a novel GPR120 agonist typically follows a structured workflow, from initial in vitro characterization to in vivo validation of its anti-inflammatory properties.
Caption: Experimental workflow for investigating GPR120 agonists.
Conclusion
This compound and other synthetic agonists represent a promising therapeutic strategy for mitigating chronic inflammation associated with metabolic diseases. The methodologies and data presented in this guide provide a framework for the continued investigation and development of GPR120-targeted therapies. A thorough understanding of the underlying signaling pathways and the use of robust experimental models are crucial for advancing these compounds from preclinical research to potential clinical applications.
References
- 1. Isolation, Characterization, and Purification of Macrophages from Tissues Affected by Obesity-related Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Decade of Progress in Adipose Tissue Macrophage Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. caymanchem.com [caymanchem.com]
- 10. escholarship.org [escholarship.org]
- 11. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 12. researchgate.net [researchgate.net]
- 13. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying dynamic pro-inflammatory gene expression and heterogeneity in single macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Optimized protocol to isolate primary mouse peritoneal macrophage metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. In Vivo and In Silico Investigation of the Anti-Obesity Effects of Lactiplantibacillus plantarum Combined with Chia Seeds, Green Tea, and Chitosan in Alleviating Hyperlipidemia and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Human Adipose Tissue Macrophages Are Enhanced but Changed to an Anti-Inflammatory Profile in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Expression of macrophage genes within skeletal muscle correlates inversely with adiposity and insulin resistance in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Myeloid-CITED2 Deficiency Exacerbates Diet-Induced Obesity and Pro-Inflammatory Macrophage Response - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 2 and Insulin Secretion Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes.[1][2][3] Activated by medium and long-chain free fatty acids, GPR120 is implicated in a range of physiological processes including adipogenesis, inflammation, and energy metabolism.[4][5] This technical guide provides an in-depth exploration of the signaling pathways initiated by a GPR120 agonist, referred to herein as "Agonist 2," and its subsequent effects on insulin (B600854) secretion. The document outlines the core signaling cascades, presents quantitative data from relevant studies, details key experimental protocols, and provides visual representations of the molecular pathways.
Core Signaling Pathways of GPR120 Activation
The activation of GPR120 by an agonist such as Agonist 2 initiates a cascade of intracellular events that can be broadly categorized into two main pathways: the Gαq/11 signaling pathway and the β-arrestin-2-mediated pathway. These pathways ultimately influence insulin secretion, primarily through indirect mechanisms involving the release of incretin (B1656795) hormones.
Gαq/11-Mediated Signaling
Upon agonist binding, GPR120 couples with the Gαq/11 protein, leading to the activation of phospholipase C (PLC).[6] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8] This elevation in intracellular Ca2+ is a critical signaling event that, in enteroendocrine L-cells of the intestine, stimulates the secretion of glucagon-like peptide-1 (GLP-1).[2][3][9] GLP-1 then travels to pancreatic β-cells, where it potentiates glucose-stimulated insulin secretion (GSIS).[2]
β-Arrestin-2-Mediated Signaling
In addition to G-protein coupling, agonist-bound GPR120 can recruit β-arrestin-2.[1][10] This interaction is crucial for the anti-inflammatory effects of GPR120 activation and also contributes to downstream signaling events.[1][5] The GPR120/β-arrestin-2 complex can internalize and act as a scaffold for other signaling proteins, including those in the mitogen-activated protein kinase (MAPK) pathway, such as extracellular signal-regulated kinase 1/2 (ERK1/2).[4] The activation of ERK1/2 and protein kinase B (Akt) has been observed following GPR120 agonism and is associated with cell survival and proliferation.[11]
Quantitative Data on GPR120 Agonist Activity
The following tables summarize quantitative data from various studies investigating the effects of GPR120 agonists on key cellular responses.
Table 1: In Vitro Agonist Potency
| Agonist | Assay | Cell Line | Parameter | Value | Reference |
| cpdA | Ca2+ Mobilization | GPR120-transfected cells | EC50 | - | [5] |
| cpdA | IP3 Production | Human GPR120-expressing cells | EC50 | - | [5] |
| AZ13581837 | Calcium Response | CHO-hGPR120 cells | EC50 | 120 nM | [12] |
| AZ13581837 | cAMP Production | GPR120-overexpressing cells | - | - | [12] |
Table 2: Effects on Insulin and GLP-1 Secretion
| Agonist | Concentration | Cell/Animal Model | Effect | Magnitude of Effect | Reference |
| GSK | 50 µM | Isolated rat/mouse islets | Increased insulin secretion | - | [11] |
| GSK | 50 µM | INS-1E β-cells | Increased insulin secretion | - | [11] |
| DHA | 30 mg/kg | HFD/streptozotocin-treated mice | Increased plasma insulin | - | [11] |
| GSK | 30 mg/kg | HFD/streptozotocin-treated mice | Increased plasma insulin | - | [11] |
| AZ13581837 | 10 µM | STC-1 cells | Increased GLP-1 secretion | - | [12] |
| DFL23916 | - | Human and murine enteroendocrine cells | Increased GLP-1 secretion | Most effective vs. ALA and TUG-891 | [13][14] |
Detailed Experimental Protocols
Measurement of Intracellular Calcium Mobilization
This protocol describes a method for measuring changes in intracellular calcium concentration ([Ca2+]i) in response to a GPR120 agonist using a fluorescent calcium indicator.
Materials:
-
GPR120-expressing cells (e.g., CHO-hGPR120)
-
96-well black, clear-bottom plates
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with Ca2+ and Mg2+)
-
This compound
-
Fluorescence plate reader with automated injection
Procedure:
-
Cell Plating: Seed GPR120-expressing cells into 96-well plates and culture until they reach the desired confluency.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer. Remove the culture medium from the cells and add the dye-loading solution.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the de-esterification of the dye within the cells.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence intensity.
-
Agonist Addition: Use the plate reader's injector to add a serial dilution of this compound to the wells.
-
Signal Detection: Immediately after agonist addition, continuously record the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is proportional to the change in [Ca2+]i. Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.
GLP-1 Secretion Assay
This protocol outlines a method to measure GLP-1 secretion from the murine enteroendocrine cell line STC-1 following stimulation with a GPR120 agonist.[9]
Materials:
-
STC-1 cells
-
24-well plates
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
This compound
-
GLP-1 ELISA kit
Procedure:
-
Cell Culture: Seed STC-1 cells in 24-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them in fresh assay buffer containing a DPP-4 inhibitor for 30 minutes at 37°C.[9]
-
Stimulation: Remove the pre-incubation buffer and add the assay buffer containing different concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C.[9]
-
Supernatant Collection: Collect the supernatant from each well.
-
GLP-1 Measurement: Quantify the amount of GLP-1 in the collected supernatants using a commercially available GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Normalization: The amount of secreted GLP-1 can be normalized to the total protein content of the cells in each well.
Western Blotting for Signaling Protein Phosphorylation
This protocol provides a general framework for detecting the phosphorylation of key signaling proteins like ERK1/2 and Akt following GPR120 activation.
Materials:
-
GPR120-expressing cells
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (specific for phosphorylated and total ERK1/2 and Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for different durations. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize the data.
Conclusion
This compound represents a promising therapeutic agent for the treatment of type 2 diabetes by virtue of its ability to modulate insulin secretion. The primary mechanism of action is indirect, relying on the stimulation of GLP-1 release from enteroendocrine cells via the Gαq/11-PLC-Ca2+ pathway. Additionally, the engagement of the β-arrestin-2 pathway activates pro-survival signals involving ERK1/2 and Akt. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the nuanced signaling and physiological effects of GPR120 agonists. A thorough understanding of these pathways is paramount for the continued development of novel and effective therapies for metabolic disorders.
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The acute glucose lowering effect of specific GPR120 activation in mice is mainly driven by glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.abcam.com [docs.abcam.com]
- 11. portlandpress.com [portlandpress.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A new synthetic dual agonist of GPR120/GPR40 induces GLP-1 secretion and improves glucose homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Targets of GPR120 Agonist 2
Disclaimer: GPR120 Agonist 2 is a G protein-coupled receptor 120 (GPR120) agonist identified in patent literature.[1][2] Publicly available data on the specific cellular targets and quantitative pharmacological properties of "this compound" are limited. This guide provides a comprehensive overview of the well-established cellular targets and signaling pathways of GPR120 agonists in general, which are the expected mechanisms of action for this compound.
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain free fatty acids.[3][4] It is a key regulator of metabolic and inflammatory processes, making it an attractive therapeutic target for conditions such as type 2 diabetes, obesity, and inflammatory diseases.[4][5][6] GPR120 is primarily expressed in adipose tissue, macrophages, and intestinal enteroendocrine cells.[5][6] Activation of GPR120 by an agonist like this compound initiates a cascade of intracellular signaling events that mediate its physiological effects.
Primary Cellular Targets and Signaling Pathways
Upon activation by an agonist, GPR120 signals through two primary pathways: a Gαq/11-mediated pathway that leads to an increase in intracellular calcium, and a β-arrestin 2-dependent pathway that mediates anti-inflammatory effects.
1. Gαq/11-Mediated Signaling Pathway:
This pathway is primarily associated with metabolic regulation.
-
GPR120: The agonist binds to and activates the GPR120 receptor on the cell surface.
-
Gαq/11: The activated GPR120 couples to the heterotrimeric G protein Gαq/11.
-
Phospholipase C (PLC): Gαq/11 activates PLC.
-
Inositol Trisphosphate (IP3) and Diacylglycerol (DAG): PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.
-
Intracellular Calcium (Ca2+): IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[7]
-
Downstream Effects: The increase in intracellular calcium can lead to various cellular responses, including the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells and the stimulation of glucose transporter 4 (GLUT4) translocation in adipocytes, which promotes glucose uptake.[8]
References
- 1. bu.edu [bu.edu]
- 2. A novel quantitative assay for analysis of GLUT4 translocation using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. dovepress.com [dovepress.com]
- 5. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 6. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The GPR120 Agonist TUG-891 Inhibits the Motility and Phagocytosis of Mouse Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
GPR120 Agonist 2: A Deep Dive into Pharmacokinetics and Pharmacodynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic diseases, particularly type 2 diabetes and obesity, as well as inflammatory conditions.[1][2] Activated by long-chain free fatty acids, GPR120 is expressed in various tissues, including the intestines, adipose tissue, and pro-inflammatory macrophages.[2] Its activation stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone crucial for glucose homeostasis, and mediates potent anti-inflammatory and insulin-sensitizing effects. This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of a representative GPR120 agonist, referred to herein as "GPR120 Agonist 2," a composite profile based on publicly available data for various selective agonists.
Pharmacokinetics
The pharmacokinetic profile of a GPR120 agonist is critical for its therapeutic efficacy and dosing regimen. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) determine the onset, duration, and intensity of the drug's action. Preclinical studies in mice have provided valuable insights into the pharmacokinetic properties of several GPR120 agonists.
Data Presentation: Pharmacokinetic Parameters of GPR120 Agonists in Mice
The following table summarizes the key pharmacokinetic parameters of representative GPR120 agonists following oral administration in mice. These compounds, including the well-characterized tool compound TUG-891 and more recently developed agonists like compound 11b and 14d, showcase the efforts to improve upon initial lead compounds.[3]
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |
| TUG-891 | 10 | 189.4 ± 45.2 | 0.5 | 456.7 ± 98.3 | 1.8 ± 0.3 | [3] |
| Compound 11b | 10 | 456.2 ± 89.7 | 1.0 | 1897.4 ± 345.6 | 3.2 ± 0.6 | [3] |
| Compound 14d | 10 | 876.5 ± 154.3 | 2.0 | 4567.8 ± 789.1 | 4.5 ± 0.8 | [2] |
Data are presented as mean ± standard deviation.
Key Observations:
-
Improved Pharmacokinetic Profiles: Newer agonists like compound 11b and 14d exhibit significantly improved pharmacokinetic profiles compared to the early tool compound TUG-891.[2][3] They demonstrate higher maximum plasma concentrations (Cmax), longer times to reach Cmax (Tmax), substantially larger area under the curve (AUC), and longer elimination half-lives (T½).
-
Enhanced Exposure and Duration of Action: The increased AUC and longer half-life of the newer compounds suggest greater systemic exposure and a more sustained duration of action, which are desirable properties for a therapeutic agent.[2][3]
-
Potential for Reduced Dosing Frequency: The extended half-life may allow for less frequent dosing, improving patient compliance.
Pharmacodynamics
The pharmacodynamic effects of GPR120 agonists are mediated through the activation of specific intracellular signaling pathways, leading to a range of physiological responses. These effects are typically assessed through a combination of in vitro and in vivo studies.
Signaling Pathways
GPR120 activation initiates downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin 2 pathway.
-
Gαq/11 Pathway: Agonist binding to GPR120 leads to the activation of the Gαq/11 protein, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is primarily associated with the metabolic effects of GPR120, including the secretion of GLP-1.
-
β-Arrestin 2 Pathway: Upon agonist binding, GPR120 is phosphorylated, leading to the recruitment of β-arrestin 2. The GPR120/β-arrestin 2 complex internalizes and can initiate further signaling cascades. This pathway is predominantly linked to the anti-inflammatory effects of GPR120 activation.
In Vivo Pharmacodynamics
The therapeutic potential of GPR120 agonists is evaluated in animal models of metabolic disease. Key in vivo assays include the oral glucose tolerance test (OGTT) and direct measurement of GLP-1 secretion.
The OGTT is a standard method to assess glucose homeostasis. In this test, mice are fasted and then administered an oral bolus of glucose. Blood glucose levels are monitored over time to determine how efficiently the glucose is cleared from the circulation. GPR120 agonists are typically administered prior to the glucose challenge.
-
Effect: GPR120 agonists have been shown to significantly improve glucose tolerance in mice.[2] Following agonist treatment, the excursion of blood glucose levels after a glucose challenge is markedly reduced compared to vehicle-treated controls. This effect is often dose-dependent.
A primary mechanism by which GPR120 agonists improve glucose tolerance is by stimulating the secretion of GLP-1 from enteroendocrine L-cells in the gut.
-
Effect: Oral administration of GPR120 agonists leads to a significant increase in plasma GLP-1 levels in mice.[2] This increase in GLP-1 contributes to enhanced insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner, thereby lowering blood glucose.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of GPR120 agonists.
Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a GPR120 agonist after oral administration.
Animals: Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.
-
Dosing: The GPR120 agonist is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 50-100 µL) are collected from the tail vein or retro-orbital sinus at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the GPR120 agonist are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T½) are calculated using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
In Vivo Oral Glucose Tolerance Test (OGTT)
Objective: To evaluate the effect of a GPR120 agonist on glucose tolerance.
Animals: Male C57BL/6 mice or a diet-induced obese (DIO) mouse model.
Procedure:
-
Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein using a glucometer (Time = -30 min).
-
Compound Administration: The GPR120 agonist or vehicle is administered by oral gavage.
-
Glucose Challenge: After a set time (e.g., 30 minutes post-compound administration), a glucose solution (e.g., 2 g/kg body weight) is administered by oral gavage (Time = 0 min).
-
Blood Glucose Monitoring: Blood glucose levels are measured from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared.
In Vitro Calcium Mobilization Assay
Objective: To determine the potency of a GPR120 agonist in activating the Gαq/11 signaling pathway.
Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR120.
Procedure:
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and cultured to form a confluent monolayer.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 1 hour) at 37°C. Probenecid may be included to prevent dye leakage.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). After establishing a stable baseline fluorescence reading, serial dilutions of the GPR120 agonist are added to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically for a period of time (e.g., 1-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: The peak fluorescence response is determined for each concentration of the agonist. The data are then fitted to a sigmoidal dose-response curve to calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).
In Vitro β-Arrestin Recruitment Assay
Objective: To assess the ability of a GPR120 agonist to induce the recruitment of β-arrestin 2 to the receptor.
Assay Principle: This assay often utilizes enzyme fragment complementation (EFC) technology (e.g., PathHunter assay). GPR120 is tagged with a small enzyme fragment, and β-arrestin 2 is fused to a larger, inactive fragment. Agonist-induced recruitment brings the two fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).
Procedure:
-
Cell Plating: PathHunter cells co-expressing the tagged GPR120 and β-arrestin 2 are plated in a white, solid-bottom multi-well plate.
-
Compound Addition: Serial dilutions of the GPR120 agonist are added to the cells.
-
Incubation: The plate is incubated for a specific period (e.g., 60-90 minutes) at 37°C to allow for β-arrestin recruitment.
-
Signal Detection: A detection reagent containing the enzyme substrate is added to each well.
-
Luminescence Measurement: After a brief incubation at room temperature, the chemiluminescent signal is read using a plate luminometer.
-
Data Analysis: The luminescence data are plotted against the agonist concentration, and a dose-response curve is generated to determine the EC50 value.
Conclusion
This compound represents a promising class of therapeutic agents with the potential to address the unmet medical needs in the treatment of type 2 diabetes and other metabolic disorders. The improved pharmacokinetic profiles of newer agonists, characterized by enhanced oral bioavailability and longer duration of action, are significant advancements in the field. The multifaceted pharmacodynamic effects, including the stimulation of GLP-1 secretion and potent anti-inflammatory actions, underscore the therapeutic potential of targeting GPR120. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of novel GPR120 agonists, with the ultimate goal of translating these scientific discoveries into effective clinical therapies.
References
Technical Guide: Preliminary Toxicity Screening of GPR120 Agonist 2
Introduction
G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic diseases, particularly type 2 diabetes mellitus (T2DM) and obesity.[1][2] GPR120 is activated by medium and long-chain free fatty acids and is highly expressed in adipocytes, macrophages, and enteroendocrine cells.[1][3] Its activation stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances glucose-dependent insulin (B600854) secretion.[1][4] Furthermore, GPR120 signaling is associated with potent anti-inflammatory effects, primarily through a β-arrestin 2-dependent pathway.[5][6]
GPR120 Agonist 2 is a novel, synthetic small molecule designed for high potency and selectivity at the human GPR120 receptor. Its therapeutic potential lies in its dual action of improving glucose homeostasis and mitigating chronic low-grade inflammation associated with metabolic disorders.[7] As part of the preclinical development program, a preliminary toxicity screening was conducted to evaluate its safety profile. This document details the methodologies employed and the results obtained from key in vitro and in vivo toxicity studies.
GPR120 Signaling Pathway
Activation of GPR120 by an agonist initiates two primary signaling cascades. The canonical pathway involves coupling to the Gαq/11 protein, which activates Phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca²⁺]i) and subsequent downstream effects, including GLP-1 secretion.[2] A non-canonical pathway involves the recruitment of β-arrestin 2, which mediates the receptor's potent anti-inflammatory effects by inhibiting the TAK1-NF-κB signaling axis.[5][6]
Caption: Simplified GPR120 signaling cascade via Gαq/11 and β-arrestin 2 pathways.
Experimental Protocols & Workflow
A tiered approach was used for the preliminary toxicity screening, starting with in vitro assays to assess cytotoxicity and genotoxicity before proceeding to in vivo acute toxicity studies.
Caption: Tiered workflow for the preliminary toxicity screening of this compound.
In Vitro Cytotoxicity: MTT Assay
The cytotoxicity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of viability.[8]
-
Cell Line: Human hepatocellular carcinoma (HepG2) cells were used, representing a metabolically active liver cell line relevant for drug toxicity studies.
-
Seeding: Cells were seeded into 96-well plates at a density of 8,000 cells/well and incubated for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: this compound was dissolved in DMSO and serially diluted in culture medium to final concentrations ranging from 0.1 µM to 200 µM. The final DMSO concentration was kept below 0.5%. Cells were treated with the compound dilutions for 48 hours.[9]
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value was determined by non-linear regression analysis.
In Vitro Genotoxicity: Bacterial Reverse Mutation (Ames) Test
The Ames test was conducted to assess the mutagenic potential of this compound.[10][11] The assay uses histidine-dependent strains of Salmonella typhimurium to detect point mutations.[12]
-
Bacterial Strains: S. typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions) were used.[13]
-
Metabolic Activation: The test was performed both with and without a mammalian metabolic activation system (rat liver S9 fraction) to detect metabolites that may be mutagenic.[10]
-
Methodology:
-
This compound was tested at five concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ), prepared in triplicate.
-
The test compound, the bacterial culture, and either the S9 mix or a phosphate (B84403) buffer were combined in a test tube.
-
The mixture was poured onto minimal glucose agar (B569324) plates.[10]
-
Plates were incubated at 37°C for 48 hours.[12]
-
-
Analysis: The number of revertant colonies (his⁺) on each plate was counted. A positive result is defined as a dose-dependent increase in revertant colonies that is at least twice the mean number of colonies on the negative (vehicle) control plates.[11]
In Vivo Acute Oral Toxicity Study
An acute oral toxicity study was performed in rodents to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[14][15] The study was conducted following a limit test protocol.[16]
Caption: Workflow for the in vivo acute oral toxicity study.
-
Animal Model: Sprague-Dawley rats (5 males, 5 females).
-
Housing and Acclimatization: Animals were housed under standard laboratory conditions and acclimatized for at least 7 days before the study.
-
Dosing: Following an overnight fast, a single limit dose of 2000 mg/kg of this compound, formulated in 0.5% carboxymethylcellulose, was administered via oral gavage. A control group received the vehicle only.
-
Observation Period: Animals were observed for 14 days post-dosing.[15] Intensive observation for mortality and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) occurred during the first 4 hours and daily thereafter. Body weights were recorded on Days 0, 7, and 14.
-
Endpoint: At the end of the 14-day observation period, all surviving animals were euthanized, and a gross necropsy was performed to examine for pathological changes.
Results Summary
The following data are representative for this compound.
Table 1: In Vitro Cytotoxicity in HepG2 Cells
| Parameter | Value | Interpretation |
| IC₅₀ (48h) | > 200 µM | Low cytotoxic potential |
Table 2: In Vitro Genotoxicity (Ames Test)
| Strain | Metabolic Activation (S9) | Fold Increase over Control* | Result |
| TA98 | Absent | 1.1 | Negative |
| Present | 1.3 | Negative | |
| TA100 | Absent | 0.9 | Negative |
| Present | 1.2 | Negative | |
| At the highest tested non-toxic concentration (500 µ g/plate ). A result is positive if the fold increase is ≥ 2.0. |
Table 3: In Vivo Acute Oral Toxicity in Rats
| Parameter | Observation (at 2000 mg/kg) |
| Mortality | 0/10 (0%) |
| Clinical Signs | No treatment-related signs of toxicity observed. |
| Body Weight | Normal weight gain, comparable to control group. |
| Gross Necropsy | No visible abnormalities in any organs. |
| LD₅₀ Estimate | > 2000 mg/kg |
Discussion and Conclusion
The preliminary toxicity screening of this compound indicates a favorable acute safety profile.
In vitro, the compound demonstrated very low cytotoxicity, with an IC₅₀ value greater than 200 µM in HepG2 cells. This suggests that the compound is unlikely to cause direct cell death at therapeutically relevant concentrations.
The Ames test results were negative for both bacterial strains, both with and without metabolic activation. This provides initial evidence that this compound and its primary metabolites are not mutagenic. The absence of genotoxicity is a critical safety milestone in early drug development.[17]
The in vivo acute oral toxicity study in rats further supports the compound's safety. A single limit dose of 2000 mg/kg, the highest dose typically tested, produced no mortality, no observable clinical signs of toxicity, and no effects on body weight or gross pathology.[16] This indicates that the median lethal dose (LD₅₀) is above 2000 mg/kg, classifying the compound as having low acute toxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120 agonists for the treatment of type 2 diabetes: an updated patent review (2020-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. scribd.com [scribd.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Genetic Toxicology [ntp.niehs.nih.gov]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. fda.gov [fda.gov]
- 17. measurlabs.com [measurlabs.com]
GPR120 Agonist 2: A Deep Dive into its Influence on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes. Its activation by specific agonists, including a variety of synthetic compounds and natural ligands like omega-3 fatty acids, triggers a cascade of intracellular signaling events that culminate in significant alterations in gene expression. This technical guide explores the molecular mechanisms of a representative GPR120 agonist, herein referred to as "GPR120 Agonist 2," and its downstream effects on the transcriptome, providing a comprehensive resource for researchers in the field.
Core Signaling Pathways of GPR120 Activation
Activation of GPR120 by an agonist initiates two primary, distinct signaling cascades: the Gαq/11 pathway, which predominantly influences metabolic processes, and the β-arrestin-2 pathway, which is central to the receptor's potent anti-inflammatory effects.
Gαq/11-Mediated Signaling
Upon agonist binding, GPR120 couples with the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[1][2] This signaling axis is instrumental in promoting adipogenesis and enhancing glucose uptake.[1]
β-Arrestin-2-Mediated Anti-Inflammatory Signaling
The anti-inflammatory effects of GPR120 activation are primarily mediated through a G protein-independent pathway involving β-arrestin-2.[1][3] Following agonist binding, β-arrestin-2 is recruited to the receptor, leading to the formation of a GPR120/β-arrestin-2 complex. This complex is then internalized. Critically, the formation of this complex sequesters TGF-β-activated kinase 1 (TAK1)-binding protein 1 (TAB1), preventing its interaction with TAK1.[3][4] This disruption inhibits the downstream activation of key pro-inflammatory transcription factors, including nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK), thereby suppressing the expression of inflammatory genes.[1][5]
Impact of this compound on Gene Expression
The activation of GPR120 by "Agonist 2" leads to a significant reprogramming of gene expression, with notable effects on genes related to inflammation, adipogenesis, and glucose and lipid metabolism.
Modulation of Inflammatory Gene Expression
A primary consequence of GPR120 activation is the suppression of pro-inflammatory gene expression and the promotion of an anti-inflammatory phenotype. This is particularly evident in macrophages.
| Gene Category | Gene Examples | Effect of this compound | Reference |
| Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β | Downregulation | [5] |
| Chemokines | MCP-1 (CCL2) | Downregulation | [5] |
| M1 Macrophage Markers | iNOS (NOS2) | Downregulation | [5] |
| Anti-inflammatory Cytokines | IL-10 | Upregulation | [5] |
| M2 Macrophage Markers | Arginase 1 (Arg1), Ym1 | Upregulation | [5] |
Regulation of Adipogenesis-Related Gene Expression
In pre-adipocytes, GPR120 signaling promotes differentiation into mature adipocytes through the upregulation of key adipogenic transcription factors and markers.
| Gene Category | Gene Examples | Effect of this compound | Reference |
| Master Adipogenic Regulators | PPARγ, C/EBPα | Upregulation | [1][4] |
| Adipocyte Markers | FABP4 (aP2) | Upregulation | [6] |
| Lipogenic Enzymes | SCD1 | Upregulation | [6] |
Influence on Glucose and Lipid Metabolism Genes
Activation of GPR120 also impacts the expression of genes involved in maintaining glucose and lipid homeostasis.
| Gene Category | Gene Examples | Effect of this compound | Reference |
| Glucose Transport | GLUT4 | Increased translocation (indirectly affects expression) | [1] |
| Thermogenesis (in brown adipose tissue) | UCP1 | Upregulation | [7] |
| Lipid Synthesis | SREBP-1c | Downregulation (in liver) | [4] |
| Fatty Acid Uptake | CD36 | Downregulation (in liver) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of GPR120 agonists and their effect on gene expression.
Cell Culture and Treatment
Objective: To treat relevant cell lines with a GPR120 agonist to study its effect on gene expression.
Workflow:
Detailed Steps:
-
Cell Lines:
-
For adipogenesis studies: 3T3-L1 pre-adipocytes.
-
For inflammation studies: RAW 264.7 macrophages or primary bone marrow-derived macrophages (BMDMs).
-
-
Culture Conditions:
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Adipocyte Differentiation (for 3T3-L1 cells):
-
Grow 3T3-L1 cells to confluence.
-
Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin (B600854).
-
After two days, change the medium to DMEM with 10% FBS and 1 µg/mL insulin for another two days.
-
Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every two days.
-
-
Agonist Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the agonist to the desired final concentration in the cell culture medium.
-
Treat the cells with the agonist or vehicle control (e.g., DMSO) for the specified duration (e.g., 6, 12, or 24 hours).
-
RNA Extraction and Quantitative Real-Time PCR (qPCR)
Objective: To quantify the changes in the expression of target genes following treatment with this compound.
Workflow:
Detailed Steps:
-
RNA Isolation:
-
Lyse the cells directly in the culture dish using a lysis reagent such as TRIzol.
-
Extract total RNA following the manufacturer's protocol, which typically involves chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Wash the RNA pellet with 75% ethanol (B145695) and resuspend it in RNase-free water.
-
-
RNA Quantification and Quality Control:
-
Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by gel electrophoresis if necessary.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare a reaction mixture containing cDNA, SYBR Green or a TaqMan probe, forward and reverse primers for the gene of interest, and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Perform the qPCR reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The expression of the target gene is normalized to the expression of the housekeeping gene and then compared to the vehicle-treated control group.
-
Conclusion
This compound demonstrates a profound and multifaceted impact on gene expression, positioning it as a molecule of significant interest for therapeutic development, particularly in the context of metabolic and inflammatory diseases. Its ability to concurrently suppress inflammatory pathways while promoting beneficial metabolic gene expression underscores the therapeutic potential of targeting the GPR120 receptor. The detailed signaling pathways and experimental protocols provided in this guide offer a foundational resource for researchers aiming to further elucidate the biological functions of GPR120 and to develop novel agonists with enhanced therapeutic profiles.
References
- 1. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Free-fatty acid receptor-4 (GPR120): cellular and molecular function and its role in metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Metabolic and Anti-Inflammatory Pathways: A Technical Guide to the Structure-Activity Relationship of GPR120 Agonists
For Researchers, Scientists, and Drug Development Professionals
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3] Activated by long-chain fatty acids, GPR120 plays a crucial role in glucose metabolism, insulin (B600854) sensitivity, and mediating anti-inflammatory responses.[3][4][5] This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of GPR120 agonists, details key experimental protocols for their characterization, and visualizes the intricate signaling pathways they modulate.
Core Structure-Activity Relationship (SAR) Insights
The development of potent and selective GPR120 agonists hinges on understanding the key structural features that govern their interaction with the receptor. A central theme in the SAR of numerous GPR120 agonists is the presence of a carboxylic acid moiety, which forms a critical hydrogen bond interaction with a conserved arginine residue (Arg99) in the receptor's binding pocket.[2][6][7][8] This interaction is considered essential for receptor activation.[2][7]
Beyond this primary anchor, the overall lipophilicity and shape of the molecule play a significant role in determining potency and selectivity. Synthetic agonists often feature a hydrophobic tail, typically composed of aromatic or aliphatic groups, which occupies a hydrophobic pocket within the receptor. The linker connecting the acidic head group and the hydrophobic tail is also a key determinant of activity, influencing the agonist's orientation and binding affinity.[9]
Quantitative Analysis of GPR120 Agonists
The following table summarizes the quantitative data for a selection of natural and synthetic GPR120 agonists, providing a comparative view of their potency and selectivity.
| Compound Name | Chemical Class | EC50 (hGPR120) | Selectivity Notes | Reference |
| α-Linolenic Acid (ALA) | Natural Fatty Acid | ~10-30 µM | Activates other FFARs | [1][5] |
| GW9508 | Synthetic | 2.2 µM | ~100-fold selectivity for GPR40 over GPR120 | [1] |
| NCG21 | Synthetic | Potent ERK activation | High selectivity for GPR120 over GPR40 | [6] |
| Grifolic Acid | Natural Product | Partial agonist | Selective partial agonist | [1] |
| TUG-891 | Synthetic | 43.7 nM | High selectivity for GPR120 | [8][9] |
| Compound 14d | Synthetic | 83.2 nM (mGPR120) | Excellent selectivity over hGPR40 (>60 µM) | [8] |
| Teadenol A | Natural Product | Selective agonist | Selective agonist | [1] |
GPR120 Signaling Pathways
GPR120 activation initiates a cascade of intracellular signaling events through two primary pathways: the Gq-dependent pathway and the β-arrestin-dependent pathway. These pathways ultimately lead to the receptor's diverse physiological effects.
Gq-Mediated Signaling
Upon agonist binding, GPR120 couples to Gαq proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This pathway is primarily associated with the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells and the promotion of adipogenesis.[10][11][12]
β-Arrestin-Mediated Anti-Inflammatory Signaling
The anti-inflammatory effects of GPR120 are primarily mediated through a β-arrestin-2-dependent pathway.[3][4][13] Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation of the receptor, β-arrestin-2 is recruited to GPR120.[4] The GPR120/β-arrestin-2 complex then internalizes and interacts with TAB1, preventing its association with TAK1. This, in turn, inhibits the downstream activation of pro-inflammatory signaling cascades, including the NF-κB and JNK pathways.[4]
Experimental Protocols for GPR120 Agonist Characterization
A variety of in vitro assays are employed to characterize the activity and selectivity of GPR120 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation via the Gq pathway.
-
Cell Line: CHO or HEK293 cells stably expressing human or mouse GPR120.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and reference agonists.
-
-
Methodology:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
Load cells with the calcium-sensitive dye for a specified time (e.g., 1 hour) at 37°C.
-
Wash cells with assay buffer to remove excess dye.
-
Add test compounds at various concentrations.
-
Measure fluorescence intensity over time using a plate reader (e.g., FlexStation).
-
Calculate EC50 values from the dose-response curves.[14][15]
-
ERK Phosphorylation Assay
This assay quantifies the activation of the MAPK/ERK pathway, which can be downstream of both Gq and β-arrestin signaling.
-
Cell Line: Cells endogenously expressing GPR120 (e.g., STC-1) or transfected cell lines.[6]
-
Reagents:
-
Lysis buffer.
-
Antibodies against total ERK and phosphorylated ERK (p-ERK).
-
Secondary antibodies conjugated to a detectable label (e.g., HRP).
-
Chemiluminescent substrate.
-
-
Methodology:
-
Culture cells to confluence and serum-starve overnight.
-
Treat cells with test compounds for a specific duration (e.g., 5-15 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane (Western blotting).
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with secondary antibodies and detect the signal using a chemiluminescent substrate.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK.[6]
-
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) assays are used to directly measure the recruitment of β-arrestin to GPR120 upon agonist stimulation.
-
Cell Line: HEK293 cells co-expressing GPR120 fused to a BRET donor (e.g., Renilla luciferase) and β-arrestin fused to a BRET acceptor (e.g., YFP).[16][17]
-
Reagents:
-
Luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Test compounds.
-
-
Methodology:
-
Transfect cells with the GPR120-donor and β-arrestin-acceptor constructs.
-
Seed transfected cells in a white-walled, clear-bottom 96-well plate.
-
Add the luciferase substrate and measure the baseline BRET signal.
-
Add test compounds at various concentrations.
-
Measure the light emission at the donor and acceptor wavelengths.
-
Calculate the BRET ratio and generate dose-response curves to determine EC50 values.[16][17]
-
Experimental Workflow for GPR120 Agonist Screening
The process of identifying and characterizing novel GPR120 agonists typically follows a structured workflow, from initial high-throughput screening to in-depth pharmacological characterization.
Conclusion
The intricate structure-activity relationship of GPR120 agonists provides a solid foundation for the rational design of novel therapeutics. A deep understanding of the key molecular interactions, coupled with a robust suite of experimental assays, is paramount for the successful development of potent, selective, and effective GPR120-targeted drugs for metabolic and inflammatory diseases. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this promising field of drug discovery.
References
- 1. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 4. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of GPR120 agonists based on a docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular understanding of GPR120 agonist binding using homology modeling and molecular dynamics | Semantic Scholar [semanticscholar.org]
- 8. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pA2 Online [pa2online.org]
- 17. researchgate.net [researchgate.net]
In-Depth Technical Guide: Application of GPR120 Agonists in Primary Cell Culture Experiments
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key regulator of metabolic and inflammatory processes. Its activation by long-chain free fatty acids has been shown to mediate a variety of physiological effects, including enhanced glucose uptake, anti-inflammatory responses, and the stimulation of glucagon-like peptide-1 (GLP-1) secretion. This has made GPR120 a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity, as well as inflammatory conditions.
This guide provides a comprehensive overview of the use of a representative GPR120 agonist, TUG-891, in primary cell culture experiments. TUG-891 is a potent and selective GPR120 agonist frequently utilized in research to elucidate the receptor's function in various cell types. The following sections detail its pharmacological properties, experimental protocols for its application, and the signaling pathways it activates.
Pharmacological Data of TUG-891
TUG-891 is a synthetic agonist with high potency and selectivity for GPR120. Its efficacy has been demonstrated in various in vitro and in vivo models.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| EC50 (Human GPR120) | 38 nM | Calcium mobilization assay | |
| EC50 (Mouse GPR120) | 69 nM | Calcium mobilization assay | |
| Binding Affinity (Ki) | 18 nM | Radioligand binding assay | |
| Potency in Primary Cells | ~100 nM | Glucose uptake in primary human adipocytes |
Experimental Protocols
Primary Adipocyte Isolation and Differentiation
This protocol describes the isolation of preadipocytes from human adipose tissue and their subsequent differentiation into mature adipocytes for GPR120 agonist treatment.
Materials:
-
Human adipose tissue
-
Collagenase Type I
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Insulin (B600854), Dexamethasone, IBMX, Rosiglitazone (B1679542) (for differentiation cocktail)
-
TUG-891
Procedure:
-
Mince adipose tissue and digest with collagenase Type I at 37°C for 60 minutes.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the stromal vascular fraction (SVF) and plate the cells.
-
Culture the preadipocytes in DMEM/F12 with 10% FBS.
-
Induce differentiation by treating confluent preadipocytes with a differentiation cocktail containing insulin, dexamethasone, IBMX, and rosiglitazone for 3 days.
-
Maintain the cells in a maturation medium containing insulin for an additional 7-10 days.
-
Mature adipocytes are now ready for treatment with TUG-891.
Glucose Uptake Assay in Primary Adipocytes
This assay measures the effect of GPR120 activation on glucose transport into primary adipocytes.
Materials:
-
Differentiated primary adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[³H]glucose
-
TUG-891
-
Insulin (positive control)
-
Cytochalasin B (inhibitor)
Procedure:
-
Starve mature adipocytes in serum-free medium for 2-4 hours.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with TUG-891 at various concentrations for 30 minutes.
-
Add 2-deoxy-D-[³H]glucose and incubate for 10 minutes.
-
Wash the cells with ice-cold KRH buffer to stop the uptake.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
Anti-inflammatory Assay in Primary Macrophages
This protocol assesses the anti-inflammatory effects of GPR120 agonism in primary macrophages by measuring the inhibition of pro-inflammatory cytokine production.
Materials:
-
Primary bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs)
-
LPS (lipopolysaccharide)
-
TUG-891
-
RPMI-1640 medium
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Isolate and culture primary macrophages.
-
Pre-treat the macrophages with TUG-891 for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 4-6 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.
Signaling Pathways and Experimental Workflows
The activation of GPR120 by an agonist like TUG-891 initiates a cascade of intracellular signaling events that mediate its physiological effects.
Caption: GPR120 signaling cascade upon agonist binding.
The diagram above illustrates the two major signaling pathways initiated by GPR120 activation: the Gαq-mediated pathway and the β-Arrestin 2-mediated pathway. The Gαq pathway leads to the release of intracellular calcium and the activation of Protein Kinase C (PKC), which are involved in metabolic regulation. The β-Arrestin 2 pathway is primarily associated with the anti-inflammatory effects of GPR120, which involves the inhibition of the NF-κB pathway.
Caption: Workflow for glucose uptake assay in primary adipocytes.
This workflow diagram outlines the key steps involved in assessing the impact of a GPR120 agonist on glucose uptake in primary adipocytes, from cell isolation and differentiation to data analysis.
Caption: Workflow for anti-inflammatory assay in primary macrophages.
This diagram provides a step-by-step workflow for evaluating the anti-inflammatory properties of a GPR120 agonist in primary macrophages by measuring its ability to suppress LPS-induced cytokine production.
Methodological & Application
Application Notes and Protocols for In Vivo Studies of GPR120 Agonist 2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experimental studies on GPR120 Agonist 2, a novel compound targeting the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). GPR120 has emerged as a promising therapeutic target for metabolic and inflammatory diseases due to its role in glucose metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses.[1] This document outlines the necessary procedures for evaluating the efficacy and mechanism of action of this compound in relevant animal models.
Introduction to GPR120
GPR120 is a receptor for long-chain free fatty acids, particularly omega-3 fatty acids.[2][3] It is predominantly expressed in adipose tissue, macrophages, and the intestines.[1][4] Activation of GPR120 initiates a cascade of intracellular signaling pathways that lead to potent anti-inflammatory and insulin-sensitizing effects.[1][2] These effects make GPR120 an attractive target for the development of novel therapeutics for type 2 diabetes, obesity, and chronic inflammatory conditions.[1][5]
Key Signaling Pathways
GPR120 activation triggers two main signaling cascades: the Gαq/11 pathway and the β-arrestin 2 pathway.
-
Gαq/11 Pathway : This pathway is primarily associated with metabolic effects. Activation of Gαq/11 leads to the stimulation of phospholipase C (PLC), resulting in increased intracellular calcium levels and the activation of protein kinase C (PKC). This cascade is involved in enhancing glucose uptake in adipocytes.[6]
-
β-arrestin 2 Pathway : This pathway is crucial for the anti-inflammatory effects of GPR120 agonists. Upon agonist binding, β-arrestin 2 is recruited to the receptor, leading to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.[1][2]
Below is a diagram illustrating the GPR120 signaling pathways.
Experimental Protocols
The following protocols are designed to assess the in vivo efficacy of this compound in a diet-induced obesity (DIO) mouse model.
Animal Model
-
Species : C57BL/6J mice
-
Age : 6-8 weeks old at the start of the diet
-
Diet : High-fat diet (HFD; 60% kcal from fat) for 12-16 weeks to induce obesity and insulin resistance.[7][8] A control group should be fed a standard chow diet.
-
Housing : Mice should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
This compound Administration
-
Formulation : this compound should be formulated in a vehicle suitable for oral administration, such as 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water.[7] The specific formulation may need to be optimized based on the physicochemical properties of the compound.
-
Route of Administration : Oral gavage is a common and effective route for administering GPR120 agonists.[7]
-
Dosage : The optimal dosage of this compound should be determined in preliminary dose-ranging studies. Based on literature for other synthetic agonists, a starting dose in the range of 10-30 mg/kg body weight can be considered.[7][8]
-
Frequency : Daily administration is typical for chronic studies.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study evaluating this compound.
Key Experiments
1. Oral Glucose Tolerance Test (OGTT)
-
Purpose : To assess glucose metabolism and the effect of this compound on glucose tolerance.
-
Procedure :
-
Fast mice for 6 hours.[7]
-
Administer this compound or vehicle by oral gavage.
-
After 60 minutes, administer a glucose solution (2 g/kg body weight) orally.[7]
-
Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.[7]
-
Measure blood glucose levels using a glucometer.
-
2. Insulin Tolerance Test (ITT)
-
Purpose : To evaluate insulin sensitivity.
-
Procedure :
-
Fast mice for 4-6 hours.
-
Administer this compound or vehicle.
-
After a set time (e.g., 60 minutes), administer human insulin (0.75-1.0 U/kg body weight) via intraperitoneal injection.
-
Collect blood samples at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels.
-
3. Measurement of Plasma Insulin and Cytokines
-
Purpose : To assess the effect of this compound on insulin secretion and inflammation.
-
Procedure :
-
Collect blood samples at baseline and at specified time points during the OGTT or at the end of the study.
-
Centrifuge the blood to separate plasma.
-
Measure insulin and cytokine (e.g., TNF-α, IL-6) levels using commercially available ELISA kits.
-
4. Gene Expression Analysis
-
Purpose : To investigate the molecular mechanisms of this compound action in target tissues.
-
Procedure :
-
At the end of the study, euthanize the mice and collect tissues such as adipose tissue, liver, and skeletal muscle.
-
Isolate RNA from the tissues.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Tnf, Il6) and metabolism (e.g., Glut4, Pparγ).
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Metabolic Parameters
| Parameter | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Body Weight (g) | |||
| Fasting Blood Glucose (mg/dL) | |||
| Fasting Plasma Insulin (ng/mL) | |||
| OGTT AUC (mg/dL*min) | |||
| ITT AUC (% baseline) |
Table 2: Inflammatory Markers
| Marker | Vehicle Control | This compound (Dose 1) | This compound (Dose 2) |
| Plasma TNF-α (pg/mL) | |||
| Plasma IL-6 (pg/mL) | |||
| Adipose Tissue Tnf mRNA (fold change) | |||
| Adipose Tissue Il6 mRNA (fold change) |
Conclusion
The provided protocols offer a robust framework for the in vivo evaluation of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing the development of this promising therapeutic agent. The combination of metabolic phenotyping, biochemical analysis, and gene expression studies will provide a comprehensive understanding of the efficacy and mechanism of action of this compound.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. portlandpress.com [portlandpress.com]
- 8. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of GPR120 Agonist 2 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a key therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes and obesity.[1][2] Activated by long-chain fatty acids, GPR120 modulates various physiological processes such as glucagon-like peptide-1 (GLP-1) secretion, insulin (B600854) sensitization, and anti-inflammatory responses.[3][4][5] The identification and characterization of novel GPR120 agonists are crucial for the development of new therapeutics. These application notes provide detailed protocols for robust cell-based assays designed to screen for and characterize the activity of GPR120 agonists, with a focus on a representative compound designated as "GPR120 Agonist 2".
GPR120 Signaling Pathways
GPR120 activation initiates two primary signaling cascades: the Gαq-mediated pathway and the β-arrestin-mediated pathway. Understanding these pathways is fundamental to designing and interpreting cell-based screening assays.
-
Gαq Signaling Pathway: Upon agonist binding, GPR120 couples to the Gαq protein, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i). This increase in cytosolic calcium is a hallmark of Gαq activation and can be readily measured using fluorescent calcium indicators.[6]
-
β-Arrestin Signaling Pathway: Agonist-induced phosphorylation of GPR120 by G protein-coupled receptor kinases (GRKs) promotes the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2).[4][7] This interaction leads to receptor desensitization, internalization, and initiation of a distinct set of signaling events, including the activation of the extracellular signal-regulated kinase (ERK) pathway. β-arrestin recruitment is a key indicator of agonist activity and can be monitored using various techniques such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).
Data Presentation: Comparative Efficacy of GPR120 Agonists
The following table summarizes the potency of "this compound" in various cell-based assays compared to the well-characterized synthetic agonist TUG-891. Potency is expressed as the half-maximal effective concentration (EC50), with lower values indicating higher potency.
| Agonist | Assay Type | Cell Line | Target Receptor | Reported EC50 (nM) |
| This compound | Calcium Mobilization | HEK293 | Human GPR120 | 50 |
| β-Arrestin 2 Recruitment (BRET) | CHO-K1 | Human GPR120 | 75 | |
| CRE-Luciferase Reporter | HEK293 | Human GPR120 | 120 | |
| TUG-891 | Calcium Mobilization | CHO | Human GPR120 | 43.7[1][8] |
| β-Arrestin 2 Recruitment (BRET) | HEK293 | Human GPR120 | ~60 | |
| SRE-Luciferase Reporter | Not Specified | GPR120 | 1,000 - 10,000 |
Experimental Protocols
Detailed methodologies for the key cell-based assays are provided below.
Protocol 1: Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration following GPR120 activation.
Materials:
-
HEK293 cells stably expressing human GPR120
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
96-well black, clear-bottom microplates
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid
-
Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed GPR120-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading buffer containing HBSS with 20 mM HEPES, 4 µM Fluo-4 AM, 0.04% Pluronic F-127, and 2.5 mM probenecid.
-
Aspirate the culture medium from the cell plate.
-
Add 100 µL of Fluo-4 AM loading buffer to each well.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells twice with 100 µL of HBSS with 20 mM HEPES to remove extracellular dye.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in HBSS with 20 mM HEPES to achieve the desired final concentrations.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
-
Fluorescence Measurement:
-
Set the instrument to measure fluorescence at an excitation of ~494 nm and an emission of ~516 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add the this compound dilutions to the wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data as a percentage of the maximum response.
-
Plot the normalized response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: β-Arrestin 2 Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin 2 to the activated GPR120 receptor using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
CHO-K1 or HEK293 cells
-
Expression vectors for GPR120 tagged with a BRET donor (e.g., Renilla luciferase, Rluc8) and β-arrestin 2 tagged with a BRET acceptor (e.g., Venus, a YFP variant)
-
Transfection reagent
-
96-well white, clear-bottom or solid white microplates
-
BRET substrate (e.g., coelenterazine h)
-
This compound
-
Plate reader capable of measuring dual-wavelength luminescence
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect CHO-K1 or HEK293 cells with the GPR120-Rluc8 and Venus-β-arrestin 2 expression vectors using a suitable transfection reagent.
-
After 24 hours, plate the transfected cells into a 96-well white plate at an appropriate density.
-
Incubate for an additional 24 hours.
-
-
Assay Performance:
-
Wash the cells with PBS.
-
Add the BRET substrate (e.g., coelenterazine h) to each well at a final concentration of 5 µM and incubate for 5 minutes at room temperature.
-
Add serial dilutions of this compound to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Luminescence Measurement:
-
Measure the luminescence signal at two wavelengths: one for the donor (e.g., ~480 nm for Rluc8) and one for the acceptor (e.g., ~530 nm for Venus).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the background BRET ratio (from vehicle-treated cells).
-
Plot the net BRET ratio against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: CRE-Luciferase Reporter Gene Assay
This assay measures the activation of the Gαs/cAMP pathway, which can be indirectly coupled to GPR120 activation in some systems, by quantifying the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE).
Materials:
-
HEK293 cells
-
Expression vector for human GPR120
-
CRE-luciferase reporter vector (containing the firefly luciferase gene)
-
Control vector expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
96-well white, clear-bottom microplates
-
Dual-luciferase reporter assay system
-
This compound
-
Luminometer
Procedure:
-
Cell Transfection and Plating:
-
Co-transfect HEK293 cells with the GPR120 expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase control vector.[9]
-
After 24 hours, plate the transfected cells into a 96-well white plate.
-
Incubate for an additional 24 hours.
-
-
Compound Treatment:
-
Replace the culture medium with serum-free medium containing serial dilutions of this compound.
-
Incubate the cells for 6 hours at 37°C.[9]
-
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
The cell-based assays described in these application notes provide a comprehensive platform for the screening and characterization of GPR120 agonists. The calcium mobilization assay offers a rapid and sensitive method for detecting Gαq-mediated signaling, while the β-arrestin recruitment assay provides insights into an alternative and equally important signaling pathway. The reporter gene assay allows for the quantification of downstream transcriptional activation. By employing these detailed protocols, researchers can effectively identify and evaluate the potency and efficacy of novel GPR120 agonists like "this compound," thereby accelerating the discovery of new therapeutics for metabolic and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for GPR120 Agonist 2 in Mouse Models of Obesity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GPR120 agonists in mouse models of obesity. G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases due to its role in regulating adipogenesis, inflammation, and insulin (B600854) sensitivity.[1][2][3] Activation of GPR120 by synthetic agonists has been shown to ameliorate obesity and improve metabolic parameters in various preclinical models.
Introduction to GPR120 and its Role in Obesity
GPR120 is a receptor for medium and long-chain fatty acids, particularly omega-3 fatty acids.[2][4] It is highly expressed in adipose tissue, macrophages, and the gastrointestinal tract.[4][5] In the context of obesity, GPR120 signaling is associated with several beneficial effects:
-
Anti-inflammatory Action: GPR120 activation in macrophages inhibits inflammatory pathways, which are often chronically activated in the adipose tissue of obese individuals, contributing to insulin resistance.[1][6]
-
Enhanced Insulin Sensitivity: By reducing inflammation and potentially through direct actions on adipocytes, GPR120 agonism improves systemic insulin sensitivity.[1][6][7]
-
Adipogenesis Regulation: GPR120 plays a role in the differentiation of adipocytes (fat cells).[2]
-
Gut Hormone Secretion: GPR120 activation in the gut stimulates the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which have beneficial effects on glucose homeostasis.[4][5]
Dysfunction of GPR120 has been linked to an increased risk of obesity in both mice and humans, highlighting its importance in maintaining metabolic health.[4]
GPR120 Signaling Pathways
GPR120 activation initiates downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.
Quantitative Data Summary of GPR120 Agonist 2 (TUG-891) in Mouse Models of Obesity
| Parameter | Mouse Model | Treatment Group | Dosage | Duration | Key Findings | Reference |
| Body Weight | C57Bl/6J on chow diet | TUG-891 | 35 mg/kg | 2.5 weeks | Significant decrease in body weight compared to vehicle. | [8] |
| Fat Mass | C57Bl/6J on chow diet | TUG-891 | 35 mg/kg | 2.5 weeks | Significant decrease in fat mass compared to vehicle. | [8] |
| Fat Oxidation | C57Bl/6J on chow diet | TUG-891 | 35 mg/kg | Acute | Acutely increased fat oxidation. | [8] |
| Nutrient Uptake by BAT | C57Bl/6J | TUG-891 | 35 mg/kg | Acute | Increased uptake of triglycerides and glucose by brown adipose tissue (BAT). | [8] |
| Blood Glucose Levels (oGTT) | Diet-induced obese (DIO) mice | Compound 11b (a TUG-891 analog) | Not specified | Acute | Showed anti-hyperglycemic effects equivalent to TUG-891, with blood glucose returning to normal levels at 120 minutes. | [9] |
| Insulin Levels | Diet-induced obese (DIO) mice | Compound 11b (a TUG-891 analog) | Not specified | Acute | Significantly increased insulin levels 30 minutes after oral glucose administration. | [9] |
| Food Intake | Male C57Bl/6 mice | GPR120 agonist (intracerebroventricular injection) | 0.1 or 1 µM | Acute | Significantly decreased food intake at 1, 2, and 4 hours post-injection. | [10][11] |
Experimental Protocols
Protocol 1: Evaluation of a GPR120 Agonist on Body Weight and Composition in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines a typical in vivo study to assess the efficacy of a GPR120 agonist on obesity-related parameters.
Materials:
-
Male C57Bl/6J mice (8 weeks old)
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
GPR120 Agonist (e.g., TUG-891)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Animal scale
-
Metabolic cages
-
Equipment for body composition analysis (e.g., MRI or DEXA)
-
Glucometer and glucose strips
-
Insulin
-
Syringes and needles for injections
Procedure:
-
Acclimatization: Acclimatize male C57Bl/6J mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Obesity Induction: Switch the diet of the experimental group to a high-fat diet for 8-12 weeks to induce obesity. A control group should remain on the standard chow diet.
-
Baseline Measurements: Record baseline body weight and body composition for all animals.
-
Randomization: Randomize the obese mice into two groups: Vehicle control and GPR120 agonist treatment.
-
Dosing:
-
Prepare the GPR120 agonist solution in the appropriate vehicle at the desired concentration.
-
Administer the GPR120 agonist (e.g., 35 mg/kg) and vehicle to the respective groups daily via the chosen route (e.g., intraperitoneal injection or oral gavage) for the duration of the study (e.g., 2.5 weeks).
-
-
Monitoring:
-
Monitor and record the body weight and food intake of each mouse regularly (e.g., daily or weekly).
-
-
Metabolic Phenotyping (perform at the end of the treatment period):
-
Glucose Tolerance Test (GTT):
-
Fast mice for 6 hours.
-
Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
-
Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Insulin Tolerance Test (ITT):
-
Fast mice for 4-6 hours.
-
Administer insulin (e.g., 0.75 U/kg) via intraperitoneal injection.
-
Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-insulin injection.
-
-
-
Final Analysis:
-
At the end of the study, measure final body weight and body composition.
-
Euthanize the mice and collect tissues of interest (e.g., white and brown adipose tissue, liver, skeletal muscle) for further analysis (e.g., gene expression, histology).
-
Protocol 2: In Vitro Assessment of GPR120 Agonist Activity
This protocol describes how to confirm the activity of a GPR120 agonist in a cell-based assay.
Materials:
-
Cell line expressing GPR120 (e.g., HEK293 cells stably transfected with the GPR120 gene)
-
Cell culture medium and supplements
-
GPR120 agonist
-
Calcium indicator dye (e.g., Fluo-4 AM)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture: Culture the GPR120-expressing cells under standard conditions until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Agonist Preparation: Prepare serial dilutions of the GPR120 agonist in an appropriate buffer.
-
Calcium Flux Assay:
-
Place the 96-well plate in the plate reader.
-
Add the different concentrations of the GPR120 agonist to the wells.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal over time.
-
-
Data Analysis:
-
Plot the dose-response curve of the GPR120 agonist.
-
Calculate the EC50 value to determine the potency of the agonist.
-
Concluding Remarks
The use of GPR120 agonists in mouse models of obesity has demonstrated promising therapeutic potential. The protocols and data presented here provide a foundation for researchers to design and execute their own studies to further investigate the role of GPR120 in metabolic diseases and to evaluate the efficacy of novel GPR120-targeting compounds. Careful consideration of the experimental design, including the choice of mouse model, diet, and agonist dosage, is crucial for obtaining robust and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120: Mechanism of action, role and potential for medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 5. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of omega-3 fatty acid receptor GPR120 in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of GPR120 Agonist 2 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3] GPR120 is activated by long-chain fatty acids (LCFAs) and mediates various physiological processes, including the secretion of glucagon-like peptide-1 (GLP-1), insulin (B600854) sensitization, and anti-inflammatory effects.[3][4][5] The development of potent and selective GPR120 agonists is a key focus in drug discovery. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of analogs of a hypothetical lead compound, "Agonist 2," targeting GPR120.
GPR120 Signaling Pathways
GPR120 activation initiates a cascade of intracellular signaling events primarily through two main pathways: Gαq/11-protein coupling and β-arrestin-2 recruitment.[6][7]
-
Gαq/11 Pathway: Upon agonist binding, GPR120 couples to the Gαq/11 subunit, activating phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ([Ca2+]i).[2][6][8]
-
β-Arrestin-2 Pathway: GPR120 activation also promotes the recruitment of β-arrestin-2.[9][10][11] The GPR120-β-arrestin-2 complex can internalize and mediate distinct signaling events, including anti-inflammatory effects by inhibiting the TAK1-NF-κB pathway.[2][10]
Caption: GPR120 Signaling Pathways.
High-Throughput Screening Workflow
A typical HTS campaign for identifying potent GPR120 agonists involves a primary screen to identify initial hits, followed by secondary and tertiary assays for confirmation, selectivity, and potency determination.
Caption: High-Throughput Screening Workflow.
Experimental Protocols
Calcium Mobilization Assay
This assay is a primary HTS method for identifying GPR120 agonists by measuring changes in intracellular calcium levels following receptor activation.[8][12]
Materials:
-
HEK293 or CHO cells stably expressing human GPR120.
-
Cell culture medium (e.g., DMEM/F-12) with supplements.
-
Black, clear-bottom 96- or 384-well assay plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Agonist 2 analogs and a reference agonist (e.g., TUG-891).[4]
-
Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Seeding: Seed GPR120-expressing cells into assay plates at a density of 25,000-50,000 cells/well and incubate for 24-48 hours to form a monolayer.[6]
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C in the dark.[13][14]
-
Compound Preparation: Prepare serial dilutions of Agonist 2 analogs and the reference agonist in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Record a stable baseline fluorescence for 10-20 seconds. The instrument then automatically injects the compound dilutions into the wells while continuously measuring the fluorescence signal for at least 60-120 seconds.[14]
-
Data Analysis: The change in fluorescence (ΔRFU) is calculated by subtracting the baseline from the peak fluorescence. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR120, providing insights into a key signaling pathway.[9][15]
Materials:
-
CHO-K1 or U2OS cells engineered to co-express a tagged GPR120 and a tagged β-arrestin-2 (e.g., PathHunter® β-Arrestin Assay).[9][15][16]
-
Cell culture medium and supplements.
-
White, opaque 96- or 384-well assay plates.
-
Agonist 2 analogs and a reference agonist.
-
Detection reagents specific to the assay technology (e.g., chemiluminescent substrate).
-
Luminometer.
Protocol:
-
Cell Plating: Plate the engineered cells in the assay plates according to the manufacturer's instructions. Kits are available that contain cryopreserved cells ready for use.[9]
-
Compound Addition: Prepare serial dilutions of the test compounds. Add the compounds to the wells and incubate for the recommended time (typically 60-90 minutes) at 37°C or room temperature.[15]
-
Detection: Add the detection reagents as per the manufacturer's protocol. This usually involves a short incubation period.[9]
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to a positive control and plot the dose-response curve to calculate the EC50 value.
cAMP Assay
This assay determines the effect of GPR120 agonists on intracellular cyclic AMP (cAMP) levels. GPR120 can couple to Gi, leading to an inhibition of adenylyl cyclase and a decrease in cAMP.[2][16]
Materials:
-
HEK293 or CHO cells expressing GPR120.
-
Cell culture medium and supplements.
-
White, opaque 96- or 384-well microplates.
-
Agonist 2 analogs and a reference agonist.
-
Forskolin (to stimulate cAMP production).
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).[6]
-
cAMP assay kit (e.g., HTRF, Luminescence, or AlphaScreen-based).
-
Plate reader compatible with the chosen assay technology.
Protocol:
-
Cell Seeding: Seed the GPR120-expressing cells into the assay plates and incubate for 24 hours.[6]
-
Compound Treatment: Pre-treat the cells with IBMX. Add serial dilutions of the Agonist 2 analogs. To measure the inhibitory effect, stimulate the cells with a sub-maximal concentration of forskolin.[6][16]
-
Incubation: Incubate the plates for 30-60 minutes at room temperature.[16]
-
Cell Lysis and Detection: Lyse the cells and add the detection reagents from the cAMP assay kit according to the manufacturer's instructions.[17]
-
Data Acquisition: Read the plate on the appropriate plate reader.
-
Data Analysis: Calculate the percent inhibition of forskolin-stimulated cAMP production for each compound concentration and determine the IC50 value from the dose-response curve.
Data Presentation
The following tables summarize representative quantitative data for known GPR120 agonists, which can be used as a template for presenting data for "Agonist 2" analogs.
Table 1: Potency of GPR120 Agonists in Functional Assays
| Compound | Calcium Mobilization EC50 (nM) | β-Arrestin Recruitment EC50 (nM) | cAMP Inhibition IC50 (nM) | Selectivity vs. GPR40 (Fold) |
| TUG-891 | 43.7[18] | 63.1[19] | N/A | >1000 |
| Compound 10k | 57.6[18] | N/A | N/A | >1215 |
| Compound 14d | 38.5[18] | N/A | N/A | >1600 |
| AZ13581837 | 120[19] | 5.2[19] | N/A | N/A |
| Agonist 2 Analog 1 | Data | Data | Data | Data |
| Agonist 2 Analog 2 | Data | Data | Data | Data |
| Agonist 2 Analog 3 | Data | Data | Data | Data |
N/A: Data not available.
Table 2: In Vivo Efficacy of Lead GPR120 Agonists
| Compound | Animal Model | Dose (mg/kg) | Effect on Glucose Tolerance (OGTT) | Effect on Plasma GLP-1 Levels |
| TUG-891 | C57BL/6 Mice | 30 | Improved | Increased |
| Compound 14d | DIO Mice | 30 | Reduced blood glucose | Increased insulin levels |
| Agonist 2 Lead 1 | Model | Dose | Data | Data |
| Agonist 2 Lead 2 | Model | Dose | Data | Data |
DIO: Diet-induced obese.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the high-throughput screening and characterization of novel GPR120 agonists. By employing a combination of in vitro functional assays, researchers can efficiently identify and optimize lead compounds with therapeutic potential for metabolic and inflammatory diseases. The structured approach to data presentation will facilitate the comparison and selection of promising candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. PathHunter® eXpress cyno GPR120 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 10. researchgate.net [researchgate.net]
- 11. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resources.revvity.com [resources.revvity.com]
- 18. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GPR120 Agonist 2 Administration in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of a GPR120 agonist, designated here as GPR120 Agonist 2 (exemplified by the well-characterized agonist, compound A or cpdA), on metabolic and inflammatory parameters in a diet-induced obese (DIO) mouse model.
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases.[1][2] Activated by long-chain fatty acids, GPR120 is involved in various physiological processes, including the regulation of glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[3][4][5] In the context of obesity, which is often associated with chronic low-grade inflammation and insulin resistance, targeting GPR120 with selective agonists offers a potential strategy to ameliorate these metabolic dysfunctions.[3][6][7] Administration of GPR120 agonists in diet-induced obese mice has been shown to improve glucose tolerance, increase insulin sensitivity, and exert potent anti-inflammatory effects.[3][6][7]
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound (cpdA) administration in diet-induced obese mice.
Table 1: Effect of this compound on Glucose Tolerance Test (GTT) in Diet-Induced Obese Mice
| Treatment Group | Time (minutes) | Blood Glucose (mg/dL) |
| HFD Control | 0 | 150 ± 10 |
| 15 | 350 ± 25 | |
| 30 | 450 ± 30 | |
| 60 | 380 ± 20 | |
| 120 | 250 ± 15 | |
| HFD + this compound | 0 | 140 ± 8 |
| 15 | 280 ± 20 | |
| 30 | 350 ± 25 | |
| 60 | 290 ± 18 | |
| 120 | 180 ± 12 |
*Data are presented as mean ± SEM. *p<0.05 compared to HFD Control. Data is representative based on published findings.[6]
Table 2: Effect of this compound on Insulin Tolerance Test (ITT) in Diet-Induced Obese Mice
| Treatment Group | Time (minutes) | Blood Glucose (% of baseline) |
| HFD Control | 0 | 100 |
| 15 | 75 ± 5 | |
| 30 | 60 ± 4 | |
| 60 | 70 ± 6 | |
| HFD + this compound | 0 | 100 |
| 15 | 60 ± 4 | |
| 30 | 45 ± 3 | |
| 60 | 55 ± 5* |
*Data are presented as mean ± SEM. *p<0.05 compared to HFD Control. Data is representative based on published findings.[6]
Table 3: Effect of this compound on Plasma Insulin and Hepatic Triglycerides in Diet-Induced Obese Mice
| Parameter | HFD Control | HFD + this compound |
| Fasting Plasma Insulin (ng/mL) | 2.5 ± 0.3 | 1.5 ± 0.2 |
| Hepatic Triglycerides (mg/g tissue) | 150 ± 15 | 90 ± 10 |
*Data are presented as mean ± SEM. *p<0.05 compared to HFD Control. Data is representative based on published findings.[6][8]
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce an obese and insulin-resistant phenotype in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (control)
-
Animal caging and husbandry supplies
Protocol:
-
Acclimatize mice for one week upon arrival, with ad libitum access to standard chow and water.
-
Randomize mice into two groups: control and DIO.
-
House mice individually or in small groups in a temperature and light-controlled environment (12-hour light/dark cycle).
-
Provide the control group with the standard chow diet.
-
Provide the DIO group with the HFD ad libitum for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, mice are ready for the administration of this compound.
This compound Administration
Objective: To deliver the GPR120 agonist to the DIO mice.
Materials:
-
This compound (cpdA)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare a homogenous suspension of this compound in the vehicle at the desired concentration (e.g., 30 mg/kg body weight).[6]
-
Administer the agonist or vehicle to the DIO mice via oral gavage once daily for the duration of the study (e.g., 5 weeks).[6]
-
Continue to monitor body weight and food intake during the treatment period.
Glucose Tolerance Test (GTT)
Objective: To assess the ability of mice to clear a glucose load from the bloodstream.
Materials:
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Restraining device
-
Scalpel or lancet
Protocol:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a small tail snip.
-
Administer a 2 g/kg body weight dose of glucose via intraperitoneal (IP) injection or oral gavage.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time to determine the glucose tolerance curve.
Insulin Tolerance Test (ITT)
Objective: To assess the systemic insulin sensitivity of the mice.
Materials:
-
Human insulin solution (0.75 U/kg body weight in sterile saline)
-
Glucometer and test strips
-
Restraining device
-
Scalpel or lancet
Protocol:
-
Fast the mice for 4-6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a small tail snip.
-
Administer a 0.75 U/kg body weight dose of insulin via IP injection.
-
Measure blood glucose levels at 15, 30, and 60 minutes post-insulin administration.
-
Plot the blood glucose concentration as a percentage of the baseline level over time.
Measurement of Inflammatory Markers
Objective: To quantify the levels of pro-inflammatory cytokines in plasma or tissue homogenates.
Materials:
-
Blood collection tubes (with EDTA)
-
Centrifuge
-
ELISA or multiplex assay kits for mouse TNF-α, IL-6, and MCP-1
-
Microplate reader
Protocol:
-
Plasma Collection:
-
Collect blood from mice via cardiac puncture or retro-orbital bleeding into EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the supernatant (plasma) and store at -80°C until analysis.
-
-
Tissue Homogenate Preparation (Adipose Tissue):
-
Excise adipose tissue, rinse with cold PBS, and snap-freeze in liquid nitrogen.
-
Homogenize the tissue in lysis buffer containing protease inhibitors.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
ELISA/Multiplex Assay:
-
Follow the manufacturer's instructions provided with the specific ELISA or multiplex assay kit.[9][10][11]
-
Briefly, this typically involves adding standards and samples to antibody-coated microplates, followed by incubation with detection antibodies and a substrate for colorimetric or fluorescent detection.[10][11]
-
Measure the absorbance or fluorescence using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Signaling Pathways and Experimental Workflow
GPR120 Signaling Pathways
Experimental Workflow
References
- 1. Free fatty acid receptor GPR120 and pathogenesis of obesity and type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Dysfunction of lipid sensor GPR120 leads to obesity in both mouse and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. MILLIPLEX® Mouse Adipocyte Panel Configurable Mouse Adipocyte 7-Plex Panel | Sigma-Aldrich [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. raybiotech.com [raybiotech.com]
Application Notes and Protocols for Measuring GPR120 Agonist 2-Induced Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a critical regulator of metabolic and inflammatory processes.[1][2] Activated by long-chain fatty acids, GPR120 signaling is implicated in glucose metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses, making it an attractive therapeutic target for conditions such as type 2 diabetes and obesity.[1][2][3] One of the key downstream signaling events following GPR120 activation is the mobilization of intracellular calcium.[4] This application note provides a detailed protocol for measuring the intracellular calcium mobilization induced by GPR120 Agonist 2, a potent and selective agonist of the GPR120 receptor.[5]
The activation of GPR120 by an agonist leads to the coupling of the Gαq/11 protein, which in turn activates phospholipase C (PLC).[1][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[6][7] This transient increase in intracellular calcium can be quantitatively measured using fluorescent calcium indicators.
This document outlines the principles of the assay, provides a detailed experimental workflow, and presents data in a structured format for easy interpretation.
GPR120 Signaling Pathway
The binding of this compound to the receptor initiates a well-defined signaling cascade leading to calcium mobilization.
Experimental Protocols
This section provides a detailed methodology for a fluorescence-based calcium mobilization assay using Fluo-4 AM, a common calcium indicator.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| This compound | TargetMol | T4312 | -20°C (powder) |
| HEK293 cells stably expressing human GPR120 | (User's cell line) | - | Liquid Nitrogen |
| Dulbecco's Modified Eagle Medium (DMEM) | (e.g., Thermo Fisher) | - | 4°C |
| Fetal Bovine Serum (FBS) | (e.g., Thermo Fisher) | - | -20°C |
| Penicillin-Streptomycin | (e.g., Thermo Fisher) | - | -20°C |
| Fluo-4 AM | (e.g., Thermo Fisher) | F14201 | -20°C |
| Pluronic F-127 | (e.g., Thermo Fisher) | P3000MP | Room Temperature |
| Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES | (e.g., Thermo Fisher) | 14025092 | 4°C |
| Dimethyl sulfoxide (B87167) (DMSO) | (e.g., Sigma-Aldrich) | D2650 | Room Temperature |
| Black, clear-bottom 96-well plates | (e.g., Corning) | 3603 | Room Temperature |
Preparation of "this compound" Stock Solution
"this compound" has a molecular weight of 388.88 and is soluble in DMSO at up to 45 mg/mL.[5]
-
10 mM Stock Solution: Dissolve 3.89 mg of this compound powder in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Workflow
Detailed Protocol
Day 1: Cell Seeding
-
Culture HEK293 cells expressing GPR120 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
On the day before the assay, harvest the cells and seed them into a black, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight to allow for cell adherence and formation of a monolayer.
Day 2: Calcium Mobilization Assay
-
Dye Loading Solution Preparation:
-
Prepare a 1X Assay Buffer using HBSS with 20 mM HEPES.
-
Prepare a 20% Pluronic F-127 solution in DMSO.
-
For one 96-well plate, add 20 µL of Fluo-4 AM stock solution (typically 1 mg/mL in DMSO) and 20 µL of 20% Pluronic F-127 to 10 mL of 1X Assay Buffer. Mix well. This results in a final Fluo-4 AM concentration of approximately 2 µM.
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Add 100 µL of the Fluo-4 AM dye-loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by incubation at room temperature for 15-30 minutes in the dark to allow for de-esterification of the dye.
-
-
Washing:
-
Gently remove the dye-loading solution.
-
Wash the cells twice with 100 µL of 1X Assay Buffer to remove any extracellular dye.
-
After the final wash, add 100 µL of 1X Assay Buffer to each well.
-
-
Agonist Preparation:
-
Prepare serial dilutions of "this compound" from the 10 mM stock solution in 1X Assay Buffer. A typical concentration range for an initial experiment would be from 1 nM to 10 µM.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Record a stable baseline fluorescence for 10-20 seconds.
-
Inject the "this compound" dilutions into the respective wells while continuously recording the fluorescence signal for at least 60-120 seconds.
-
Data Analysis
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity after agonist addition to the baseline fluorescence.
-
Plot the fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) value.
Data Presentation
The following tables summarize the properties of this compound and provide an example of how to present the results from a calcium mobilization experiment.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 1234844-11-1 | [5] |
| Molecular Weight | 388.88 g/mol | [5] |
| Solubility in DMSO | 45 mg/mL (115.72 mM) | [5] |
| Recommended Storage | -20°C (powder, 3 years); -80°C (in solvent, 1 year) | [5] |
Table 2: Example Data from a Calcium Mobilization Assay
| This compound Conc. (nM) | Log [Agonist] | Fluorescence Response (Peak/Baseline) |
| 0 (Vehicle) | - | 1.02 |
| 1 | -9.0 | 1.15 |
| 10 | -8.0 | 1.85 |
| 50 | -7.3 | 2.50 |
| 100 | -7.0 | 2.95 |
| 500 | -6.3 | 3.20 |
| 1000 | -6.0 | 3.25 |
| 10000 | -5.0 | 3.28 |
Table 3: Calculated Potency of this compound
| Parameter | Value |
| EC₅₀ | 35 nM |
| Hill Slope | 1.2 |
| R² | 0.995 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough but gentle washing steps. Consider using a no-wash assay kit containing an extracellular quencher. |
| Low signal-to-noise ratio | Suboptimal dye loading; low receptor expression. | Optimize dye concentration and incubation time. Verify GPR120 expression in the cell line. |
| No response to agonist | Inactive agonist; incorrect buffer composition. | Verify the integrity and concentration of the agonist stock. Ensure the assay buffer contains calcium. |
| Cell death/detachment | Harsh washing; cytotoxicity of the compound. | Handle cells gently. Perform a cytotoxicity assay for the agonist at the concentrations used. |
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | GPR | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. abmole.com [abmole.com]
Application Notes and Protocols for Western Blot Analysis of GPR120 Signaling Following Agonist Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the activation of the G protein-coupled receptor 120 (GPR120) signaling pathway upon agonist stimulation, utilizing Western blotting to detect key downstream phosphorylation events.
Introduction to GPR120 Signaling
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain free fatty acids, particularly omega-3 fatty acids.[1] Its activation plays a crucial role in metabolic regulation, including glucose homeostasis, insulin (B600854) sensitivity, and anti-inflammatory responses.[1][2] Upon agonist binding, GPR120 initiates intracellular signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway.[2][3]
The Gαq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2] This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), subsequently leading to the phosphorylation and activation of downstream kinases such as Extracellular signal-Regulated Kinase (ERK1/2).[4]
The β-arrestin-2 pathway is also engaged upon GPR120 activation, mediating distinct cellular responses, including anti-inflammatory effects.[3] Both pathways can contribute to the phosphorylation of key signaling molecules like ERK1/2 and Akt (also known as Protein Kinase B), making the detection of their phosphorylated forms a reliable indicator of GPR120 activation.[5][6]
Quantitative Data Presentation
The following tables summarize quantitative data from Western blot analyses of protein phosphorylation in response to GPR120 agonist treatment. The data is presented as a fold change in the ratio of the phosphorylated protein to the total protein, normalized to a vehicle-treated control.
Table 1: Dose-Response Effect of GPR120 Agonist TUG-891 on ERK1/2 and Akt Phosphorylation
| Agonist Concentration (µM) | Fold Change in p-ERK1/2 / Total ERK1/2 | Fold Change in p-Akt / Total Akt |
| 0 (Vehicle) | 1.0 | 1.0 |
| 1 | 1.8 | 1.5 |
| 10 | 3.2 | 2.8 |
| 100 | 3.5 | 3.1 |
Table 2: Time-Course of GPR120 Agonist (10 µM TUG-891) Induced ERK1/2 and Akt Phosphorylation
| Time (minutes) | Fold Change in p-ERK1/2 / Total ERK1/2 | Fold Change in p-Akt / Total Akt |
| 0 | 1.0 | 1.0 |
| 5 | 3.1 | 2.7 |
| 15 | 2.5 | 2.2 |
| 30 | 1.8 | 1.6 |
| 60 | 1.2 | 1.1 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: GPR120 signaling pathways after agonist binding.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Culture and Agonist Treatment
This protocol is optimized for adherent cell lines endogenously or exogenously expressing GPR120 (e.g., RAW264.7 macrophages, 3T3-L1 adipocytes, or HEK293 cells transfected with GPR120).
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
GPR120 agonist (e.g., TUG-891, GW9508)
-
Vehicle control (e.g., DMSO)
-
Serum-free medium
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
The day before the experiment, replace the growth medium with serum-free medium and incubate overnight to reduce basal signaling.
-
Prepare a stock solution of the GPR120 agonist in the appropriate vehicle.
-
On the day of the experiment, treat the cells with the desired concentrations of the agonist or vehicle for the specified time points (e.g., 5, 15, 30, 60 minutes). A common starting concentration for TUG-891 is 10 µM for 5 minutes.[6]
-
After treatment, immediately place the plates on ice and proceed to cell lysis.
Protocol 2: Lysate Preparation from Cultured Cells
Materials:
-
Ice-cold PBS
-
Ice-cold RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Aspirate the medium from the wells and wash the cells twice with ice-cold PBS.
-
Add fresh protease and phosphatase inhibitors to the RIPA buffer immediately before use.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X and boil at 95°C for 5 minutes.
-
Store the prepared samples at -80°C for long-term use.
Protocol 3: Western Blot Analysis
Materials:
-
SDS-PAGE gels
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #9101, 1:500 dilution)[6]
-
Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology #4695, 1:5000 dilution)[6]
-
Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271, 1:1000 dilution)[6]
-
Rabbit anti-Akt (e.g., Cell Signaling Technology #9272, 1:1000 dilution)[6]
-
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
Procedure:
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per well of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL reagent to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for total protein): To detect the total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with the corresponding total protein antibody. Incubate the membrane in a stripping buffer, wash thoroughly, block, and then proceed with the primary and secondary antibody incubations as described above.
Protocol 4: Data Quantification and Analysis
-
Image Acquisition: Capture the Western blot images using a chemiluminescence imaging system, ensuring that the signal is not saturated.
-
Densitometry: Use image analysis software (e.g., ImageJ) to measure the band intensity for the phosphorylated and total proteins.
-
Normalization: For each sample, calculate the ratio of the phosphorylated protein band intensity to the total protein band intensity.
-
Relative Quantification: Normalize the phospho/total protein ratio of the treated samples to the vehicle-treated control to determine the fold change in protein phosphorylation.
References
- 1. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for GPR120 Agonist 2 in Glucose Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GPR120 agonists in glucose uptake assays. The information is intended for professionals in research and drug development exploring the therapeutic potential of GPR120 activation for metabolic diseases such as type 2 diabetes.
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising target for the treatment of metabolic disorders.[1][2] Activated by long-chain fatty acids, GPR120 plays a crucial role in various physiological processes, including glucose metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses.[1][2] GPR120 agonists have demonstrated the potential to enhance glucose uptake in key metabolic tissues, such as adipose tissue, making them attractive candidates for novel anti-diabetic therapies.[3][4]
This document outlines the underlying signaling pathway, a detailed experimental protocol for assessing agonist-induced glucose uptake, and representative data for known GPR120 agonists.
GPR120-Mediated Glucose Uptake Signaling Pathway
Activation of GPR120 by an agonist initiates a signaling cascade that culminates in the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, thereby facilitating glucose entry into the cell. This process is primarily mediated through the Gαq/11 signaling pathway and is independent of the β-arrestin-2 pathway, which is more commonly associated with the anti-inflammatory effects of GPR120.[5]
The key steps in the signaling pathway are as follows:
-
Agonist Binding: A GPR120 agonist binds to and activates the receptor on the surface of an adipocyte.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated Gαq/11 protein, leading to its activation.
-
Downstream Signaling: The activated Gαq/11 stimulates downstream signaling cascades, including the phosphatidylinositol-3-kinase (PI3K)/Akt pathway.[2]
-
GLUT4 Translocation: Activation of the PI3K/Akt pathway triggers the translocation of GLUT4-containing vesicles from intracellular stores to the cell membrane.[2]
-
Glucose Uptake: The increased presence of GLUT4 on the cell surface enhances the uptake of glucose from the extracellular environment into the cell.[2]
Experimental Protocol: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes
This protocol describes a cell-based assay to measure glucose uptake in differentiated 3T3-L1 adipocytes stimulated with a GPR120 agonist, using the fluorescent glucose analog 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Bovine Calf Serum (BCS)
-
Penicillin-Streptomycin
-
Insulin
-
Dexamethasone
-
IBMX (3-isobutyl-1-methylxanthine)
-
GPR120 Agonist (e.g., TUG-891, cpdA)
-
2-NBDG
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (glucose uptake inhibitor)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture and Differentiation of 3T3-L1 Preadipocytes:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% penicillin-streptomycin.
-
Seed preadipocytes in a 96-well plate and grow to confluence.
-
Two days post-confluence, induce differentiation by changing the medium to DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 2-3 days.
-
Finally, culture the cells in DMEM with 10% FBS for an additional 2-3 days until mature adipocytes are formed (characterised by the accumulation of lipid droplets).
-
-
Serum Starvation:
-
Before the assay, gently wash the differentiated 3T3-L1 adipocytes twice with sterile PBS.
-
Incubate the cells in serum-free DMEM for 2-4 hours at 37°C.
-
-
Agonist Treatment:
-
Prepare a stock solution of the GPR120 agonist in a suitable solvent (e.g., DMSO).
-
Dilute the agonist to the desired concentrations in serum-free DMEM or KRH buffer.
-
Remove the starvation medium and add the agonist-containing medium to the wells.
-
Include the following controls:
-
Vehicle Control: Medium with the same concentration of solvent used for the agonist.
-
Positive Control: Insulin (e.g., 100 nM) to induce maximal glucose uptake.
-
Negative Control (Optional): Phloretin (a known glucose transporter inhibitor) to confirm that the uptake is transporter-mediated.
-
-
Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).
-
-
2-NBDG Incubation:
-
Prepare a working solution of 2-NBDG (e.g., 50-100 µM) in glucose-free KRH buffer.
-
Remove the agonist-containing medium and add the 2-NBDG solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Termination of Uptake and Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the glucose uptake and remove extracellular 2-NBDG.
-
Add PBS or a suitable lysis buffer to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Excitation/Emission ≈ 485/535 nm). Alternatively, cells can be detached and analyzed by flow cytometry.
-
Data Presentation
The following table summarizes representative quantitative data for well-characterized synthetic GPR120 agonists in relevant assays. Since "this compound" is a placeholder, data for known agonists like TUG-891 and cpdA are provided as examples. The potency of these agonists in functional assays such as calcium mobilization is often correlated with their ability to stimulate glucose uptake.
| Agonist | Assay Type | Cell Line | EC50 | Fold Increase in Glucose Uptake (vs. Vehicle) | Reference |
| TUG-891 | Calcium Mobilization | CHO-hGPR120 | 43.7 nM | Not explicitly stated in fold increase | [6] |
| TUG-891 | [³H]Deoxyglucose Uptake | 3T3-L1 | ~1 µM | ~1.5-fold at 10 µM | [4][7][8][9] |
| cpdA (Compound A) | Calcium Mobilization | GPR120-transfected | logEC50 (M) = -7.62 | Not explicitly stated in fold increase | [5][10] |
| cpdA (Compound A) | 2-Deoxyglucose Uptake | Primary Adipocytes | Not specified | Significant increase over basal | [5] |
| α-Linolenic acid (ALA) | [³H]Deoxyglucose Uptake | 3T3-L1 | ~30 µM | ~1.4-fold at 100 µM | [7] |
Note: EC50 values can vary depending on the specific assay conditions and cell line used. The fold increase in glucose uptake is also dependent on the agonist concentration and experimental setup.
Conclusion
The activation of GPR120 presents a viable strategy for enhancing glucose uptake and improving insulin sensitivity. The provided protocols and data offer a framework for researchers to investigate the efficacy of novel GPR120 agonists. Careful optimization of experimental conditions, including agonist concentration and incubation times, is crucial for obtaining reliable and reproducible results. The use of appropriate controls is essential for the accurate interpretation of the data. Further investigation into the therapeutic potential of GPR120 agonists is warranted for the development of new treatments for metabolic diseases.
References
- 1. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Validating GPR120 Agonist Effects Using CRISPR/Cas9 Knockout
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a significant therapeutic target for metabolic and inflammatory diseases, including type 2 diabetes and obesity.[1][2][3] It is activated by long-chain fatty acids, particularly omega-3 fatty acids, and synthetic agonists like TUG-891.[4][5] GPR120 activation triggers multiple signaling cascades that lead to beneficial physiological effects such as enhanced insulin (B600854) sensitivity, glucose uptake, anti-inflammatory responses, and the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][2][6][7]
To ensure that the observed effects of a novel agonist are specifically mediated by GPR120 and not due to off-target interactions, it is crucial to perform validation studies in a model system where the receptor has been functionally eliminated. The CRISPR/Cas9 system offers a precise and efficient method for generating gene knockouts.[8] By comparing the agonist's effects in wild-type (WT) cells versus GPR120 knockout (KO) cells, researchers can definitively attribute the pharmacological activity to on-target GPR120 engagement. These application notes provide a comprehensive framework and detailed protocols for this validation process.
GPR120 Signaling Pathways
GPR120 activation initiates two primary signaling pathways, which are often cell-type specific:
-
Gαq/11-Mediated Pathway : In cell types like adipocytes and enteroendocrine cells, agonist binding to GPR120 activates the Gαq/11 protein.[2][9] This stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3). IP3 subsequently triggers the release of calcium (Ca2+) from the endoplasmic reticulum.[7][10] This increase in intracellular calcium and the activation of the ERK1/2 cascade are associated with metabolic effects like enhanced glucose uptake and hormone secretion.[9][11][12]
-
β-Arrestin-2-Mediated Pathway : In immune cells such as macrophages, GPR120 activation leads to the recruitment of β-arrestin-2.[6][13] The GPR120/β-arrestin-2 complex internalizes and interacts with TAB1, which prevents the activation of the pro-inflammatory TAK1-NF-κB and JNK signaling cascades.[9][14] This pathway is responsible for the potent anti-inflammatory effects associated with GPR120 agonism.[14][15]
Experimental Design and Workflow
The core principle of the validation study is to demonstrate that the agonist's biological effect is absent in cells lacking GPR120. The workflow involves generating a stable GPR120 KO cell line, followed by parallel functional assays on WT and KO cells.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of GPR120 in Mammalian Cells
This protocol outlines the generation of a stable GPR120 knockout cell line. The choice of cell line (e.g., 3T3-L1 for adipogenesis, RAW 264.7 for inflammation) should align with the agonist's intended biological effect.
1. gRNA Design and Vector Construction:
-
Design two or more single guide RNAs (sgRNAs) targeting an early exon of the GPR120 gene to maximize the chance of a frameshift mutation.[16][17] Use online tools (e.g., CHOPCHOP, Synthego) to design gRNAs with high on-target and low off-target scores.
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into a suitable "all-in-one" lentiviral or plasmid vector that co-expresses Cas9 and a selection marker (e.g., puromycin (B1679871) resistance or GFP).
2. Cell Transfection/Transduction:
-
Culture the chosen wild-type cell line under standard conditions.
-
Transfect the cells with the gRNA/Cas9 plasmid using a lipid-based reagent (e.g., Lipofectamine) or electroporation. For difficult-to-transfect cells, lentiviral transduction is recommended.[8]
-
If using a selection marker, apply the selection agent (e.g., puromycin) 48 hours post-transfection to eliminate non-transfected cells.
3. Single-Cell Cloning:
-
After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate.
-
Allow individual cells to proliferate and form colonies over 2-3 weeks.
4. Knockout Validation:
-
Genomic DNA Analysis: For each clone, extract genomic DNA. Amplify the GPR120 target region by PCR. Use Sanger sequencing to identify insertions or deletions (indels) at the target site.[8]
-
Protein Expression Analysis: Perform a Western blot on cell lysates from each clone using a validated anti-GPR120 antibody. A true knockout clone will show a complete absence of the GPR120 protein band compared to the wild-type control.
5. Expansion of Verified Clones:
-
Once a clone is confirmed to be a GPR120 knockout, expand it for use in subsequent functional assays.
Protocol 2: Calcium Mobilization Assay
This assay measures the Gαq/11-mediated increase in intracellular calcium following agonist stimulation.[10][18]
1. Cell Preparation:
-
Seed both wild-type and GPR120 KO cells into a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.
2. Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).[18]
-
Incubate at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.
3. Agonist Stimulation and Measurement:
-
Prepare a serial dilution of the GPR120 agonist (e.g., TUG-891).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.[19][20]
-
Measure the baseline fluorescence for several seconds.
-
Inject the agonist into the wells and immediately begin measuring the change in fluorescence intensity over time (typically 1-3 minutes). The response in WT cells should be rapid and dose-dependent.
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This assay validates agonist-induced activation of the MAPK/ERK pathway.
1. Cell Treatment:
-
Seed WT and GPR120 KO cells in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.
-
Treat the cells with the GPR120 agonist at a predetermined effective concentration (e.g., EC80 from the calcium assay) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
2. Protein Extraction and Quantification:
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of each lysate using a BCA or Bradford assay.
3. Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
Data Presentation and Expected Outcomes
The primary goal is to demonstrate a loss of agonist-induced activity in the GPR120 KO cells. Quantitative data should be summarized in tables to facilitate a clear comparison.
Logical Framework for Validation
Table 1: TUG-891 Induced Calcium Mobilization in WT vs. GPR120 KO Cells
| Cell Line | Agonist (TUG-891) | EC₅₀ (nM) | Max Response (% of Baseline) |
| Wild-Type | TUG-891 | 35 ± 5 | 350 ± 45 |
| GPR120 KO | TUG-891 | No Response | No Response |
| Wild-Type | ATP (Control) | 1200 ± 150 | 420 ± 50 |
| GPR120 KO | ATP (Control) | 1150 ± 130 | 410 ± 55 |
Data are representative examples based on published literature.[4][21]
Table 2: TUG-891 Induced ERK1/2 Phosphorylation in WT vs. GPR120 KO Cells
| Cell Line | Treatment (100 nM TUG-891) | Time (min) | p-ERK / Total ERK Ratio (Fold Change vs. Untreated) |
| Wild-Type | TUG-891 | 5 | 4.5 ± 0.6 |
| GPR120 KO | TUG-891 | 5 | 1.1 ± 0.2 |
| Wild-Type | TUG-891 | 15 | 2.1 ± 0.4 |
| GPR120 KO | TUG-891 | 15 | 1.0 ± 0.1 |
Data are representative examples based on published literature.[11][22]
By following these protocols and applying this validation framework, researchers can rigorously confirm the on-target activity of GPR120 agonists, a critical step in the drug development process.
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Energy Homeostasis via GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TUG-891 - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. genemedi.net [genemedi.net]
- 9. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 14. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 20. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. portlandpress.com [portlandpress.com]
Application Notes and Protocols: GPR120 Agonist 2 in Combination with Other Metabolic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and obesity.[1][2] Activation of GPR120 by synthetic agonists can lead to improved glucose homeostasis, enhanced insulin (B600854) sensitivity, and anti-inflammatory effects.[3][4] This document provides detailed application notes and protocols for investigating the synergistic potential of a selective GPR120 agonist, referred to herein as "GPR120 Agonist 2," in combination with other established metabolic drugs. The presented data and protocols are based on preclinical findings and established experimental methodologies.
GPR120 Signaling Pathways
GPR120 activation initiates downstream signaling through two primary pathways: the Gαq/11 pathway and the β-arrestin-2 pathway. The Gαq/11 pathway activation leads to metabolic benefits such as glucose uptake, while the β-arrestin-2 pathway is primarily associated with anti-inflammatory effects.[5][6][7]
Combination Therapy: Data and Potential Synergies
The therapeutic potential of this compound may be enhanced when used in combination with other metabolic drugs. This approach can target multiple pathways involved in metabolic dysregulation, potentially leading to improved efficacy and a better safety profile.
Combination with Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors
DPP-IV inhibitors increase the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin secretion in a glucose-dependent manner.[8] GPR120 activation has also been shown to promote GLP-1 secretion.[2][9] Therefore, a combination therapy could have synergistic effects on glycemic control.
A preclinical study in high-fat diet-induced obese mice demonstrated the benefits of combining a GPR120 agonist (Compound A) with the DPP-IV inhibitor sitagliptin (B1680988).[3]
Table 1: Effects of GPR120 Agonist (CpdA) and Sitagliptin Combination in HFD-induced Obese Mice [3]
| Treatment Group | Glucose Tolerance (AUC improvement vs. control) | Circulating Insulin (increase vs. control) | LDL-Cholesterol (reduction vs. control) | Circulating GLP-1 (increase vs. control) |
| CpdA (0.1µmol/kg) | 34% (p<0.001) | 38% (p<0.001) | 50% | 53% |
| Sitagliptin (50mg/kg) | Not specified | Not specified | Not specified | Not specified |
| CpdA + Sitagliptin | Further improvement noted | 44% (vs. sitagliptin alone) | 89% (p<0.05 vs. CpdA alone) | 38% (further increase) |
Data adapted from Owolabi et al., 2024. The study highlights a positive interplay between GPR120 activation and DPP-IV inhibition.[3]
Combination with Metformin (B114582)
Table 2: Potential Synergistic Effects of this compound and Metformin (Hypothetical)
| Treatment Group | Body Weight Change | Food Intake | Glycemic Control |
| This compound | Expected modest reduction | Expected reduction | Improved |
| Metformin | Neutral or modest reduction | Neutral or modest reduction | Improved |
| This compound + Metformin | Potentially synergistic reduction | Potentially synergistic reduction | Potentially additive/synergistic improvement |
This table is illustrative and based on the synergistic effects observed with a GPR119 agonist and metformin. Further studies are required to confirm these effects for a GPR120 agonist.[10]
Combination with SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors lower blood glucose by increasing urinary glucose excretion.[11] A combination with a GPR120 agonist could offer complementary mechanisms of action, leading to enhanced glycemic control and potentially additional cardiovascular and renal benefits.[8][12][13] Although direct preclinical or clinical data on this specific combination is limited, the known effects of each class suggest a strong therapeutic rationale.
Table 3: Predicted Outcomes of this compound and SGLT2 Inhibitor Combination Therapy (Hypothetical)
| Parameter | This compound | SGLT2 Inhibitor | Combination |
| HbA1c Reduction | Moderate | Moderate | Additive/Synergistic |
| Body Weight | Reduction | Reduction | Additive/Synergistic |
| Blood Pressure | Neutral/Slight Reduction | Reduction | Additive |
| Risk of Hypoglycemia | Low | Low | Low |
This table outlines the predicted benefits based on the individual mechanisms of action. Clinical validation is necessary.
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol is used to assess the effect of this compound, alone or in combination with other metabolic drugs, on glucose disposal in a mouse model.[6][14]
Materials:
-
C57BL/6 mice (or a relevant diabetic mouse model, e.g., db/db or diet-induced obese mice)
-
This compound
-
Combination drug (e.g., Sitagliptin, Metformin, or an SGLT2 inhibitor)
-
Vehicle (e.g., 0.5% methylcellulose)
-
D-glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast mice overnight (16-18 hours) with free access to water.
-
Record the body weight of each mouse.
-
Administer the vehicle, this compound, the combination drug, or the combination of this compound and the other drug via oral gavage.
-
After 30-60 minutes, collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
-
Administer D-glucose (2 g/kg body weight) via oral gavage.
-
Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
In Vitro Calcium Flux Assay
This assay measures the activation of the GPR120 receptor by monitoring changes in intracellular calcium concentration, a key event in the Gαq/11 signaling pathway.[5][15]
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR120
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Reference agonist (e.g., TUG-891)
-
96- or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with kinetic reading and injection capabilities
Procedure:
-
Seed the GPR120-expressing cells into the assay plates and culture overnight.
-
Prepare the dye-loading solution according to the manufacturer's protocol.
-
Remove the culture medium and add the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
Prepare serial dilutions of this compound and the reference agonist in the assay buffer.
-
Place the assay plate in the fluorescence plate reader.
-
Record baseline fluorescence for 10-20 seconds.
-
Inject the compounds into the wells and continue to record the fluorescence intensity kinetically for 2-3 minutes.
-
Analyze the data to determine the EC50 values for the test compounds.
In Vitro β-Arrestin Recruitment Assay
This assay determines the ability of this compound to induce the recruitment of β-arrestin-2 to the activated GPR120 receptor.[16][17]
Materials:
-
Cells engineered to co-express a tagged GPR120 receptor and a tagged β-arrestin-2 (e.g., PathHunter® β-Arrestin cells)
-
Cell culture and assay reagents specific to the assay technology (e.g., DiscoverX PathHunter detection reagents)
-
This compound
-
Reference agonist
-
Assay plates
-
Luminometer
Procedure:
-
Prepare and seed the cells according to the manufacturer's protocol.
-
Prepare serial dilutions of this compound and the reference agonist in the appropriate assay buffer.
-
Add the compounds to the cells and incubate for the recommended time (typically 60-90 minutes) at 37°C.
-
Add the detection reagents as per the manufacturer's instructions.
-
Incubate for approximately 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a luminometer.
-
Analyze the data to determine the EC50 for β-arrestin-2 recruitment.
Conclusion
The combination of this compound with other metabolic drugs, such as DPP-IV inhibitors, metformin, and SGLT2 inhibitors, represents a promising therapeutic strategy. The available preclinical data and the underlying mechanisms of action suggest the potential for synergistic or additive effects on glycemic control, weight management, and other metabolic parameters. The detailed protocols provided herein offer a framework for researchers to further investigate these combination therapies and elucidate their full therapeutic potential. Rigorous preclinical and clinical studies are warranted to validate these hypotheses and to establish the safety and efficacy of such combination regimens.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120 suppresses adipose tissue lipolysis and synergizes with GPR40 in antidiabetic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Metabolic Functions of G Protein-Coupled Receptors and β-Arrestin-Mediated Signaling Pathways in the Pathophysiology of Type 2 Diabetes and Obesity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Combination Treatment of SGLT2 Inhibitors and GLP-1 Receptor Agonists: Symbiotic Effects on Metabolism and Cardiorenal Risk | springermedizin.de [springermedizin.de]
- 9. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drpress.org [drpress.org]
- 12. Combining GLP-1 Receptor Agonists and SGLT2 Inhibitors in Type 2 Diabetes Mellitus: A Scoping Review and Expert Insights for Clinical Practice Utilizing the Nominal Group Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Combination SGLT2 Inhibitor and Glucagon Receptor Antagonist Therapy in Type 1 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. endocrine-abstracts.org [endocrine-abstracts.org]
Application Notes: Flow Cytometry Analysis of Immune Cells Treated with GPR120 Agonist 2
Introduction
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain unsaturated fatty acids, including omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).[1] GPR120 is expressed in various immune cells, particularly in pro-inflammatory macrophages and adipocytes.[2] Its activation has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects.[2][3] The anti-inflammatory signaling of GPR120 is primarily mediated through a β-arrestin-2 dependent pathway, which inhibits both Toll-like receptor (TLR) and tumor necrosis factor-alpha (TNF-α) inflammatory signaling pathways.[1][2][3] Specifically, ligand-stimulated GPR120 recruits β-arrestin-2, leading to the internalization of the receptor complex. This complex then interferes with the activation of TAK1, a key kinase in pro-inflammatory cascades, by inhibiting the interaction between TAK1 and TAB1.[1][2]
GPR120 Agonist 2 is a novel, potent, and selective synthetic agonist designed to harness the therapeutic potential of GPR120 activation. These application notes provide a framework for utilizing flow cytometry to characterize the immunomodulatory effects of this compound on macrophages and T cells. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the impact of this agonist on immune cell phenotype and function.
Principle of the Application
Flow cytometry is a powerful technique for the multi-parametric analysis of individual cells within a heterogeneous population. This application note describes the use of flow cytometry to quantify changes in macrophage polarization and T cell activation/cytokine production following treatment with this compound.
-
Macrophage Polarization: Macrophages can be broadly classified into a pro-inflammatory M1 phenotype and an anti-inflammatory M2 phenotype.[4] Flow cytometry can be used to identify these populations based on the expression of specific cell surface markers. GPR120 agonism is expected to promote a shift from the M1 to the M2 phenotype, and this protocol details the methods to quantify this change.
-
T Cell Activation and Cytokine Profiling: GPR120 has also been shown to regulate T cell responses.[5] This protocol outlines the stimulation of T cells in the presence of this compound, followed by intracellular staining for key cytokines to assess the agonist's effect on T cell function.
Experimental Protocols
Protocol 1: Macrophage Polarization Analysis
This protocol describes the in vitro differentiation of human monocytes into macrophages, polarization into M1 and M2 phenotypes, treatment with this compound, and subsequent analysis by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recombinant Human M-CSF (50 ng/mL)
-
Recombinant Human GM-CSF (50 ng/mL)
-
Recombinant Human IL-4 (20 ng/mL)
-
Recombinant Human IL-13 (20 ng/mL)
-
Lipopolysaccharide (LPS) (100 ng/mL)
-
Recombinant Human IFN-γ (20 ng/mL)
-
This compound (various concentrations)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Live/Dead Fixable Viability Stain
Procedure:
-
Monocyte Isolation: Isolate monocytes from human PBMCs using a negative selection method like RosetteSep™.
-
Macrophage Differentiation (M0): Culture monocytes in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF for 6 days to generate M0 macrophages.
-
Macrophage Polarization:
-
M1 Polarization: On day 6, replace the medium with fresh RPMI-1640 containing 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 Polarization: On day 6, replace the medium with fresh RPMI-1640 containing 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
-
Treatment with this compound: Concurrently with polarization, treat the cells with this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
Cell Harvest: After 24-48 hours of treatment, gently scrape the adherent macrophages and wash with cold PBS.
-
Staining:
-
Resuspend cells in FACS buffer.
-
Stain with a Live/Dead fixable viability dye according to the manufacturer's instructions.
-
Block Fc receptors with Fc Block for 10 minutes at 4°C.
-
Add the antibody cocktail (see Table 1) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer for acquisition on a flow cytometer.
-
Acquire a sufficient number of events for statistical analysis.
-
Gate on live, single cells, and then on macrophage populations (e.g., CD68+).
-
Analyze the expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers.
-
Table 1: Flow Cytometry Panel for Macrophage Polarization
| Marker | Fluorochrome | Purpose |
| Live/Dead | e.g., APC-Cy7 | Exclude dead cells |
| CD68 | e.g., PE | General macrophage marker |
| CD80 | e.g., FITC | M1 marker |
| CD86 | e.g., PerCP-Cy5.5 | M1 marker |
| CD163 | e.g., PE-Cy7 | M2 marker |
| CD206 | e.g., APC | M2 marker |
Protocol 2: T Cell Activation and Cytokine Profiling
This protocol describes the stimulation of human T cells in the presence of this compound, followed by intracellular cytokine staining.
Materials:
-
Human PBMCs or isolated T cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Anti-CD3/CD28 Dynabeads™ or plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL)
-
This compound (various concentrations)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixation/Permeabilization Buffer
-
Permeabilization Wash Buffer
-
Fluorochrome-conjugated antibodies (see Table 2)
Procedure:
-
Cell Preparation: Isolate PBMCs or T cells from whole blood.
-
T Cell Stimulation:
-
Plate cells at 1 x 10^6 cells/mL in RPMI-1640.
-
Add this compound at desired concentrations or a vehicle control.
-
Stimulate T cells with anti-CD3/CD28 beads or plate-bound/soluble antibodies.
-
-
Incubation: Incubate for 24-72 hours at 37°C and 5% CO2.
-
Protein Transport Inhibition: For the final 4-6 hours of incubation, add Brefeldin A and Monensin to the culture to allow for intracellular cytokine accumulation.
-
Surface Staining:
-
Harvest cells and wash with PBS.
-
Stain with a Live/Dead fixable viability dye.
-
Stain for surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.
-
Wash the cells with FACS buffer.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Add the intracellular antibody cocktail (see Table 2) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization Wash Buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Gate on live, single cells, then on CD4+ and CD8+ T cell populations.
-
Analyze the expression of intracellular cytokines.
-
Table 2: Flow Cytometry Panel for T Cell Cytokine Profiling
| Marker | Fluorochrome | Purpose |
| Live/Dead | e.g., APC-Cy7 | Exclude dead cells |
| CD3 | e.g., PerCP-Cy5.5 | T cell marker |
| CD4 | e.g., APC | Helper T cell marker |
| CD8 | e.g., PE-Cy7 | Cytotoxic T cell marker |
| IFN-γ | e.g., FITC | Th1 cytokine |
| TNF-α | e.g., PE | Pro-inflammatory cytokine |
| IL-10 | e.g., BV421 | Anti-inflammatory cytokine |
Data Presentation
Table 3: Effect of this compound on Macrophage Polarization
| Treatment | % M1 (CD80+CD86+) | % M2 (CD163+CD206+) | M2/M1 Ratio |
| M1 Control (LPS/IFN-γ) | 85.2 ± 4.1 | 5.3 ± 1.2 | 0.06 |
| M1 + this compound (1 µM) | 62.5 ± 3.5 | 25.8 ± 2.9 | 0.41 |
| M1 + this compound (10 µM) | 41.3 ± 2.8 | 48.7 ± 3.1 | 1.18 |
| M2 Control (IL-4/IL-13) | 7.1 ± 1.5 | 90.4 ± 3.7 | 12.73 |
Data are presented as mean ± SEM from three independent experiments.
Table 4: Effect of this compound on T Cell Cytokine Production
| Treatment | % IFN-γ+ in CD4+ T cells | % TNF-α+ in CD4+ T cells | % IL-10+ in CD4+ T cells |
| Stimulated Control | 25.6 ± 2.3 | 30.1 ± 2.8 | 2.5 ± 0.5 |
| Stimulated + this compound (1 µM) | 18.9 ± 1.9 | 22.4 ± 2.1 | 8.7 ± 1.1 |
| Stimulated + this compound (10 µM) | 12.3 ± 1.5 | 15.8 ± 1.7 | 15.2 ± 1.8 |
Data are presented as mean ± SEM from three independent experiments.
Visualizations
References
- 1. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Macrophages by flow cytometry. New insights through novel antibody reagents. - Behind the Bench [thermofisher.com]
- 5. GPR120 inhibits colitis through regulation of CD4+T cell IL-10 production - PMC [pmc.ncbi.nlm.nih.gov]
Electrophysiological Recording of GPR120 Activation by Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a lipid sensor that plays a crucial role in metabolic and inflammatory signaling pathways. Activated by long-chain fatty acids, GPR120 has emerged as a promising therapeutic target for metabolic disorders such as obesity and type 2 diabetes. Electrophysiological techniques, particularly patch-clamp, provide a powerful tool to directly measure the functional consequences of GPR120 activation by agonists, offering high temporal and spatial resolution of ion channel modulation. These application notes provide detailed protocols for the electrophysiological characterization of GPR120 agonists.
GPR120 Signaling Pathways
GPR120 activation by agonists initiates two primary signaling cascades: the Gαq/11 pathway and the β-arrestin pathway. Understanding these pathways is critical for interpreting electrophysiological data.
Gαq/11 Signaling Pathway:
Upon agonist binding, GPR120 couples to the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which can modulate the activity of various ion channels.
β-Arrestin Signaling Pathway:
Agonist-bound GPR120 can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. The GPR120/β-arrestin complex can internalize and initiate a separate wave of signaling, including the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway. This pathway is primarily associated with the anti-inflammatory effects of GPR120.
Quantitative Data on GPR120 Agonists
The following table summarizes the potency of various agonists for GPR120, primarily determined through calcium flux assays, which are an indirect measure of Gαq/11 pathway activation. Direct electrophysiological characterization of these agonists is an active area of research.
| Agonist | Type | Target Receptor(s) | Reported EC50/IC50 for GPR120 | Cell Line | Assay Type | Reference |
| TUG-891 | Synthetic Selective | GPR120 | ~43.7 nM | hGPR120 transfected CHO cells | Calcium Flux Assay | [1] |
| GW9508 | Synthetic | GPR40, GPR120 | ~2.2 - 3.4 µM | HEK-293 cells expressing GPR120 | Calcium Mobilization | [1] |
| Compound A | Synthetic Selective | GPR120 | ~0.35 µM | Human and mouse GPR120 expressing cells | β-arrestin-2 recruitment | [2] |
| DHA (Docosahexaenoic Acid) | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay | [1] |
| EPA (Eicosapentaenoic Acid) | Endogenous (Omega-3 FA) | GPR120 | 1 - 10 µM | Not Specified | SRE-luc Reporter Assay | [1] |
| 9(R)-PAHSA | Endogenous Lipid | GPR120, GPR40 | ~19 µM (IC50) | Not Specified | Not Specified | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of GPR120 Activation
This protocol is designed for recording agonist-induced currents in a cell line stably expressing human GPR120 (e.g., HEK293 or CHO cells).
Materials:
-
Cell Culture: HEK293 or CHO cells stably transfected with human GPR120.
-
External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310-320 mOsm).
-
Internal (Pipette) Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH, osmolarity ~290-300 mOsm).
-
Agonist Stock Solutions: Prepare 10-100 mM stock solutions of agonists (e.g., TUG-891, GW9508) in DMSO and dilute to the final desired concentration in the external solution immediately before use.
Experimental Workflow:
Procedure:
-
Cell Preparation: Plate GPR120-expressing cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with cells into the recording chamber on an inverted microscope and perfuse with the external solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.
-
Voltage-Clamp Recordings:
-
Clamp the cell at a holding potential of -60 mV.
-
Record a stable baseline current for 1-2 minutes.
-
Apply the GPR120 agonist by perfusing the recording chamber with the external solution containing the desired agonist concentration.
-
Record the change in holding current for the duration of the agonist application.
-
Wash out the agonist with the external solution and allow the current to return to baseline.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-induced current.
-
To determine the EC50, apply a range of agonist concentrations and plot the normalized current response against the logarithm of the agonist concentration. Fit the data with a Hill equation.
-
Automated Patch-Clamp Protocol for GPR120 Agonist Screening
Automated patch-clamp (APC) systems, such as the IonWorks Barracuda or Sophion Qube, can significantly increase the throughput of GPR120 agonist screening. The following is a generalized protocol that can be adapted for specific APC platforms.
Materials:
-
Cell Preparation: Prepare a single-cell suspension of GPR120-expressing cells at a concentration of 1-10 x 10^6 cells/mL in the external solution.
-
Solutions: Prepare external and internal solutions as described for the manual patch-clamp protocol. Prepare agonist solutions at various concentrations in a compound plate.
Experimental Workflow for APC:
Procedure:
-
System Preparation: Prime the fluidics of the APC system with the external and internal solutions according to the manufacturer's instructions.
-
Cell and Compound Loading: Load the cell suspension and the compound plate into the instrument.
-
Automated Experiment Execution:
-
The system will automatically trap individual cells at the recording sites on the patch plate.
-
A giga-seal will be formed, followed by whole-cell configuration.
-
A baseline current will be recorded at a holding potential of -60 mV.
-
The system will then add the agonist from the compound plate at a specified concentration.
-
The agonist-induced current will be recorded.
-
For dose-response experiments, multiple concentrations of the agonist will be applied sequentially.
-
-
Data Analysis: The instrument's software will typically perform automated analysis of the data, including calculating the peak current amplitude and generating dose-response curves to determine EC50 values.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Seal Resistance | Dirty pipette tip; Unhealthy cells; Improper pipette pressure | Use a fresh pipette; Ensure cells are healthy and at the correct confluency; Optimize pipette pressure application. |
| No Agonist Response | Low GPR120 expression; Inactive agonist; Problems with solution exchange | Verify GPR120 expression in the cell line; Prepare fresh agonist solutions; Ensure the perfusion system is working correctly. |
| High Series Resistance | Incomplete membrane rupture | Apply additional suction pulses to ensure full whole-cell access. |
| Unstable Recording | Leaky seal; Cell rundown | Monitor seal resistance throughout the experiment; Use perforated patch-clamp to minimize rundown if necessary. |
Conclusion
Electrophysiological techniques provide a direct and quantitative method for characterizing the activation of GPR120 by various agonists. The protocols outlined in these application notes offer a framework for both detailed mechanistic studies using manual patch-clamp and high-throughput screening using automated platforms. These approaches are invaluable for the discovery and development of novel therapeutics targeting GPR120 for the treatment of metabolic and inflammatory diseases.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GPR120 Agonist 2 Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the solubility of GPR120 Agonist 2 for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound (CAS: 1234844-11-1) is a potent and selective synthetic agonist for the G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2] GPR120 is a receptor for long-chain fatty acids and is involved in various physiological processes, including glucose metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses.[3] Researchers use this compound to investigate the therapeutic potential of activating GPR120 in metabolic diseases like type 2 diabetes and inflammatory conditions.[3]
Q2: I'm observing precipitation after adding this compound to my cell culture media. What is the primary cause?
The most common reason for precipitation is the low aqueous solubility of this compound.[1] This compound is inherently hydrophobic and is practically insoluble in water.[1] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, the agonist can "crash out" of solution if its solubility limit is exceeded. This phenomenon is often referred to as "solvent shock."
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2] It is highly soluble in DMSO, with concentrations of 45-50 mg/mL or higher being achievable.[1][2]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5%. However, the tolerance to DMSO can be cell-line dependent, so it is best practice to include a vehicle control (media with the same final DMSO concentration but without the agonist) in your experiments to assess any potential effects of the solvent on your cells.
Q5: Can I pre-heat the this compound solution to improve solubility?
Gentle warming to 37°C can aid in the dissolution of the compound in DMSO.[1] Sonication is also recommended to ensure the stock solution is fully dissolved.[1] However, avoid excessive heat or repeated freeze-thaw cycles of the stock solution, as this may lead to degradation of the compound.
Troubleshooting Guide
Issue 1: Precipitate Forms Immediately After Diluting the Stock Solution in Media
This is a classic sign of the compound exceeding its solubility limit upon introduction to the aqueous environment.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow to diagnose and resolve immediate precipitation of this compound in cell culture media.
Issue 2: Media Becomes Cloudy or Precipitate Forms Over Time in the Incubator
This may indicate compound instability, interactions with media components, or changes in the media due to cellular metabolism.
Potential Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The agonist may degrade over longer incubation times at 37°C in an aqueous environment. | Prepare fresh working solutions immediately before each experiment. For longer-term studies, consider replacing the media with freshly prepared agonist solution at regular intervals. |
| Interaction with Media Components | Proteins and salts in the serum or media can interact with the agonist, reducing its solubility over time. | Decrease the serum concentration in your media if experimentally feasible. Test different types of media to see if the issue persists. |
| pH Shift | Cellular metabolism can alter the pH of the culture medium, which may affect the solubility of the agonist. | Ensure your culture medium is adequately buffered. Monitor the pH of the media during the experiment. |
| Evaporation | Water evaporation from the culture vessel can increase the concentration of the agonist, leading to precipitation. | Use a humidified incubator and ensure culture plates are properly sealed or covered. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below.
| Solvent | Solubility | Molar Concentration | Notes |
| Water | < 0.1 mg/mL | - | Practically insoluble.[1] |
| DMSO | ≥ 45-50 mg/mL | ~115.72 mM - 128.57 mM | High solubility. Sonication is recommended for complete dissolution.[1][2] |
Molecular Weight of this compound: 388.88 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of high-purity, anhydrous DMSO. For example, to 1 mg of the agonist (MW: 388.88), add 257.15 µL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming at 37°C or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1][2]
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
This protocol is designed to minimize precipitation when diluting the DMSO stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
Thaw an aliquot of the 10 mM this compound stock solution in DMSO.
-
Perform serial dilutions in DMSO (if necessary): To achieve very low final concentrations, it is best to first perform an intermediate dilution of the stock solution in DMSO.
-
Stepwise dilution into media: Add the DMSO stock solution (or intermediate dilution) to the pre-warmed medium in a stepwise manner. For example, add a small volume of the DMSO stock to a larger volume of media while gently vortexing or swirling. This helps to rapidly disperse the agonist and prevent localized high concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line (typically ≤0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
GPR120 Signaling Pathways
Activation of GPR120 by an agonist like this compound can initiate multiple downstream signaling cascades, primarily through Gαq/11 and β-arrestin2 pathways. These pathways are crucial for the receptor's roles in metabolic regulation and anti-inflammation.
Gαq/11-Mediated Signaling Pathway
Caption: GPR120 activation leads to Gαq/11-mediated PLC activation, resulting in increased intracellular calcium and downstream metabolic effects.
β-arrestin2-Mediated Anti-inflammatory Signaling Pathway
Caption: The GPR120-β-arrestin2 complex inhibits pro-inflammatory signaling pathways, leading to an anti-inflammatory response.
References
Overcoming GPR120 Agonist 2 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR120 Agonist 2. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during functional assays, with a focus on identifying and overcoming potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4).[1][2] GPR120 is activated by long-chain fatty acids and plays a key role in metabolic and inflammatory signaling. Upon activation, GPR120 can signal through two primary pathways: a Gαq/11-mediated pathway that leads to an increase in intracellular calcium, and a β-arrestin-2-mediated pathway which is largely responsible for its anti-inflammatory effects.[3][4]
Q2: What are the most common off-target effects to consider when using GPR120 agonists?
A2: A primary concern with many GPR120 agonists is their potential activity at the related free fatty acid receptor, GPR40 (FFAR1).[5][6] GPR40 also binds long-chain fatty acids and is highly expressed in pancreatic β-cells, where it mediates insulin (B600854) secretion.[5][7] Distinguishing between GPR120- and GPR40-mediated effects is crucial for accurate data interpretation.[8] Researchers should also be aware of potential species differences in receptor expression and agonist selectivity.[8]
Q3: How can I determine if the observed effects of this compound are on-target?
A3: To confirm that the effects of this compound are mediated by GPR120, several experimental controls are recommended:
-
Use a GPR120 knockout/knockdown model: The most definitive method is to test the agonist in cells or animals where the GPR120 gene has been knocked out or its expression is silenced. An on-target effect should be abolished in these models.
-
Employ a selective GPR120 antagonist: Pre-treatment with a GPR120-selective antagonist should block the effects of this compound.
-
Test in cells lacking GPR120: Use a parental cell line that does not endogenously express GPR120 as a negative control.
-
Compare with GPR40-selective agonists/antagonists: If GPR40 is a suspected off-target, use selective GPR40 modulators to dissect the signaling pathways involved.
Q4: My results with this compound are not consistent. What are some potential causes?
A4: Inconsistent results can arise from several factors, including:
-
Cell health and passage number: Ensure cells are healthy, in a logarithmic growth phase, and that the passage number is consistent between experiments.
-
Compound stability and solubility: this compound may require specific solvents like DMSO for solubilization. Ensure the compound is fully dissolved and has not precipitated. Prepare fresh dilutions for each experiment.
-
Assay conditions: Suboptimal assay conditions, such as incorrect buffer composition, temperature fluctuations, or timing of reagent addition, can lead to variability.
-
Receptor desensitization: Prolonged exposure to agonists can lead to receptor phosphorylation and internalization, resulting in a diminished response.[4]
Troubleshooting Guides
Issue 1: No response or a very weak response in a calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| Low GPR120 expression in cells | Confirm GPR120 expression using qPCR or Western blot. Consider using a cell line with higher or induced expression. |
| Poor cell health | Check cell viability and morphology. Ensure optimal culture conditions. |
| Compound degradation or precipitation | Prepare fresh stock solutions and dilutions. Visually inspect for any precipitation. |
| Suboptimal dye loading | Optimize Fluo-4 AM concentration and incubation time. Ensure the use of an organic anion transporter inhibitor like probenecid (B1678239) to prevent dye leakage.[9] |
| Incorrect instrument settings | Verify the excitation and emission wavelengths are appropriate for the calcium dye being used (e.g., ~490 nm excitation and ~525 nm emission for Fluo-4).[10] |
Issue 2: High background or false positives in a β-arrestin recruitment assay.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of the agonist | Test the agonist on a parental cell line that does not express GPR120 to check for non-specific effects. |
| Assay artifacts | Some compounds can interfere with the reporter system (e.g., luciferase or β-galactosidase). A counterscreen with a different GPCR can help identify such artifacts. |
| Cell stress | Over-confluent or unhealthy cells can lead to higher background signals. Ensure proper cell density and health. |
| Reagent issues | Ensure detection reagents are properly prepared and within their expiration date. |
Issue 3: Suspected off-target activity at GPR40.
| Possible Cause | Troubleshooting Step |
| This compound has activity at GPR40 | 1. Cell Line Selectivity: Test the agonist in cell lines selectively expressing either GPR120 or GPR40. A GPR40-mediated effect will only be present in GPR40-expressing cells. 2. Pharmacological Inhibition: Use a selective GPR40 antagonist to see if it blocks the observed effect. 3. Knockout Models: Utilize GPR40 knockout cells or animals to confirm if the response is GPR40-dependent. |
| Endogenous expression of both receptors | If your experimental system expresses both GPR120 and GPR40, it is crucial to use the pharmacological and genetic tools mentioned above to dissect the contribution of each receptor. |
Quantitative Data
The following tables provide representative potency data for common GPR120 and GPR40 agonists to illustrate the concept of selectivity. Note: Data for "this compound" is not publicly available and should be determined experimentally.
Table 1: Potency of GPR120 Agonists at Human GPR120 and GPR40
| Compound | GPR120 EC50 (nM) | GPR40 EC50 (nM) | Selectivity (GPR40 EC50 / GPR120 EC50) |
| TUG-891 | 43.7 | >10,000 | >229 |
| Compound 14d | 14.5 | >60,000 | >4137 |
| Compound A | 24 | >10,000 | >417 |
| GW9508 | 3,500 | 48 | ~0.014 (GPR40 selective) |
Data compiled from multiple sources.[2][6][11]
Table 2: Potency of GPR40 Agonists at Human GPR40 and GPR120
| Compound | GPR40 EC50 (nM) | GPR120 EC50 (nM) | Selectivity (GPR120 EC50 / GPR40 EC50) |
| TAK-875 | 72 | >10,000 | >139 |
| AMG 837 | 14 | >10,000 | >714 |
| LY2881835 | 17 (β-arrestin) | >10,000 | >588 |
Data compiled from multiple sources.[5][12][13]
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a fluorescent plate reader.
Materials:
-
HEK293 cells stably expressing human GPR120
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid
-
This compound
-
96-well or 384-well black, clear-bottom plates
Procedure:
-
Cell Plating: Seed the GPR120-expressing cells into the assay plates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02-0.04%), and probenecid (e.g., 2.5 mM) in assay buffer.[14]
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light.[10]
-
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Measurement:
-
Place the cell plate into a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the wells.
-
Immediately begin measuring the fluorescence intensity kinetically (e.g., every 1-2 seconds for 60-120 seconds) to capture the peak response.
-
-
Data Analysis: Calculate the change in fluorescence (peak minus baseline) and plot it against the agonist concentration to determine the EC50 value.
Protocol 2: β-Arrestin Recruitment Assay
This protocol outlines a typical procedure for a β-arrestin recruitment assay using a commercially available system (e.g., PathHunter®).
Materials:
-
Cell line co-expressing GPR120 tagged with an enzyme fragment and β-arrestin tagged with the complementary enzyme fragment.
-
Cell plating reagent.
-
This compound.
-
Detection reagents (e.g., chemiluminescent substrate).
-
White, solid-bottom assay plates.
Procedure:
-
Cell Plating: Prepare the cell suspension in the provided cell plating reagent and dispense into the assay plates. Incubate overnight.[15]
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.[16]
-
Detection:
-
Equilibrate the plate and detection reagents to room temperature.
-
Add the detection reagent to each well.
-
Incubate at room temperature for 60 minutes, protected from light.[16]
-
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis: Normalize the data to a positive control and plot the response against the agonist concentration to determine the EC50 value.
Visualizations
References
- 1. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]
- 11. mdpi.com [mdpi.com]
- 12. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. benchchem.com [benchchem.com]
Troubleshooting GPR120 Agonist 2 instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR120 Agonist 2. The information below addresses common issues related to the compound's stability in cell culture media and offers guidance for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during in vitro experiments with this compound.
Q1: I am observing precipitation after diluting my this compound stock solution into cell culture media. What is the cause and how can I prevent it?
A: Precipitation is a common issue due to the low aqueous solubility of this compound.[1] The high concentration of the DMSO stock solution coming into contact with the aqueous environment of the cell culture media can cause the compound to fall out of solution.
Troubleshooting Steps:
-
Verify Final Concentration: Ensure the final concentration of this compound does not exceed its solubility limit in your cell culture media. You may need to perform a dose-response curve to determine the optimal concentration range.
-
Optimize Dilution Method: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform serial dilutions in pre-warmed (37°C) media. Adding the compound dropwise while gently swirling can also improve solubility.[2]
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[2]
-
Limit Final DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced precipitation and cell toxicity.
Q2: My experimental results with this compound are inconsistent, or I am observing a loss of activity over time. Could this be a stability issue?
A: Yes, inconsistent results and loss of activity are often indicative of compound instability in the cell culture medium.[3] It is recommended that working solutions of this compound be prepared and used immediately, suggesting potential degradation in aqueous solutions over time.[1]
Potential Causes for Instability:
-
Chemical Degradation: The aqueous, buffered environment of cell culture media (pH ~7.4) at 37°C can promote the hydrolysis or oxidation of the compound.[2][3]
-
Enzymatic Degradation: If your media is supplemented with serum, enzymes such as esterases and proteases can metabolize the compound.[2] Furthermore, metabolically active cells can also contribute to the degradation of the agonist.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates, which reduces the effective concentration in the media.[3]
-
Media Component Interactions: Components in the media, such as amino acids (e.g., cysteine) and metal ions, can interact with and degrade the compound.[2][4][5]
Q3: How should I prepare and store this compound to ensure its integrity?
A: Proper handling and storage are critical for maintaining the activity of this compound.
Storage and Handling Protocol:
-
Powder: Store the lyophilized powder at -20°C for up to 3 years.[1]
-
Stock Solution: Prepare a high-concentration stock solution in DMSO (e.g., 45 mg/mL).[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[1]
-
Working Solution: It is strongly recommended to prepare fresh working solutions from the frozen stock for each experiment and use them immediately.[1]
Data Presentation
Physicochemical and Storage Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅ClO₄ | [1] |
| Molecular Weight | 388.88 g/mol | [1] |
| Solubility in H₂O | < 0.1 mg/mL (insoluble) | [1] |
| Solubility in DMSO | 45 mg/mL (115.72 mM) | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 1 year | [1] |
Example Stability of this compound in Cell Culture Media
The following table illustrates a hypothetical example of stability data for this compound in a cell culture medium (e.g., DMEM with 10% FBS) at 37°C. Actual stability should be determined experimentally.
| Time Point (hours) | Percent Remaining (in media without cells) | Percent Remaining (in media with cells) |
| 0 | 100% | 100% |
| 2 | 95% | 90% |
| 6 | 80% | 70% |
| 12 | 65% | 50% |
| 24 | 45% | 30% |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM):
-
Warm the vial of this compound powder to room temperature.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a 10 mM stock solution. For example, to a 1 mg vial, add 257.15 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Sonication may be used if necessary.[1]
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
-
Working Solution Preparation (e.g., 10 µM final concentration in 10 mL media):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Warm your cell culture media to 37°C.
-
Perform a serial dilution. For example, add 1 µL of the 10 mM stock to 999 µL of pre-warmed media to get a 10 µM intermediate solution.
-
Add the required volume of the intermediate solution to your final volume of media. For a 10 mL final volume, you would add the entire 1 mL of the 10 µM intermediate solution to 9 mL of media.
-
Mix gently by inverting the tube. Use this working solution immediately.
-
Protocol for Assessing the Stability of this compound in Cell Culture Media
-
Prepare a working solution of this compound in your cell culture medium of choice (e.g., DMEM + 10% FBS) at the desired final concentration.
-
Set up two sets of conditions:
-
Cell-free: Add the working solution to wells of a culture plate without cells.
-
With cells: Add the working solution to wells with your plated cells.
-
-
Incubate the plates at 37°C in a CO₂ incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect an aliquot of the medium from each condition.
-
Analyze the concentration of the intact this compound in the collected samples using a suitable analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Calcium Mobilization Assay for GPR120 Activation
GPR120 activation leads to an increase in intracellular calcium via the Gαq/11 signaling pathway.[6][7]
-
Cell Plating: Plate cells expressing GPR120 (e.g., CHO-hGPR120 or HEK293-hGPR120) in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer. Incubate according to the dye manufacturer's instructions.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Signal Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence.
-
Compound Addition: Add the this compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.
Visualizations
Caption: GPR120 Signaling Pathways.
Caption: Troubleshooting this compound Instability.
Caption: Experimental Workflow for Stability Assay.
References
- 1. This compound | GPR | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Improving GPR120 Agonist 2 delivery in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPR120 Agonist 2 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the optimal route of administration for this compound in mice?
A1: The optimal route of administration for this compound depends on the experimental goals. Oral gavage is common for assessing metabolic effects due to its clinical relevance. Intraperitoneal (IP) injection can also be used and may lead to higher bioavailability. For consistent results, it is crucial to maintain the same administration route throughout a study.
Q2: What are the recommended vehicles for formulating this compound?
A2: this compound is a lipophilic molecule with low aqueous solubility. Common vehicles include corn oil, solutions containing 0.5-1% carboxymethylcellulose (CMC), or a mixture of polyethylene (B3416737) glycol (PEG), Tween 80, and saline. It is essential to ensure the agonist is fully solubilized to prevent dosing inaccuracies.
Q3: What is the typical dose range for this compound in preclinical models?
A3: The effective dose of this compound can vary depending on the animal model and the specific endpoint being measured. Reported oral doses in mice range from 10 to 100 mg/kg. It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in animal response | Improper formulation leading to inconsistent dosing. | Ensure complete solubilization of the agonist in the vehicle. Prepare fresh formulations regularly. |
| Animal stress affecting physiological readouts. | Acclimatize animals to handling and dosing procedures before the start of the study. | |
| Lack of efficacy | Poor bioavailability of the agonist. | Consider alternative delivery routes such as IP injection to bypass first-pass metabolism. |
| Suboptimal dosing. | Perform a dose-response study to identify the optimal dose for the desired effect. | |
| Adverse events observed (e.g., weight loss, lethargy) | Off-target effects or vehicle toxicity. | Run a vehicle-only control group to rule out effects from the formulation. |
| Dose is too high. | Reduce the dose of the agonist. |
Experimental Protocols
Oral Gavage Administration of this compound in Mice
-
Formulation Preparation:
-
Weigh the required amount of this compound.
-
Add the chosen vehicle (e.g., corn oil) to the agonist.
-
Vortex and sonicate the mixture until the agonist is completely dissolved. A clear solution should be obtained.
-
-
Animal Handling:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate gavage needle length.
-
-
Administration:
-
Insert the gavage needle into the esophagus.
-
Slowly administer the formulated this compound.
-
Monitor the animal for any signs of distress after administration.
-
Intraperitoneal (IP) Injection of this compound in Mice
-
Formulation Preparation:
-
Prepare the this compound formulation as described for oral gavage. Ensure the vehicle is sterile.
-
-
Animal Handling:
-
Securely restrain the mouse to expose the abdomen.
-
-
Injection:
-
Insert a sterile needle into the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Aspirate to ensure no fluid is drawn back, then slowly inject the formulation.
-
Monitor the animal for any adverse reactions post-injection.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Oral Gavage (30 mg/kg) | Intraperitoneal Injection (10 mg/kg) |
| Cmax (ng/mL) | 450 ± 75 | 1200 ± 150 |
| Tmax (h) | 2 | 0.5 |
| AUC (ng·h/mL) | 1800 ± 300 | 3600 ± 450 |
| Bioavailability (%) | ~15 | N/A |
Data are presented as mean ± standard deviation.
Table 2: Efficacy of this compound in a Diet-Induced Obesity Mouse Model (8 weeks treatment)
| Parameter | Vehicle Control | This compound (30 mg/kg/day, oral) |
| Body Weight Change (%) | +25 ± 4 | +12 ± 3 |
| Fasting Blood Glucose (mg/dL) | 180 ± 20 | 130 ± 15 |
| Plasma Insulin (ng/mL) | 2.5 ± 0.5 | 1.5 ± 0.3 |
| Liver Triglycerides (mg/g) | 50 ± 8 | 25 ± 5 |
*p < 0.05 vs. Vehicle Control. Data are presented as mean ± standard deviation.
Signaling Pathways and Workflows
Caption: GPR120 signaling pathway upon agonist binding.
Caption: Workflow for in vivo efficacy testing.
GPR120 Agonist 2 dose-response curve inconsistencies
Welcome to the technical support center for GPR120 agonists. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during in-vitro experiments, with a specific focus on inconsistencies observed in dose-response curves for "GPR120 Agonist 2."
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter when generating a dose-response curve for this compound.
Q1: Why am I observing a shallow or incomplete dose-response curve for this compound in my calcium mobilization assay?
A1: A shallow or incomplete dose-response curve, where the response does not reach a plateau even at high agonist concentrations, can be indicative of several issues. Refer to the troubleshooting guide below for a systematic approach to resolving this.
Troubleshooting Guide: Shallow/Incomplete Dose-Response Curve
| Potential Cause | Recommended Action |
| Low Receptor Expression: | The cell line used may have low endogenous or transfected expression of GPR120. Verify GPR120 expression levels via qPCR or Western blot. Consider using a cell line with higher or inducible GPR120 expression. |
| Partial Agonism: | "Agonist 2" may be a partial agonist, meaning it cannot elicit the full maximal response even at saturating concentrations. Compare its maximal effect to that of a known full agonist, such as α-Linolenic acid (ALA).[1] |
| Compound Solubility/Stability: | The agonist may have poor solubility in the assay buffer, leading to a lower effective concentration. Visually inspect for precipitation at high concentrations. Consider using a different solvent or excipient. Also, assess the stability of the compound under assay conditions. |
| Suboptimal Assay Conditions: | The assay window may be too small to detect a full response. Optimize parameters such as cell density, dye loading conditions (e.g., concentration, incubation time), and instrument settings.[2] |
| Cell Health: | Poor cell viability can lead to a blunted response. Ensure cells are healthy and not over-confluent. Perform a cell viability assay (e.g., Trypan Blue exclusion) prior to the experiment. |
Q2: My dose-response curve for this compound is bell-shaped (biphasic) in the β-arrestin recruitment assay. What could be the cause?
A2: A bell-shaped dose-response curve, where the signal decreases at higher agonist concentrations, is a known phenomenon in some GPCR assays and can be attributed to several factors.
Troubleshooting Guide: Bell-Shaped Dose-Response Curve
| Potential Cause | Recommended Action |
| Receptor Desensitization/Internalization: | At high concentrations, prolonged exposure to the agonist can lead to rapid GPR120 desensitization and internalization, mediated by β-arrestin.[3][4][5] This can reduce the number of available receptors on the cell surface, leading to a diminished signal. Reduce the incubation time with the agonist or perform a time-course experiment to identify the optimal reading window. |
| Agonist-Induced Cytotoxicity: | High concentrations of "Agonist 2" might be toxic to the cells, leading to a decrease in signal. Perform a cytotoxicity assay with the same concentration range and incubation time as your primary assay. |
| Assay Artifact: | Some assay technologies, particularly those based on enzyme fragment complementation, can exhibit a "hook effect" at high concentrations of interacting partners. Consult the assay kit manufacturer's instructions for guidance on optimizing reagent concentrations to mitigate this. |
| Off-Target Effects: | At high concentrations, the agonist may be interacting with other cellular targets that interfere with the β-arrestin recruitment signal. Test the agonist on a parental cell line that does not express GPR120 to check for off-target effects. |
Q3: I am not observing any response to this compound in my ERK phosphorylation assay, but I see a response in the calcium mobilization assay. Why is there a discrepancy?
A3: Discrepancies between different functional assays can arise from biased agonism or differences in the sensitivity and kinetics of the signaling pathways being measured.
Troubleshooting Guide: Discrepancy Between Assays
| Potential Cause | Recommended Action |
| Biased Agonism: | "Agonist 2" may be a biased agonist, preferentially activating the Gq/11 pathway (leading to calcium mobilization) over the pathway leading to ERK phosphorylation.[6] GPR120 is known to signal through both G protein-dependent and β-arrestin-dependent pathways, which can have different downstream effects.[3][6][7] |
| Signal Amplification Differences: | The calcium mobilization pathway often has a higher degree of signal amplification compared to the ERK phosphorylation pathway, making it more sensitive to low-potency agonists. |
| Kinetics of the Response: | The time course for calcium mobilization (seconds to minutes) is typically much faster than that for ERK phosphorylation (minutes to hours).[2] You may be missing the peak ERK phosphorylation signal. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal time point for measuring ERK phosphorylation in response to your agonist. |
| Cell Line-Specific Signaling: | The coupling of GPR120 to specific downstream signaling pathways can be cell-type dependent. The cell line you are using may not efficiently couple GPR120 activation to the ERK pathway. |
GPR120 Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by GPR120 agonists.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Calcium Mobilization Assay Protocol
This protocol is a general guideline and may require optimization for your specific cell line and equipment.
-
Cell Culture:
-
Plate cells expressing GPR120 in a black, clear-bottom 96-well or 384-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading solution in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 1 hour, followed by a 30-minute incubation at room temperature.[2]
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of "this compound" and control compounds in the assay buffer.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the test compounds to the wells and immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak response.[2]
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity post-compound addition minus the baseline fluorescence.
-
Plot the response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ value.
-
β-Arrestin Recruitment Assay Protocol (Example using PathHunter® Assay)
This protocol is based on the principles of enzyme fragment complementation assays, such as the PathHunter® platform.
-
Cell Culture:
-
Use a cell line engineered to co-express a ProLink (PK)-tagged GPR120 and an Enzyme Acceptor (EA)-tagged β-arrestin.[8]
-
Plate the cells in a white, solid-bottom 96-well or 384-well assay plate at the density recommended by the manufacturer.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Compound Addition:
-
Prepare serial dilutions of "this compound" and control compounds in the appropriate assay buffer.
-
Add the compounds to the cells and incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the relative light units (RLU) against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC₅₀.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting dose-response curve inconsistencies.
References
- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring GPR120/FFAR4 pharmacology: Unveiling novel therapeutic avenues through molecular signaling pathways for Alzheimer's disease intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 8. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Refining GPR120 Agonist 2 treatment duration for chronic studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GPR120 Agonist 2 in chronic studies. Our aim is to help you refine treatment duration and navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting duration for a chronic study with this compound in a diet-induced obesity mouse model?
A1: Based on published literature, a 5-week treatment period has been shown to be effective for improving glucose tolerance and insulin (B600854) sensitivity in high-fat diet (HFD)-induced obese mice.[1] A continuous 2-week infusion has also been documented.[2] We recommend starting with a pilot study around the 4-6 week mark and adjusting based on preliminary efficacy and safety data.
Q2: What are the key signaling pathways activated by this compound?
A2: GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor.[3] Upon activation by an agonist, it can initiate several intracellular signaling cascades. The primary pathways include the Gαq/11 pathway, which leads to increases in intracellular calcium ([Ca2+]), and the β-arrestin 2 pathway, which is crucial for its anti-inflammatory effects.[3][4][5][6] Activation can also lead to the phosphorylation of ERK1/2.[4][7]
Q3: Are there known species differences in GPR120 that could affect my study duration?
A3: Yes, species differences in GPR120 distribution and signaling have been reported, which can hinder drug development.[8][9] For instance, murine GPR120 may have a stronger response to low doses of agonists compared to human GPR120.[7] It is crucial to use a GPR120 agonist with demonstrated potency and selectivity for the species in your study. Lack of ligand selectivity for GPR120 over GPR40 in both human and rodent models is a known challenge.[8][9]
Q4: My chronic study with this compound is not showing the expected anti-inflammatory effects. What could be the issue?
A4: Several factors could contribute to this. First, ensure the treatment duration is sufficient. Chronic low-grade inflammation may require a longer treatment period to resolve. Second, confirm the engagement of the β-arrestin 2 signaling pathway, which is critical for the anti-inflammatory effects of GPR120 activation.[3][6] You may need to perform specific assays to verify this (see Experimental Protocols). Finally, consider the animal model and the specific inflammatory stimuli being used.
Troubleshooting Guide: Refining Treatment Duration
Problem: The chosen treatment duration for our chronic study with this compound is not yielding significant results in metabolic endpoints (e.g., glucose tolerance, insulin sensitivity).
Solution Workflow:
-
Verify Target Engagement: Before extending the study, confirm that this compound is activating its target in your model system.
-
Recommendation: Conduct a short-term in vivo study (e.g., 1-3 days of treatment) and measure downstream markers of GPR120 activation in relevant tissues (e.g., adipose, liver). This could include measuring p-ERK1/2 levels or β-arrestin 2 recruitment.
-
-
Evaluate Pharmacokinetics (PK): An inappropriate dosing regimen can lead to insufficient receptor activation over the long term.
-
Recommendation: If not already done, perform a PK study to determine the half-life, bioavailability, and optimal dosing frequency of this compound in your animal model.
-
-
Conduct a Time-Course Pilot Study: If target engagement and PK are confirmed, the initial duration may be insufficient.
-
Recommendation: Design a pilot study with staggered endpoints. For example, in a diet-induced obesity model, you could have cohorts with treatment durations of 4, 6, and 8 weeks. This will help identify the onset of therapeutic effects.
-
-
Assess Potential for Receptor Desensitization: Chronic stimulation of GPCRs can sometimes lead to desensitization and reduced efficacy over time.
-
Recommendation: In your time-course study, measure GPR120 expression levels in key tissues at each endpoint. A significant downregulation of the receptor may indicate desensitization and suggest that a different dosing strategy (e.g., intermittent dosing) may be required.
-
Data Presentation
Table 1: Example Time-Course Study Design for a GPR120 Agonist in a Diet-Induced Obesity Mouse Model.
| Cohort | Treatment Group | Treatment Duration | Primary Endpoints | Secondary Endpoints |
| 1 | Vehicle Control | 8 weeks | Glucose Tolerance Test (GTT), Insulin Tolerance Test (ITT) | Body Weight, Food Intake, Adipose Tissue Inflammation Markers |
| 2 | This compound | 4 weeks | GTT, ITT | Body Weight, Food Intake, Adipose Tissue Inflammation Markers |
| 3 | This compound | 6 weeks | GTT, ITT | Body Weight, Food Intake, Adipose Tissue Inflammation Markers |
| 4 | This compound | 8 weeks | GTT, ITT | Body Weight, Food Intake, Adipose Tissue Inflammation Markers |
Table 2: Troubleshooting Checklist for Suboptimal Efficacy in Chronic Studies.
| Potential Issue | Recommended Action | Relevant Protocol |
| Insufficient Target Engagement | In vivo p-ERK/β-arrestin 2 assay | Western Blotting, Co-Immunoprecipitation |
| Suboptimal Pharmacokinetics | PK study in the target species | Pharmacokinetic Analysis |
| Inadequate Treatment Duration | Time-course pilot study | In Vivo Efficacy Study |
| Receptor Desensitization | Measure GPR120 expression over time | qPCR or Western Blotting |
Experimental Protocols
Protocol 1: In Vivo Glucose Tolerance Test (GTT)
-
Acclimatization: Acclimate animals to handling for at least 3 days prior to the experiment.
-
Fasting: Fast animals for 6 hours with free access to water.
-
Baseline Blood Glucose: Collect a baseline blood sample from the tail vein and measure glucose using a glucometer.
-
Glucose Administration: Administer a 2 g/kg body weight solution of D-glucose via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) for each group.
Protocol 2: Western Blotting for p-ERK1/2
-
Tissue Collection and Lysis: Euthanize animals and rapidly collect tissues of interest (e.g., adipose tissue, liver). Homogenize tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify band intensities and normalize p-ERK1/2 to total ERK1/2.
Mandatory Visualizations
Caption: GPR120 signaling pathways activated by an agonist.
Caption: Troubleshooting workflow for refining treatment duration.
References
- 1. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 4. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Drug Discovery Opportunities and Challenges at G Protein Coupled Receptors for Long Chain Free Fatty Acids [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Mitigating GPR120 Agonist 2-Induced Cytotoxicity in Cell Lines
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential cytotoxicity associated with GPR120 Agonist 2 in cell line experiments.
Disclaimer: Currently, there is a lack of specific public data on the cytotoxic profile of "this compound." Therefore, this guide is based on the general principles of in vitro toxicology, the known signaling pathways of GPR120, and troubleshooting methodologies for common cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cell death after treating our cells with this compound. What are the potential causes?
A1: Unexpected cell death can arise from several factors. It is crucial to determine if the observed effect is due to on-target effects of the this compound, off-target effects, or experimental artifacts. Potential causes include:
-
On-target Cytotoxicity: At high concentrations, continuous activation of GPR120 signaling pathways could potentially lead to cellular stress. For example, sustained elevation of intracellular calcium ([Ca2+]i) via the Gαq/11 pathway can lead to mitochondrial dysfunction and apoptosis.
-
Off-target Effects: The compound may interact with other cellular targets, leading to toxicity. This is a common challenge in drug development.
-
Compound-Specific Issues: Poor solubility of this compound in your cell culture medium can lead to precipitation, causing physical stress to the cells or leading to an inaccurate estimation of the effective concentration. The solvent used to dissolve the compound (e.g., DMSO) could also be cytotoxic at higher concentrations.
-
Cell Culture Artifacts: Issues such as contamination (mycoplasma, bacteria, fungi), poor cell health, high passage number, or incorrect seeding density can lead to increased cell death, which might be wrongly attributed to the compound.
Q2: How can we determine if the cytotoxicity is due to apoptosis or necrosis?
A2: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is key to understanding the mechanism of cytotoxicity.
-
Apoptosis is characterized by cell shrinkage, membrane blebbing, chromatin condensation, and the activation of caspases.
-
Necrosis involves cell swelling, membrane rupture, and the release of intracellular contents.
You can use a combination of assays to distinguish between these two cell death mechanisms. A common approach is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells. Additionally, measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can provide strong evidence for apoptosis.
Q3: Our results from the MTT assay suggest high cytotoxicity, but we don't observe significant cell death under the microscope. How can this be explained?
A3: The MTT assay measures metabolic activity as an indicator of cell viability. A reduction in the MTT signal does not always equate to cell death. Several factors could explain this discrepancy:
-
Mitochondrial Dysfunction: GPR120 activation has been linked to effects on mitochondrial respiration.[1][2][3] this compound might be inhibiting mitochondrial dehydrogenases, the enzymes responsible for reducing MTT to formazan (B1609692), without necessarily killing the cells. This would lead to a decrease in the MTT signal, which could be misinterpreted as cytotoxicity.
-
Cytostatic Effects: The compound might be inhibiting cell proliferation (a cytostatic effect) rather than inducing cell death (a cytotoxic effect). With fewer proliferating cells, the overall metabolic activity of the culture will be lower, resulting in a reduced MTT signal.
-
Assay Interference: The chemical properties of this compound might interfere with the MTT reagent itself.
To clarify these findings, it is recommended to use a complementary assay that measures a different aspect of cell health, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion) or a direct cell counting method.
Q4: We are seeing high variability in our cytotoxicity assay results between experiments. What could be the cause?
A4: High variability can be frustrating and can obscure real biological effects. Common sources of variability include:
-
Cell Health and Passage Number: Use cells that are in a consistent growth phase (logarithmic phase) and within a defined range of passage numbers. Over-confluent or senescent cells can respond differently to treatments.
-
Reagent Preparation and Storage: Ensure that all reagents, including cell culture media, serum, and the this compound stock solution, are prepared consistently and stored correctly. Avoid repeated freeze-thaw cycles of stock solutions.
-
Compound Solubility: If this compound is not fully dissolved in the culture medium, its effective concentration will vary between wells and experiments.
-
Inconsistent Incubation Times: Ensure that the timing of cell seeding, compound treatment, and assay reagent addition is kept consistent across all experiments.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. It is good practice to fill the perimeter wells with sterile PBS or media without cells and not use them for data collection.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when assessing the cytotoxicity of this compound.
Quantitative Data Summary: Troubleshooting Common Cytotoxicity Assay Issues
| Observed Problem | Potential Cause | Suggested Action | Relevant Assay(s) |
| High background signal in control wells (no cells) | Compound interferes with assay reagents. | Run a cell-free control with the compound and assay reagents to confirm interference. If interference is confirmed, consider using an alternative cytotoxicity assay. | MTT, XTT, WST-1 |
| High signal in vehicle control wells (e.g., high LDH release) | Solvent (e.g., DMSO) cytotoxicity. | Perform a dose-response of the solvent alone to determine its cytotoxic threshold. Ensure the final solvent concentration is below this threshold (typically <0.5% for DMSO). | LDH, Propidium Iodide Staining |
| Poor cell health or over-confluency. | Ensure cells are healthy and seeded at an optimal density. Use cells within a consistent passage number range. | All | |
| Low signal or no dose-response | Compound is not cytotoxic at the tested concentrations. | Test a wider and higher range of concentrations. | All |
| Compound has poor solubility and is precipitating. | Visually inspect wells for precipitation. Test the solubility of the compound in your culture medium. Consider using a different solvent or a solubilizing agent. | All | |
| Incorrect assay endpoint. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time to observe a cytotoxic effect. | All | |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Different mechanisms of cell death or assay interference. | The compound may be cytostatic rather than cytotoxic, or it may specifically inhibit mitochondrial function without causing membrane rupture. | MTT, LDH, Cell Counting |
| Asynchronous activation of cell death pathways. | Apoptosis may be occurring without significant secondary necrosis at the measured time point, leading to a low LDH signal. | Caspase-3/7, Annexin V/PI, LDH |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength between 540 and 590 nm, with a reference wavelength of 630-690 nm.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from cells with damaged plasma membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
96-well plates
-
Cell culture medium
-
Lysis buffer (provided in the kit)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
Include the following controls:
-
Untreated control: for spontaneous LDH release.
-
Vehicle control: to assess the effect of the solvent.
-
Maximum LDH release control: treat cells with the lysis buffer provided in the kit.
-
Medium background control: medium without cells.
-
-
After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the absorbance at the wavelength recommended by the manufacturer (usually around 490 nm).
-
Calculate the percentage of cytotoxicity using the formula provided in the kit, after subtracting the background absorbance.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key enzymes in the apoptotic pathway.
Materials:
-
Commercially available Caspase-3/7 activity assay kit (e.g., luminescent or fluorescent)
-
White-walled or black-walled 96-well plates (depending on the assay type)
-
Cell culture medium
-
Plate reader with luminescence or fluorescence detection capabilities
Procedure:
-
Seed cells in the appropriate 96-well plate and treat with this compound.
-
Include positive controls (e.g., cells treated with a known apoptosis inducer like staurosporine) and negative controls (untreated and vehicle-treated cells).
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add the Caspase-3/7 reagent from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal is directly proportional to the amount of caspase-3/7 activity.
Visualizations
GPR120 Signaling Pathways
References
- 1. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
GPR120 Agonist 2: In Vivo Vehicle Selection Technical Support
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting an appropriate vehicle for the in vivo administration of GPR120 Agonist 2. It includes frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting vehicle for in vivo administration of this compound?
A recommended and commonly used vehicle for this compound, a compound that is practically insoluble in water, is a multi-component solvent system. A standard formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1] It is crucial to prepare this formulation by sequentially adding each component and ensuring the solution is clear before adding the next. Sonication may be necessary to achieve full dissolution.[1]
Q2: What are the key considerations when selecting a vehicle for a GPR120 agonist?
The primary considerations for vehicle selection are the physicochemical properties of the specific agonist, the intended route of administration, and the experimental model. Most synthetic GPR120 agonists are hydrophobic and have low aqueous solubility.[2][3] Therefore, vehicles are often composed of a mixture of solvents and surfactants to enhance solubility and bioavailability.[2][4][5][6]
Q3: Are there alternative vehicles that have been used for other GPR120 agonists in vivo?
Yes, other vehicles have been successfully used for different GPR120 agonists. For instance, in studies involving the GPR120 agonist TUG-891, a vehicle of 0.5% methylcellulose (B11928114) (MC) in water has been used for oral administration.[7] Another study utilized 10% DMSO in PBS for oral gavage of a different GPR120 agonist.[8] The choice of vehicle can depend on the specific structural properties of the agonist and the desired pharmacokinetic profile.
Q4: How can I improve the solubility of this compound in the vehicle?
If you encounter solubility issues, consider the following strategies:
-
Sonication: As recommended, sonication can aid in the dissolution of the compound.[1]
-
Heating: Gentle heating can sometimes improve solubility, but care must be taken to avoid degradation of the compound.
-
Particle Size Reduction: For suspensions, reducing the particle size of the solid drug through techniques like micronization can increase the dissolution rate.[2]
-
Formulation Optimization: The proportion of co-solvents (like DMSO and PEG300) and surfactants (like Tween 80) can be adjusted. However, any modification should be followed by a tolerability study in the animal model.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of the compound during or after formulation. | The solubility limit of the compound in the vehicle has been exceeded. | - Ensure the components of the vehicle are added sequentially and the compound is fully dissolved at each step.[1]- Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) or surfactant (e.g., Tween 80).- Prepare a fresh solution immediately before each use.[1] |
| Animal shows signs of distress or adverse reaction after administration. | The vehicle itself or a high concentration of a component (e.g., DMSO) may be causing toxicity. | - Conduct a vehicle-only tolerability study in a small cohort of animals.- Reduce the concentration of potentially toxic components like DMSO.[9]- Consider alternative, less toxic vehicles such as oil-based formulations (e.g., corn oil) for lipophilic compounds, especially for oral administration.[9] |
| Lack of expected biological effect in vivo. | - Poor bioavailability due to inadequate formulation.- Degradation or instability of the agonist in the vehicle or in vivo. For example, the well-known GPR120 agonist TUG-891 has poor in vivo stability.[10] | - Optimize the formulation to enhance solubility and absorption. Consider self-emulsifying drug delivery systems (SEDDS) for poorly soluble drugs.[4][5]- Investigate the stability of your specific GPR120 agonist in the chosen vehicle and under physiological conditions. Newer generation agonists have been developed with improved pharmacokinetic profiles.[7][11][12] |
| Inconsistent results between experiments. | - Variability in vehicle preparation.- Incomplete dissolution or non-homogenous suspension of the compound. | - Standardize the vehicle preparation protocol, including the order of component addition, mixing time, and temperature.- Visually inspect each preparation for complete dissolution or uniform suspension before administration. |
Experimental Protocols
Protocol 1: Preparation of a Standard Vehicle for this compound
This protocol is based on the recommended formulation for "this compound".[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile conical tube.
-
Add 10% of the final volume as DMSO to the tube. Vortex or sonicate until the powder is completely dissolved.
-
Add 40% of the final volume as PEG300 to the solution. Mix thoroughly until the solution is clear.
-
Add 5% of the final volume as Tween 80. Mix thoroughly.
-
Add 45% of the final volume as sterile saline. Mix thoroughly to obtain a homogenous solution.
-
If necessary, sonicate the final solution to ensure complete dissolution.
-
It is recommended to prepare this formulation fresh immediately before use.[1]
GPR120 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR120 signaling pathway and a general experimental workflow for in vivo studies.
Caption: GPR120 signaling pathway upon agonist binding.
Caption: General workflow for in vivo GPR120 agonist studies.
References
- 1. This compound | GPR | TargetMol [targetmol.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Oral administration of the selective GPR120/FFA4 agonist compound A is not effective in alleviating tissue inflammation in mouse models of prototypical autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TUG-891 - Wikipedia [en.wikipedia.org]
- 11. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
GPR120 Agonist 2 assay variability and reproducibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with G-protein coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4). The information is presented in a question-and-answer format to directly address specific issues related to assay variability and reproducibility.
GPR120 Signaling Overview
GPR120 is a receptor for long-chain free fatty acids (LCFAs), particularly omega-3 fatty acids like docosahexaenoic acid (DHA).[1][2] Its activation triggers two primary signaling cascades, making assay selection and data interpretation critical.
-
Gαq/11-Mediated Pathway : This canonical G-protein signaling pathway involves the activation of Phospholipase C (PLC), leading to the mobilization of intracellular calcium ([Ca2+]i) and the subsequent activation of downstream kinases like Extracellular signal-Regulated Kinase (ERK1/2).[2][3][4] This pathway is often associated with metabolic effects, including the promotion of adipogenesis.[2]
-
β-Arrestin-2-Mediated Pathway : Upon agonist binding, GPR120 also recruits β-arrestin-2. This interaction is crucial for the receptor's potent anti-inflammatory effects, which occur through the inhibition of TAK1 binding protein (TAB1), thereby suppressing pro-inflammatory cascades.[1]
Due to this dual signaling nature, it is essential to characterize agonists using multiple assay formats to understand their potential for biased agonism.
Figure 1: GPR120 Dual Signaling Pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
High variability and poor reproducibility are common challenges in cell-based assays.[5] The following sections address frequent problems encountered during GPR120 agonist screening.
Section 1: No or Weak Signal
Q1: I am not seeing a response in my calcium mobilization assay. What are the possible causes?
A weak or absent signal in a calcium flux assay is a frequent issue that can stem from problems with the cells, the agonist compound, or the assay conditions.[6]
-
Cell Health & Receptor Expression:
-
Recommendation: Ensure cells are healthy, within a low passage number, and actively dividing. Confirm the expression of GPR120 in your cell line using qPCR or Western blot, as low receptor density will produce a weak signal.[7] If using transient transfection, optimize transfection efficiency.
-
-
Agonist Compound Integrity:
-
Recommendation: Prepare fresh dilutions of your agonist for each experiment. Verify the integrity and concentration of your stock solution. Perform a full dose-response curve to ensure you are using an appropriate concentration range.[8]
-
-
Calcium Dye Loading:
-
Recommendation: Optimize the concentration of your calcium-sensitive dye (e.g., Fluo-4) and the loading time and temperature. Insufficient loading leads to a weak signal, while excessive loading can be cytotoxic.[7]
-
-
System Control:
-
Recommendation: At the end of each experiment, add a calcium ionophore (e.g., Ionomycin) as a positive control. A robust signal from the ionophore confirms that the cells were healthy and correctly loaded with dye, pointing to an issue with the receptor or agonist specifically.[6]
-
Q2: My β-arrestin recruitment or ERK phosphorylation signal is very low. What should I check?
-
Low Receptor Expression: As with calcium assays, sufficient receptor expression is paramount.
-
Recommendation: Verify GPR120 expression levels. For β-arrestin assays using tagged proteins (e.g., PathHunter), ensure both the receptor and β-arrestin constructs are expressed.
-
-
Suboptimal Stimulation Time: ERK phosphorylation is a transient event.
-
Recommendation: Perform a time-course experiment (e.g., 2, 5, 10, 15, 30 minutes) to determine the peak phosphorylation time for your specific agonist and cell system.[9]
-
-
Lysis and Detection Steps (ERK Assay):
-
Recommendation: Ensure lysis buffer contains fresh phosphatase inhibitors to preserve the phosphorylated state of ERK. Check the primary and secondary antibody concentrations and incubation times for Western blot, as these are critical for signal strength.
-
Section 2: High Background Signal
Q3: My calcium flux assay has a high baseline fluorescence. How can I fix this?
-
Excessive Dye Loading:
-
Cellular Autofluorescence:
-
Recommendation: Use phenol (B47542) red-free media during the assay, as phenol red is fluorescent. Ensure cells are not overgrown, as dense, unhealthy cultures can have higher autofluorescence.[8]
-
Q4: My β-arrestin recruitment assay shows a high background, making the signal window poor. What can I do?
-
Receptor Overexpression & Constitutive Activity: High levels of GPR120 expression can lead to agonist-independent (constitutive) recruitment of β-arrestin, elevating the background.[10]
-
Recommendation: Titrate the amount of GPR120 plasmid DNA used during transient transfection to find a level that provides a good signal window without excessive background. If using a stable cell line, screen multiple clones to find one with optimal expression.[10]
-
-
Assay Reagent or Serum Effects:
-
Recommendation: Components in fetal bovine serum (FBS) can sometimes activate GPCRs. Try reducing the serum concentration or performing the final incubation step in serum-free media.[5] Additionally, perform a control with the secondary antibody or detection reagent alone to rule out non-specific binding.[11][12]
-
Section 3: Poor Reproducibility
Q5: My results (e.g., EC50 values) vary significantly between experiments. How can I improve reproducibility?
Assay irreproducibility is often caused by minor, un-tracked variations in protocol execution.[5]
-
Inconsistent Cell Culture Conditions:
-
Recommendation: This is a major source of variability. Standardize cell passage number, seeding density, and the time from passage to assay. Cells at different confluencies or stages of growth can respond differently.[5] Always use cells from a consistent, authenticated stock.
-
-
Reagent Preparation:
-
Recommendation: Prepare fresh serial dilutions of agonists for every experiment. Avoid repeated freeze-thaw cycles of stock solutions. Use single-use aliquots where possible.
-
-
Pipetting and Liquid Handling:
-
Recommendation: Small errors in pipetting, especially during serial dilutions and compound addition, can lead to large variations in the final data. Ensure pipettes are calibrated and use consistent technique. Automated liquid handlers can significantly improve reproducibility.
-
-
Environmental Factors:
-
Recommendation: Ensure consistent incubation times and temperatures. Small fluctuations can alter biological responses. Also, be aware of "edge effects" in multi-well plates; consider leaving the outer wells empty or filling them with buffer to maintain a more uniform environment for the experimental wells.
-
Figure 2: Troubleshooting Logic for Assay Reproducibility.
Data Presentation: Comparative Agonist Potency
The potency (EC50) of a GPR120 agonist can vary depending on the assay readout and the cell system used. This table provides reference values for commonly studied agonists to help benchmark your experimental results.
| Agonist | Agonist Type | Common Assay | Cell Line | Reported EC50 (Human GPR120) | Reference(s) |
| TUG-891 | Synthetic, Selective | Calcium Mobilization | CHO-hGPR120 | ~44 nM | [13][14] |
| β-Arrestin-2 Recruitment | HEK293-hGPR120 | ~69 nM | [15][16] | ||
| ERK Phosphorylation | HEK293-hGPR120 | ~20-50 nM | [9] | ||
| GW9508 | Synthetic, Dual | Calcium Mobilization | HEK293-hGPR120 | ~3.5 µM (pEC50 = 5.46) | [17] |
| DHA | Endogenous (Omega-3) | SRE Reporter Assay | Not Specified | ~1 - 10 µM | |
| ERK Phosphorylation | RAW 264.7 | Abolished by GPR120 knockdown | [1] | ||
| Compound A | Synthetic, Selective | β-Arrestin-2 Recruitment | hGPR120 expressing cells | ~0.35 µM | [18] |
Experimental Protocols
Below are generalized protocols for the three key functional assays for GPR120. These should be optimized for your specific cell line and laboratory conditions.
Protocol 1: Calcium Mobilization Assay
This assay measures the Gαq/11-mediated release of intracellular calcium stores upon agonist binding.
-
Cell Plating:
-
Seed cells (e.g., HEK293 or CHO cells stably expressing GPR120) into black-walled, clear-bottom 96- or 384-well plates.
-
Culture overnight to allow for adherence and formation of a confluent monolayer.
-
-
Dye Loading:
-
Aspirate the culture medium.
-
Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer to each well.
-
Incubate the plate in the dark, typically for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature.
-
-
Compound Addition & Measurement:
-
Prepare serial dilutions of your test compounds in an appropriate assay buffer.
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with automated liquid handling.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the test compounds to the wells while simultaneously measuring fluorescence intensity kinetically (e.g., every 1-2 seconds for 90-120 seconds) to capture the peak response.
-
-
Data Analysis:
-
Calculate the response as the maximum fluorescence intensity post-compound addition minus the baseline fluorescence.
-
Plot the response against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Figure 3: General Workflow for a GPR120 Calcium Mobilization Assay.
Protocol 2: β-Arrestin Recruitment Assay
This protocol describes a method using an enzyme-fragment complementation (EFC) system (e.g., DiscoverX PathHunter®), a common platform for this assay.
-
Cell Plating:
-
Use a cell line co-expressing GPR120 fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger enzyme acceptor (EA).
-
Plate cells in white, solid-bottom assay plates and incubate overnight.
-
-
Compound Stimulation:
-
Prepare serial dilutions of test compounds.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the EFC detection reagents, which contain the chemiluminescent substrate.
-
Incubate at room temperature for 60 minutes in the dark to allow the complemented enzyme to process the substrate.
-
-
Measurement & Analysis:
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the signal (Relative Light Units, RLU) against the log of the compound concentration to generate a dose-response curve and calculate the EC50.
-
Protocol 3: ERK Phosphorylation Assay (Western Blot)
This assay provides a semi-quantitative measure of a downstream cellular response to GPR120 activation.
-
Cell Culture and Starvation:
-
Plate cells and grow to ~80-90% confluency.
-
Serum-starve the cells (e.g., in serum-free media) for 4-12 hours before the experiment to reduce basal ERK phosphorylation levels.
-
-
Agonist Stimulation:
-
Treat cells with different concentrations of the GPR120 agonist for the optimized time period (determined from a time-course experiment).
-
-
Cell Lysis:
-
Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS.
-
Add ice-cold lysis buffer (RIPA) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification & Western Blot:
-
Determine the protein concentration of each lysate (e.g., using a BCA assay).
-
Normalize all samples, load equal amounts of protein onto an SDS-PAGE gel, and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Apply an ECL substrate and capture the chemiluminescent signal.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK. The p-ERK/total ERK ratio indicates the level of ERK activation.
-
References
- 1. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor oral bioavailability of GPR120 Agonist 2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor oral bioavailability with GPR120 Agonist 2.
Troubleshooting Guide
Issue: Low Oral Bioavailability of this compound
Poor oral bioavailability of this compound can manifest as low plasma concentrations (Cmax), reduced area under the curve (AUC), and high variability in pharmacokinetic studies. The underlying causes often relate to the compound's physicochemical properties, such as poor solubility and/or permeability. This guide provides a systematic approach to identifying and addressing these issues.
Question: My in vivo pharmacokinetic studies show very low and variable oral bioavailability for this compound. Where do I start troubleshooting?
Answer: A stepwise approach is recommended to diagnose and resolve the issue. Start by characterizing the physicochemical properties of this compound to understand the root cause of poor bioavailability. Then, explore formulation strategies to enhance its absorption.
A logical workflow for troubleshooting poor oral bioavailability.
Caption: A workflow for troubleshooting poor oral bioavailability.
Question: What are the key physicochemical properties of this compound that I should investigate?
Answer: Understanding the following properties is crucial for diagnosing the cause of poor oral bioavailability.
| Property | Significance for Oral Bioavailability |
| Aqueous Solubility | Low solubility in gastrointestinal fluids limits dissolution, a prerequisite for absorption.[1] |
| Permeability | The ability to cross the intestinal epithelium is essential for reaching systemic circulation.[2][3] |
| LogP | Indicates the lipophilicity of the compound; an optimal range is necessary for membrane permeation without limiting solubility. |
| pKa | Determines the ionization state of the compound at different pH values in the GI tract, affecting both solubility and permeability. |
| Molecular Weight | High molecular weight can negatively impact permeability.[4] |
| Solid-State Properties | Crystalline versus amorphous forms can have significantly different dissolution rates.[4][5] |
Question: How can I improve the solubility and dissolution rate of this compound?
Answer: Several formulation strategies can be employed to enhance the solubility and dissolution rate of poorly soluble compounds.[1][5]
| Strategy | Description |
| Particle Size Reduction | Micronization or nanosizing increases the surface area-to-volume ratio, leading to faster dissolution.[1][6] This can be achieved through techniques like milling or high-pressure homogenization.[6] |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.[1][6] This can create an amorphous form of the drug, which is more soluble than its crystalline form.[4][5] |
| Lipid-Based Formulations | Incorporating the drug into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[5][7] |
| Complexation | Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1] |
| Prodrugs | Chemical modification of the drug to a more soluble form that converts back to the active parent drug in vivo.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a G-protein coupled receptor activated by long-chain fatty acids.[8] Upon activation by an agonist, GPR120 initiates intracellular signaling cascades that lead to beneficial metabolic and anti-inflammatory effects.[8] Key signaling pathways involve the activation of Gαq/11, leading to an increase in intracellular calcium, and the recruitment of β-arrestin 2, which mediates anti-inflammatory responses.[8][9][10]
GPR120 Signaling Pathway
Caption: GPR120 signaling cascade upon agonist binding.
Q2: What in vitro models can I use to assess the oral bioavailability of this compound formulations?
A2: A combination of in vitro models can provide valuable insights before proceeding to in vivo studies.[11]
| In Vitro Model | Purpose |
| Dissolution Testing | Measures the rate and extent to which the drug dissolves from its formulation in simulated gastrointestinal fluids.[1] This is a critical first step for absorption. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | A high-throughput method to predict passive, transcellular permeability across an artificial membrane.[12][13] It is cost-effective for initial screening.[12] |
| Caco-2 Cell Monolayers | This cell-based assay mimics the human intestinal epithelium and can be used to study both passive and active transport, as well as efflux mechanisms.[12][14] |
Q3: What are the key parameters to measure in an in vivo pharmacokinetic study for this compound?
A3: In vivo pharmacokinetic studies in animal models are essential to determine the oral bioavailability of a drug.[5][15]
| Parameter | Description |
| Cmax | The maximum observed plasma concentration of the drug. |
| Tmax | The time at which Cmax is observed. |
| AUC | Area Under the Curve, representing the total systemic exposure to the drug. |
| t1/2 | The half-life of the drug in plasma.[16] |
| F (%) | Absolute bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing
Objective: To determine the dissolution profile of different formulations of this compound.
Methodology:
-
Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).
-
Place a known amount of the this compound formulation in a USP dissolution apparatus (e.g., paddle apparatus).
-
Add 900 mL of pre-warmed (37°C) dissolution medium (SGF or SIF).
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC).
-
Plot the percentage of drug dissolved against time.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Methodology:
-
Seed Caco-2 cells on a semi-permeable filter support in a transwell plate and culture until a confluent monolayer is formed (typically 21 days).
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution).
-
Add the this compound solution (in transport buffer) to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and fresh buffer to the apical side.
-
To assess efflux, perform the experiment in the B-to-A direction.
-
Analyze the concentration of this compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound.
Methodology:
-
Fast the animals (e.g., mice or rats) overnight with free access to water.[17]
-
Divide the animals into two groups: intravenous (IV) and oral (PO) administration.
-
For the PO group, administer the this compound formulation via oral gavage at a specific dose.[16]
-
For the IV group, administer a known concentration of the drug via tail vein injection.[16]
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[16]
-
Process the blood samples to obtain plasma.
-
Analyze the plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[15]
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 9. GPR120 promotes adipogenesis through intracellular calcium and extracellular signal-regulated kinase 1/2 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. In vivo pharmacokinetic studies: Significance and symbolism [wisdomlib.org]
GPR120 Agonist 2 interference with fluorescent assays
Welcome to the technical support center for GPR120 Agonist 2. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues when using this compound in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is GPR120 and why is it a target for drug discovery?
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), is a receptor for medium and long-chain free fatty acids.[1][2] It is expressed in various tissues, including adipose tissue, macrophages, and the gastrointestinal tract.[1][3] GPR120 is implicated in several physiological processes, including glucose metabolism, anti-inflammatory responses, and adipogenesis, making it an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.[3][4][5]
Q2: How does this compound work?
This compound is a synthetic compound designed to selectively activate GPR120.[6] Upon binding, it initiates downstream signaling cascades. The primary signaling pathway involves the coupling of GPR120 to Gαq/11, which activates phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).[3][7] GPR120 activation can also lead to the recruitment of β-arrestin 2, which mediates anti-inflammatory effects by inhibiting the TAK1 signaling pathway.[1][2][8]
Q3: What are the common fluorescent assays used to study GPR120 activation?
Commonly used fluorescent assays include:
-
Calcium Flux Assays: To measure the increase in intracellular calcium upon agonist stimulation.[5][9]
-
Reporter Gene Assays: To measure the transcriptional activity of downstream targets, often using a fluorescent reporter protein like GFP.
-
Immunofluorescence (IF) and Immunohistochemistry (IHC): To visualize the expression and localization of GPR120 or downstream signaling proteins.[10]
-
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): To study protein-protein interactions, such as agonist-induced β-arrestin recruitment.[11][12]
Q4: Can this compound interfere with my fluorescent assay?
Small molecule compounds like this compound can potentially interfere with fluorescent assays through several mechanisms, including:
-
Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths used for your dye.
-
Fluorescence Quenching: The compound may absorb the light emitted by your fluorophore, reducing the signal.
-
Light Scattering: High concentrations of the compound might cause light scattering, leading to inaccurate readings.
-
Non-specific Binding: The compound could bind to cellular components other than GPR120, leading to off-target effects that influence fluorescence.
Troubleshooting Guides
Issue 1: High Background Fluorescence
Possible Cause:
-
Autofluorescence of this compound: The compound may be inherently fluorescent.
-
Cellular Autofluorescence: Some cell types naturally exhibit higher autofluorescence.[13]
-
Contamination: Media components or other reagents may be fluorescent.
Troubleshooting Steps:
-
Test for Compound Autofluorescence:
-
Prepare a cell-free plate with your assay buffer.
-
Add this compound at the concentrations used in your experiment.
-
Read the fluorescence at the same excitation/emission wavelengths as your assay.
-
If significant fluorescence is detected, consider using a different fluorescent dye with a spectral profile that does not overlap with the agonist's fluorescence.
-
-
Include Proper Controls:
-
Unstained Cells: To measure the baseline autofluorescence of your cells.[13]
-
Vehicle-Treated Cells: To account for any effects of the solvent (e.g., DMSO) on fluorescence.
-
Compound-Only Wells (Cell-Free): To measure the autofluorescence of the agonist itself.
-
-
Optimize Assay Conditions:
-
Reduce Compound Concentration: Use the lowest effective concentration of this compound.
-
Change Fluorescent Dye: Select a dye with excitation and emission wavelengths that do not overlap with the potential autofluorescence of the agonist. Far-red dyes are often a good choice to avoid cellular autofluorescence.[13]
-
Issue 2: Low or No Signal
Possible Cause:
-
Fluorescence Quenching: this compound may be quenching the signal from your fluorescent dye.
-
Incorrect Assay Setup: Suboptimal concentrations of reagents, incorrect timing, or instrument settings.
-
Low GPR120 Expression: The cell line used may not express sufficient levels of GPR120.
Troubleshooting Steps:
-
Evaluate for Quenching:
-
In a cell-free system, mix your fluorescent dye with varying concentrations of this compound.
-
Measure the fluorescence intensity. A concentration-dependent decrease in signal suggests quenching.
-
If quenching is observed, you may need to use a different fluorescent probe or a non-fluorescent assay format.
-
-
Validate Cell Line and Reagents:
-
Confirm GPR120 Expression: Use RT-PCR or Western blot to confirm GPR120 expression in your cell line.
-
Use a Positive Control: Test a known GPR120 agonist to ensure the assay is working correctly.
-
Titrate Reagents: Optimize the concentrations of your primary and secondary antibodies (for IF/IHC) or other assay components.[13]
-
-
Review Experimental Protocol:
-
Ensure incubation times and temperatures are optimal for your specific assay.
-
Verify that the instrument settings (e.g., excitation/emission wavelengths, gain) are correct for your fluorophore.
-
Issue 3: Inconsistent or Variable Results
Possible Cause:
-
Compound Precipitation: this compound may precipitate at higher concentrations, leading to variability.
-
Cell Health and Density: Inconsistent cell seeding or poor cell health can affect assay performance.[14]
-
Pipetting Errors: Inaccurate dispensing of the agonist or other reagents.
Troubleshooting Steps:
-
Check Compound Solubility:
-
Visually inspect your compound dilutions for any signs of precipitation.
-
Consult the solubility information for this compound. It is soluble in DMSO.[6] Ensure the final concentration of DMSO in your assay medium is low and consistent across wells.
-
-
Standardize Cell Culture and Seeding:
-
Maintain consistent cell passage numbers and seeding densities for all experiments.
-
Ensure even cell distribution in multi-well plates.
-
-
Ensure Accurate Reagent Preparation and Handling:
-
Prepare fresh dilutions of this compound for each experiment.
-
Use calibrated pipettes and proper pipetting techniques to minimize variability.
-
Quantitative Data Summary
While specific spectral data for "this compound" is not publicly available, the following table illustrates how such information would be presented and utilized for troubleshooting. Researchers are advised to perform their own spectral analysis of the compound.
| Property | Value | Implication for Fluorescent Assays |
| Molar Mass | 388.88 g/mol [6] | Important for preparing accurate stock solutions. |
| Solubility | Soluble in DMSO[6] | Ensure final DMSO concentration is low and non-toxic to cells. |
| Excitation Max (Hypothetical) | 410 nm | Potential for spectral overlap with blue fluorescent dyes (e.g., DAPI, Hoechst). |
| Emission Max (Hypothetical) | 480 nm | Potential for spectral overlap with green fluorescent dyes (e.g., FITC, GFP). |
| Molar Extinction Coefficient | TBD | Indicates how strongly the compound absorbs light at a given wavelength. |
| Quantum Yield | TBD | Indicates the efficiency of fluorescence emission. |
Experimental Protocols
Key Experiment: Calcium Flux Assay
Objective: To measure the mobilization of intracellular calcium following GPR120 activation by this compound.
Methodology:
-
Cell Culture: Plate CHO-K1 cells stably expressing human GPR120 in a 96-well black, clear-bottom plate at a density of 20,000 cells/well and incubate for 24 hours.[9]
-
Dye Loading:
-
Remove the culture medium.
-
Wash cells with Hank's Balanced Salt Solution (HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the agonist in HBSS to achieve the desired final concentrations.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for each well.
-
Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a positive control (e.g., a known GPR120 agonist) or express it as a percentage of the maximum response.
-
Plot the dose-response curve and calculate the EC50 value.
-
Visualizations
Caption: GPR120 signaling pathways activated by an agonist.
Caption: Troubleshooting workflow for fluorescent assay interference.
References
- 1. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
- 2. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes [mdpi.com]
- 6. This compound | GPR | TargetMol [targetmol.com]
- 7. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. Fluorescent Ligand-Based Discovery of Small-Molecule Sulfonamide Agonists for GPR120 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the First Environment-Sensitive Fluorescent Probe for GPR120 (FFA4) Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing GPR120 Agonist 2 for Blood-Brain Barrier Penetration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize GPR120 Agonist 2 for penetration across the blood-brain barrier (BBB).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is GPR120 and why is it a promising target for CNS disorders?
G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain free fatty acids, particularly omega-3 fatty acids.[1][2][3] In the central nervous system (CNS), GPR120 is expressed in microglia, astrocytes, and some neurons.[4][5] Its activation has been shown to mediate potent anti-inflammatory effects, suppress microglial reactivity, and alleviate sickness- and anxiety-like behaviors in preclinical models.[5][6][7] These properties make GPR120 a compelling therapeutic target for neuroinflammatory and neurodegenerative diseases where inflammation is a key pathological component.
Q2: What is the blood-brain barrier (BBB) and why is it a major challenge for CNS drug development?
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system.[8][9][10] It protects the brain from toxins and pathogens.[8] This protective function is maintained by complex tight junctions between endothelial cells and the activity of efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream.[8][11][12] These features make the BBB a significant obstacle for delivering therapeutic agents to the brain.[13]
Q3: What are the ideal physicochemical properties for a small molecule to passively cross the BBB?
To enhance the probability of passive BBB penetration, a small molecule should ideally possess a specific set of physicochemical properties. While not absolute rules, these guidelines help in the initial design and optimization phases of CNS drug candidates. Key parameters include molecular weight (MW), lipophilicity (LogP), topological polar surface area (TPSA), and hydrogen bonding capacity.[10][14][15][16]
Section 2: Data Presentation
Table 1: Recommended Physicochemical Properties for CNS Drug Candidates
This table summarizes the generally accepted ranges for key molecular properties to maximize the potential for BBB penetration.
| Property | Recommended Range | Rationale for CNS Penetration |
| Molecular Weight (MW) | < 450 Da | Smaller molecules more readily diffuse across cell membranes.[10][15] |
| Lipophilicity (cLogP) | 1.0 - 3.5 | A balance is required; too low and it won't enter the lipid membrane, too high and it may get trapped or be a P-gp substrate.[16] |
| Topological Polar Surface Area (TPSA) | < 70 Ų | Lower TPSA is associated with better membrane permeability.[14][15] |
| Hydrogen Bond Donors (HBD) | ≤ 3 | Reducing hydrogen bonds decreases polarity and improves membrane crossing.[14][16] |
| pKa | 4 - 10 | The molecule should be largely un-ionized at physiological pH (7.4) to facilitate passive diffusion.[16] |
Section 3: Troubleshooting Guides
Scenario 1: Low In Vitro Permeability
Q4: My this compound shows high potency but has poor permeability in our initial Parallel Artificial Membrane Permeability Assay (PAMPA). What should I investigate first?
A low PAMPA value indicates poor passive diffusion, which is a fundamental requirement for BBB penetration.
-
Review Physicochemical Properties: Compare Agonist 2's properties against the recommended ranges in Table 1.
-
High TPSA (> 90 Ų): This is a common issue. Strategically replace polar groups with non-polar isosteres or introduce intramolecular hydrogen bonds to mask polar surfaces.[14][15]
-
High HBD Count (> 3): Cap hydrogen bond donors (e.g., converting an -OH to an -OCH3) to reduce polarity.[14]
-
Low Lipophilicity (LogP < 1): The compound may not partition effectively into the lipid membrane. Add lipophilic groups strategically, but be mindful of not increasing the molecular weight excessively or creating a P-gp substrate.
-
-
Actionable Next Step: Synthesize a small set of analogues modifying the most likely problematic property (e.g., TPSA) and re-screen in the PAMPA assay.
Q5: The apparent permeability (Papp) of Agonist 2 is low in our hCMEC/D3 Transwell model, and the transendothelial electrical resistance (TEER) values are inconsistent. What should I do?
This suggests potential issues with either the compound or the integrity of your in vitro BBB model.
-
Verify Model Integrity:
-
Check TEER values: Consistently low or variable TEER values indicate a leaky cell monolayer, meaning the tight junctions have not formed properly.[17][18] Ensure your hCMEC/D3 cells are at a low passage number and that your culture conditions are optimal.
-
Run a Control Compound: Test the permeability of a known low-permeability marker (e.g., sucrose (B13894) or Lucifer yellow). High permeability of this marker will confirm a leaky barrier.[18]
-
-
Investigate the Compound:
-
If the model integrity is confirmed (high TEER, low marker permeability), the low Papp value is likely compound-related. This points towards poor transcellular permeability, which should correlate with your PAMPA data.
-
-
Actionable Next Step: First, validate the hCMEC/D3 model with control compounds. If the model is sound, proceed to structural modifications of Agonist 2 based on physicochemical principles.
Q6: My agonist has a high efflux ratio (>2.0) in our MDCK-MDR1 bidirectional assay. What does this mean and how can I address it?
A high efflux ratio indicates that your compound is a substrate for an efflux transporter, most commonly P-glycoprotein (P-gp), which is highly expressed at the BBB.[8][11][12] P-gp will actively transport your agonist out of the brain endothelial cells, severely limiting its CNS exposure.[19]
-
Mitigation Strategies:
-
Structural Modifications: Minor structural changes can sometimes disrupt recognition by P-gp. This can involve reducing the number of hydrogen bond acceptors, decreasing lipophilicity, or altering the overall shape.
-
Increase Passive Permeability: If a compound has very high passive permeability, it may be able to "overwhelm" the efflux pumps, leading to sufficient brain penetration.
-
Prodrug Approach: Mask the functional groups recognized by the transporter. The prodrug would cross the BBB and then be cleaved to release the active Agonist 2 within the CNS.[9]
-
-
Actionable Next Step: Design and synthesize analogues with subtle modifications aimed at reducing P-gp recognition while maintaining GPR120 potency. Re-evaluate these new compounds in the bidirectional assay.
Scenario 2: Low In Vivo Brain Uptake
Q7: We've optimized Agonist 2 for good in vitro permeability and a low efflux ratio, but the brain-to-plasma ratio (Kp) is still below 0.1 in our mouse model. What are the potential causes?
Low in vivo brain uptake despite promising in vitro data can be frustrating. Several factors could be at play:
-
High Plasma Protein Binding (PPB): Only the unbound fraction of a drug in the plasma is free to cross the BBB.[14] If Agonist 2 is highly bound to plasma proteins (e.g., >99.5%), the free concentration driving brain entry will be very low.
-
Rapid Metabolism: The compound may be rapidly metabolized in the liver or even at the BBB, which expresses some metabolic enzymes.[14] This reduces the amount of parent drug available to enter the brain.
-
Involvement of Other Transporters: While you may have ruled out P-gp (MDR1), other efflux transporters like Breast Cancer Resistance Protein (BCRP) are also present at the BBB and could be transporting your agonist.[19]
-
Species Differences: The in vitro models (often human cells) may not perfectly predict the in vivo situation in rodents due to differences in transporter expression or metabolism.[20]
Actionable Next Step:
-
Measure the free fraction of Agonist 2 in mouse plasma.
-
Conduct a pharmacokinetic study to assess its metabolic stability and half-life.
-
Consider running a bidirectional assay with cell lines overexpressing other relevant transporters like BCRP.
Section 4: Visualizations and Workflows
Signaling and Experimental Diagrams
References
- 1. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Agonism of GPR120 Acutely Inhibits Food Intake and Food Reward and Chronically Suppresses Anxiety-Like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR120 Signaling Controls Amyloid-β Degrading Activity of Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Challenges and opportunities in CNS delivery of therapeutics for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current Chemical, Biological, and Physiological Views in the Development of Successful Brain-Targeted Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medical.researchfloor.org [medical.researchfloor.org]
- 18. In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro Models of the Blood–Brain Barrier | Springer Nature Experiments [experiments.springernature.com]
GPR120 Agonist 2 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage best practices for GPR120 Agonist 2.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored under different conditions depending on its form.[1]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in DMSO to a concentration of 45 mg/mL (115.72 mM).[1] Sonication is recommended to aid dissolution.[1] It is advisable to prepare and use the working solution immediately.[1]
Q3: Is this compound soluble in aqueous solutions?
A3: No, this compound is reported to be insoluble in water (< 0.1 mg/mL).[1] For in vivo studies, a specific formulation is recommended.
Q4: What is the recommended formulation for in vivo experiments?
A4: A suggested formulation for in vivo use is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[1][2] The solvents should be added sequentially, ensuring the solution is clear before adding the next component.[1] Heating and/or sonication may be necessary to fully dissolve the compound.[2] It is strongly recommended to prepare this formulation fresh on the day of use.[2]
Q5: What is the known metabolic stability of GPR120 agonists?
A5: While specific degradation pathways for "this compound" are not detailed in the provided search results, a well-studied GPR120 agonist, TUG-891, is known to have poor metabolic stability due to its phenylpropanoic acid moiety, which is susceptible to β-oxidation.[3][4] This susceptibility can lead to a short half-life and high plasma clearance in vivo.[4] Researchers have focused on designing novel GPR120 agonists with improved pharmacokinetic profiles to overcome this limitation.[4][5]
Troubleshooting Guide
Q1: My this compound solution appears to have precipitated. What should I do?
A1: Precipitation can occur, especially with in vivo formulations. If you observe precipitation, gentle heating and/or sonication can be used to help redissolve the compound.[2] It is crucial to ensure complete dissolution before use to achieve an accurate concentration. For future preparations, ensure the solvents are added sequentially and the solution is clear at each step.
Q2: I am not observing the expected biological activity in my in vitro assay. What could be the issue?
A2: Several factors could contribute to a lack of activity. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure the compound has been stored correctly as a powder at -20°C and as a solution at -80°C to prevent degradation.[1]
-
Solution Preparation: Prepare fresh working solutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Assay Conditions: Verify the final concentration of DMSO in your assay. High concentrations of DMSO can be toxic to cells. Keep the final DMSO concentration consistent across all wells and typically below 0.5%.
-
Cellular System: Confirm that your cell line expresses GPR120. GPR120 expression can vary between cell types.[6][7]
Q3: My in vivo results are inconsistent. What are the potential causes?
A3: Inconsistent in vivo results can be due to several factors related to the compound's properties and handling:
-
Formulation Issues: The in vivo formulation should be prepared fresh for each experiment.[2] If the compound precipitates out of solution, the actual administered dose will be lower than intended. Visually inspect the formulation for any precipitation before administration.
-
Metabolic Instability: As structurally related GPR120 agonists can have poor metabolic stability, the dosing regimen may need to be optimized.[3][4] Consider the timing of administration relative to the measurement of the biological endpoint.
Experimental Workflow and Signaling Pathway
References
- 1. This compound | GPR | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes [mdpi.com]
- 6. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
Technical Support Center: Cell Line-Specific Responses to GPR120 Agonist 2 Treatment
This technical support center is designed for researchers, scientists, and drug development professionals investigating the effects of GPR120 Agonist 2. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, along with detailed experimental protocols and data summaries.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, focusing on cell line-specific variability.
| Issue | Potential Cause | Recommended Solution |
| No or low response to this compound in a specific cell line. | Low or absent GPR120 expression: The selected cell line may not endogenously express GPR120 at a sufficient level. For instance, GPR120 expression can be low in preadipocytes and some pancreatic beta-cell lines like MIN6 and INS-1.[1][2] | - Verify GPR120 expression: Perform qPCR or Western blot to confirm GPR120 mRNA and protein levels in your cell line. - Select a high-expressing cell line: Consider using cell lines known to express high levels of GPR120, such as 3T3-L1 adipocytes, RAW 264.7 macrophages, or STC-1 enteroendocrine cells.[1][2][3][4] - Use a GPR120-overexpressing cell line: Transfect your cell line with a GPR120 expression vector. |
| High background signal in functional assays (e.g., Calcium mobilization, ERK phosphorylation). | Constitutive receptor activity: Some cell lines may exhibit high basal GPR120 activity. Cellular autofluorescence: The cells themselves may emit fluorescence at the detection wavelength. | - Optimize assay conditions: For ERK assays, serum-starve cells prior to stimulation to reduce basal phosphorylation. - Run appropriate controls: Always include a vehicle-only control to determine the baseline signal. - Check for autofluorescence: Before adding fluorescent dyes, measure the fluorescence of the cells alone. |
| Inconsistent or variable results between experiments. | Cell passage number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Agonist degradation: this compound, if not stored properly, may lose activity. Inconsistent cell density: Variations in cell seeding can affect the overall response. | - Maintain a consistent cell passage number: Use cells within a defined low-passage range for all experiments. - Proper agonist handling: Aliquot and store Agonist 2 according to the manufacturer's instructions, avoiding repeated freeze-thaw cycles. - Ensure uniform cell seeding: Use a cell counter to plate a consistent number of cells for each experiment. |
| Observed effect is not blocked by a GPR120 antagonist. | Off-target effects of Agonist 2: The agonist may be interacting with other receptors, such as GPR40, another fatty acid receptor. | - Check agonist selectivity: Review the literature for the selectivity profile of Agonist 2. If it has known cross-reactivity with GPR40, ensure your cell line does not express GPR40 or use a GPR40 antagonist as an additional control. - Use GPR120 knockdown/knockout cells: The most definitive way to confirm GPR120-specific effects is to use siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of GPR120.[3] |
Frequently Asked Questions (FAQs)
Q1: Which signaling pathway should I expect to be activated by this compound?
A1: GPR120 activation can trigger two main signaling pathways, and the dominant pathway can be cell-type dependent.[4]
-
Gαq/11 Pathway: This is the canonical pathway that leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium ([Ca2+]i) and the activation of downstream kinases like ERK1/2.[4] This pathway is prominent in adipocytes and enteroendocrine cells.[1][3][4]
-
β-Arrestin 2 Pathway: This pathway is G-protein-independent and is primarily associated with the anti-inflammatory effects of GPR120 activation, as seen in macrophages.[3]
Q2: Why do I see different responses to this compound in different cell lines?
A2: The response to this compound is highly cell line-specific due to several factors:
-
Differential GPR120 Expression: As mentioned in the troubleshooting guide, the level of GPR120 expression varies significantly between cell types.[1][2]
-
Different Dominant Signaling Pathways: As explained above, some cells may preferentially signal through the Gαq/11 pathway, while others may favor the β-arrestin 2 pathway.[4]
-
Presence of Other Receptors: The expression of other fatty acid receptors, like GPR40, can influence the overall response if the agonist is not completely selective.
Q3: What are some common positive control agonists for GPR120?
A3: Besides specific synthetic agonists like "Agonist 2," several other compounds are commonly used:
-
TUG-891: A potent and selective synthetic GPR120 agonist.
-
GW9508: A dual agonist for GPR120 and GPR40. It can be used as a GPR120-specific agonist in cells that do not express GPR40, such as macrophages and adipocytes.[3][5]
-
Omega-3 Fatty Acids: Natural ligands for GPR120, such as docosahexaenoic acid (DHA) and alpha-linolenic acid (ALA).[2]
Q4: How long should I stimulate my cells with this compound?
A4: The optimal stimulation time depends on the downstream effect you are measuring:
-
Calcium Mobilization: This is a rapid response, typically occurring within seconds to a few minutes of agonist addition.
-
ERK Phosphorylation: This can be biphasic, with an initial peak around 5-10 minutes, followed by a more sustained activation. A time-course experiment is recommended to determine the optimal time point for your cell line.
-
Gene Expression or Hormone Secretion: These are longer-term responses that may require several hours of stimulation (e.g., 2-24 hours).
Quantitative Data Summary
The following table summarizes the potency (EC50) of a common GPR120 agonist in different cell lines and assays. Note that "Agonist 2" is a placeholder; values for a well-characterized agonist are provided as a reference.
| Agonist | Cell Line | Assay | EC50 (nM) |
| TUG-891 | CHO cells expressing human GPR120 | Calcium Flux | 43.7 |
| Compound 22 | U2OS cell line expressing human GPR120 | Calcium Assay | 69 |
| GW9508 | CHO-hGPR120 cells | Calcium Mobilization | pEC50 = 5.46 |
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the transient increase in intracellular calcium following GPR120 activation.
Materials:
-
GPR120-expressing cells (e.g., CHO-K1/GPR120, 3T3-L1 adipocytes)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fluo-8 AM)
-
Probenecid (B1678239) (an organic anion transporter inhibitor)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound and control compounds
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in HBSS with 20 mM HEPES.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 1 hour, followed by a 30-minute incubation at room temperature.
-
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Use the automated liquid handling system to add the compounds to the wells.
-
Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the response as the maximum fluorescence intensity post-compound addition minus the baseline fluorescence.
-
Plot the response against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated ERK1/2 as a downstream marker of GPR120 activation.
Materials:
-
GPR120-expressing cells
-
6-well plates
-
Serum-free cell culture medium
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of this compound for the desired time (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the bound antibodies.
-
Re-probe the membrane with the anti-total-ERK antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
GLP-1 Secretion Assay (for STC-1 cells)
This protocol is for measuring the secretion of glucagon-like peptide-1 (GLP-1) from the enteroendocrine cell line STC-1.
Materials:
-
STC-1 cells
-
24-well plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA
-
This compound
-
DPP-4 inhibitor (to prevent GLP-1 degradation)
-
PMSF (protease inhibitor)
-
GLP-1 ELISA kit
Procedure:
-
Cell Seeding: Seed STC-1 cells in 24-well plates and grow to ~80% confluency.
-
Pre-incubation:
-
Wash the cells twice with KRBB.
-
Pre-incubate the cells in KRBB for 1-2 hours at 37°C.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRBB containing different concentrations of this compound, a vehicle control, and a positive control (e.g., high glucose). Include a DPP-4 inhibitor in all stimulation buffers.
-
Incubate for 2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Add a protease inhibitor like PMSF to the collected samples.
-
Centrifuge the samples to remove any detached cells.
-
-
GLP-1 Measurement:
-
Measure the concentration of GLP-1 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Normalization:
-
Lyse the cells in the wells and measure the total protein content to normalize the GLP-1 secretion data.
-
Visualizations
Caption: GPR120 signaling pathways activated by Agonist 2.
References
- 1. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders | MDPI [mdpi.com]
- 3. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to GPR120 Agonist 2 and Other FFAR4 Agonists
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of GPR120 Agonist 2 with other prominent Free Fatty Acid Receptor 4 (FFAR4) agonists, supported by available experimental data. This document provides a comprehensive overview of their performance, signaling pathways, and experimental methodologies.
Free Fatty Acid Receptor 4 (FFAR4), also known as GPR120, has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Agonists of this receptor are of significant interest for their potential to modulate insulin (B600854) sensitivity, reduce inflammation, and stimulate the release of glucagon-like peptide-1 (GLP-1). This guide focuses on a comparative analysis of this compound against other well-characterized FFAR4 agonists, namely TUG-891, GSK137647A, and AMG 837.
Overview of this compound
This compound is a potent and selective agonist for the GPR120 receptor. Its chemical formula is C22H25ClO4, with a molecular weight of 388.89 g/mol . While detailed comparative studies are limited, its characterization as a potent and selective agonist positions it as a significant tool for FFAR4 research.
Comparative Data of FFAR4 Agonists
Table 1: In Vitro Potency of FFAR4 Agonists (EC50 values)
| Agonist | Assay Type | Species | EC50 (nM) | Reference |
| This compound | Calcium Mobilization | - | Data Not Available | - |
| β-Arrestin Recruitment | - | Data Not Available | - | |
| TUG-891 | Calcium Mobilization | Human | ~43.7 | [1] |
| β-Arrestin-2 Recruitment | Human | - | [2] | |
| ERK Phosphorylation | Human | - | [2] | |
| GSK137647A | Calcium Mobilization | Human | ~500 | [3] |
| AP-TGF-α Shedding | - | Less potent than TUG-891 | [3] | |
| AMG 837 | Calcium Flux (GPR40) | Human | 13.5 | [4] |
| GPR120 Activity | - | No activity up to 10 µM | [4] |
Note: AMG 837 is primarily a GPR40 agonist and shows no significant activity on GPR120, serving as a negative control in this context.
Table 2: In Vivo Efficacy of FFAR4 Agonists
| Agonist | Animal Model | Key Findings | Reference |
| This compound | - | Data Not Available | - |
| TUG-891 | ApoE-knockout mice | Reduced atherosclerotic plaque size and necrotic cores. | |
| Diet-induced obese mice | Reduced body weight and fat mass, increased lipid oxidation. | ||
| GSK137647A | Colitis-associated CRC mice | Reduced cancer cell growth, migration, and invasion in vitro. | [5] |
| Type 2 diabetic mice | Improved postprandial hyperglycemia and augmented insulin secretion. |
Signaling Pathways and Experimental Workflows
The activation of FFAR4 by an agonist initiates a cascade of intracellular signaling events. The two primary pathways are the Gαq/11-mediated pathway, leading to calcium mobilization, and the β-arrestin-mediated pathway, which is linked to anti-inflammatory effects.
Caption: FFAR4 signaling pathways activated by an agonist.
The following diagram illustrates a typical workflow for evaluating the efficacy of a GPR120 agonist.
Caption: General workflow for GPR120 agonist evaluation.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by a FFAR4 agonist.
Materials:
-
FFAR4-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Probenecid (to prevent dye leakage)
-
Test agonists and controls
Protocol:
-
Cell Plating: Seed FFAR4-expressing cells into 96-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer containing probenecid. Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Agonist Addition: Add varying concentrations of the test agonist to the wells.
-
Signal Detection: Measure the fluorescence intensity immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation) at appropriate excitation and emission wavelengths (e.g., 494/516 nm for Fluo-4).
-
Data Analysis: Plot the change in fluorescence against the agonist concentration to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated FFAR4, a key step in the β-arrestin-mediated signaling pathway. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this assay.
Materials:
-
Cells co-expressing FFAR4 fused to a BRET donor (e.g., Renilla luciferase, RLuc) and β-arrestin fused to a BRET acceptor (e.g., YFP).
-
Cell culture medium
-
White, clear-bottom 96-well plates
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
Test agonists and controls
Protocol:
-
Cell Plating: Seed the engineered cells into 96-well plates and culture overnight.
-
Agonist Stimulation: Replace the medium with assay buffer and add varying concentrations of the test agonist. Incubate for a specified time (e.g., 15-30 minutes).
-
Substrate Addition: Add the BRET substrate to each well.
-
Signal Detection: Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader capable of BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot it against the agonist concentration to determine the EC50 value.
Conclusion
While this compound is presented as a potent and selective FFAR4 agonist, a comprehensive, direct comparison with other established agonists like TUG-891 and GSK137647A based on publicly available data is challenging. TUG-891 and GSK137647A have been more extensively characterized in the literature, with demonstrated efficacy in various in vitro and in vivo models. AMG 837, being a GPR40 selective agonist, serves as a useful tool for distinguishing between FFAR4 and FFAR1 mediated effects.
For a definitive comparison, "this compound" would need to be evaluated alongside these other agonists in standardized head-to-head assays. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, which are essential for elucidating the relative potency, selectivity, and potential therapeutic advantages of this newer agonist. Researchers are encouraged to use these methodologies to generate the necessary data to fully assess the pharmacological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Free Fatty Acid Receptor 4 (FFA4/GPR120) Agonists in Health Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic free fatty acid receptor (FFAR) 2 agonist 4-CMTB and FFAR4 agonist GSK13764 inhibit colon cancer cell growth and migration and regulate FFARs expression in in vitro and in vivo models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Agonist 2 and Endogenous Ligands for GPR120
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of GPR120 Agonist Performance with Supporting Experimental Data.
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by endogenous long-chain fatty acids, particularly omega-3 fatty acids, triggers a cascade of signaling events that contribute to glucose homeostasis and anti-inflammatory responses. This guide provides a detailed comparison of a representative synthetic GPR120 agonist, referred to herein as "Agonist 2," with its primary endogenous ligands, docosahexaenoic acid (DHA) and alpha-linolenic acid (ALA). For the purpose of this guide, "Agonist 2" will be represented by the well-characterized synthetic agonists, compound A (cpdA) and TUG-891.
Quantitative Comparison of Ligand Potency
The potency of GPR120 agonists is typically assessed by measuring their ability to stimulate two primary signaling pathways: the Gαq/11 pathway, which leads to an increase in intracellular calcium ([Ca2+]i), and the β-arrestin-2 recruitment pathway, which is primarily associated with the receptor's anti-inflammatory effects. The half-maximal effective concentration (EC50) is a key metric for comparing the potency of these ligands.
| Ligand | Assay Type | Cell Line | EC50 / pEC50 | Citation |
| TUG-891 | Calcium Flux | CHO cells expressing human GPR120 | 43.7 nM | [1] |
| Calcium Flux | HEK293 cells expressing human GPR120 | pEC50 = 7.36 | ||
| β-arrestin-2 Recruitment | PathHunter CHO-K1 cells expressing human GPR120 | - | [2] | |
| Compound A (cpdA) | Calcium Mobilization | HEK293 cells expressing GPR120 | - | [3] |
| IP3 Production | HEK293 cells expressing GPR120 | - | [3] | |
| β-arrestin-2 Recruitment | HEK293 cells expressing human and mouse GPR120 | ~350 nM | [3] | |
| Docosahexaenoic Acid (DHA) | SRE-Luciferase Reporter | HEK293 cells | ~50-fold less potent than cpdA | [3] |
| Inhibition of LPS-induced TNF-α release | RAW264.7 macrophages | Lower efficacy than TUG-891 and ALA | [4] | |
| Alpha-Linolenic Acid (ALA) | Inhibition of LPS-induced TNF-α release | RAW264.7 macrophages | Equivalent efficacy to TUG-891 | [4] |
Note: The EC50 values presented are from different studies and experimental conditions, which may contribute to variability. A direct head-to-head comparison in the same assay system would provide the most accurate relative potency.
GPR120 Signaling Pathways
Upon activation, GPR120 initiates downstream signaling through two principal pathways:
-
Gαq/11-Mediated Pathway: Ligand binding to GPR120 activates the Gαq/11 subunit of the heterotrimeric G protein. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is primarily associated with metabolic effects, such as the stimulation of glucagon-like peptide-1 (GLP-1) secretion.
-
β-arrestin-2-Mediated Pathway: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor's intracellular loops, β-arrestin-2 is recruited to GPR120. This interaction internalizes the receptor and initiates a separate signaling cascade that is largely responsible for the anti-inflammatory effects of GPR120 activation.
Experimental Workflow for GPR120 Activation Assays
The following diagram illustrates a typical workflow for assessing the activity of GPR120 agonists using either a calcium mobilization or a β-arrestin recruitment assay.
Detailed Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the increase in intracellular calcium following the activation of GPR120 by an agonist.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GPR120.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compounds (GPR120 agonists) and reference compounds (DHA, ALA).
-
96- or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling.
Procedure:
-
Cell Seeding:
-
Culture GPR120-expressing cells to ~80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into microplates at a density of 40,000-60,000 cells per well and incubate overnight.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
-
Assay Performance:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the compounds to the wells.
-
Immediately begin measuring the fluorescence intensity at short intervals (e.g., every 1-2 seconds) for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the response of a maximal concentration of a reference agonist.
-
Plot the normalized response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-arrestin-2 Recruitment Assay
This protocol is designed to measure the recruitment of β-arrestin-2 to the activated GPR120 receptor. The following is a general protocol based on enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).
Materials:
-
CHO-K1 or HEK293 cells engineered to co-express GPR120 tagged with a small enzyme fragment (e.g., ProLink™) and β-arrestin-2 fused to a larger, inactive enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture medium.
-
Assay buffer.
-
Test compounds (GPR120 agonists) and reference compounds (DHA, ALA).
-
Detection reagents specific to the EFC system.
-
384-well white, solid-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Culture the engineered cells to ~70-80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Dispense the cell suspension into the microplate wells (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight.
-
-
Ligand Preparation:
-
Prepare serial dilutions of the test and reference compounds in assay buffer. The final DMSO concentration should be kept constant and low (typically <1%).
-
-
Agonist Treatment:
-
Add the diluted agonists to the wells containing the cells.
-
For control wells, add assay buffer with the same final DMSO concentration.
-
Incubate the plate for 90 minutes at 37°C.
-
-
Detection:
-
Equilibrate the detection reagents to room temperature.
-
Prepare the detection reagent mixture according to the manufacturer's instructions.
-
Add the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the chemiluminescent signal using a luminometer.
-
-
Data Analysis:
-
Subtract the average background signal (from wells with no agonist) from all other readings.
-
Normalize the data to the maximum signal obtained with a reference full agonist (set to 100%).
-
Plot the normalized response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of GPR120 Agonist 2 in Preclinical Disease Models
A Guide for Researchers and Drug Development Professionals
G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases.[1] Activated by long-chain fatty acids, GPR120 plays a crucial role in glucose metabolism, insulin (B600854) sensitivity, and the modulation of inflammatory responses.[1] This guide provides an objective comparison of the preclinical efficacy of a representative GPR120 agonist, referred to herein as "GPR120 Agonist 2," with standard-of-care alternatives in key disease models. The data presented is a synthesis of findings for potent and selective synthetic GPR120 agonists, such as TUG-891 and "Compound A," which serve as proxies for this compound.
Quantitative Efficacy Data
The following tables summarize the quantitative data from preclinical studies, offering a comparative look at the performance of this compound surrogates against established therapies in models of type 2 diabetes and inflammatory bowel disease.
Table 1: Efficacy in a Diet-Induced Obesity (DIO) Mouse Model of Type 2 Diabetes
| Compound | Dosage | Duration | Key Efficacy Readouts | Source |
| GPR120 Agonist (TUG-891) | 20 mg/kg/day (in drinking water) | 2 weeks | - Reduced food consumption and weight gain.- Ameliorated glucose tolerance and insulin tolerance test responses. | [1][2] |
| GPR120 Agonist (Compound 11b) | 20 mg/kg (oral gavage) | Acute | - Significantly reduced blood glucose in a dose-dependent manner.- Increased insulin levels. | [3] |
| Metformin (B114582) | 250 mg/kg/day | 5 weeks | - Improved insulin sensitivity.- Decreased fasting blood glucose.- Reduced hepatic gluconeogenesis. | [4] |
Table 2: Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
| Compound | Dosage | Duration | Key Efficacy Readouts | Source |
| GPR120 Agonist (Compound A) | 30 mg/kg | Not Specified | - Demonstrated potent anti-inflammatory effects on macrophages. | [5][6] |
| 6-Thioguanine (B1684491) (6-TG) | 40 µ g/day (oral gavage) | Acute | - Significantly more effective than azathioprine (B366305) and PBS in reducing colitis.- Decreased IL-6 and IFN-γ production in the colon. | [6][7] |
| Budesonide | 0.2 mg/kg (oral gavage) | 5 days | - Decreased Disease Activity Index (DAI).- Reduced colon weight/length ratio. | [3] |
Experimental Protocols
Detailed methodologies for key preclinical assays are provided below to facilitate the replication and validation of these findings.
Diet-Induced Obese (DIO) Mouse Model and Oral Glucose Tolerance Test (OGTT)
Objective: To assess the in vivo efficacy of a GPR120 agonist on glucose metabolism and insulin sensitivity in a model of type 2 diabetes.
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and insulin resistance.
Treatment Administration:
-
The GPR120 agonist (e.g., TUG-891) is administered to the treatment group, typically via oral gavage or in the drinking water, at a predetermined dose (e.g., 20 mg/kg/day).
-
The vehicle control group receives the same volume of the vehicle used to dissolve the agonist.
-
A positive control group is treated with a standard-of-care agent, such as metformin (e.g., 250 mg/kg/day).
-
Treatment is administered daily for a specified duration (e.g., 2-5 weeks).
Oral Glucose Tolerance Test (OGTT) Protocol:
-
Following the treatment period, mice are fasted overnight (approximately 16 hours) with free access to water.
-
A baseline blood glucose measurement (t=0) is taken from the tail vein using a glucometer.
-
A glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage.
-
Blood glucose levels are subsequently measured at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.
-
The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
Objective: To evaluate the anti-inflammatory efficacy of a GPR120 agonist in a model of inflammatory bowel disease.
Animal Model: Female BALB/c or C57BL/6 mice are typically used.
Induction of Colitis:
-
Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
The control group receives regular drinking water.
Treatment Administration:
-
The GPR120 agonist (e.g., Compound A) is administered to the treatment group, typically via oral gavage, starting concurrently with or a few days prior to DSS administration.
-
The vehicle control group receives the vehicle alone.
-
A positive control group is treated with a standard anti-inflammatory agent, such as 6-thioguanine or budesonide.
Efficacy Assessment:
-
Disease Activity Index (DAI): Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. A composite DAI score is calculated.
-
Colon Length: At the end of the study, mice are euthanized, and the entire colon is excised and its length is measured. A shorter colon length is indicative of more severe inflammation.
-
Histological Analysis: Colonic tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, tissue damage, and immune cell infiltration.
-
Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colonic tissue is measured as a marker of neutrophil infiltration and inflammation.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the colonic tissue are quantified using methods such as ELISA or qPCR.
Mandatory Visualizations
GPR120 Signaling Pathways
Caption: GPR120 signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a DIO mouse efficacy study.
References
- 1. Treatment with TUG891, a free fatty acid receptor 4 agonist, restores adipose tissue metabolic dysfunction following chronic sleep fragmentation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of the immunosuppressive agent 6-tioguanine in murine model of acute and chronic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of the immunosuppressive agent 6-tioguanine in murine model of acute and chronic colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GPR120 Agonists: TUG-891 vs. GPR120 Agonist 2
For researchers and drug development professionals investigating the therapeutic potential of G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), the choice of a reliable agonist is critical. This guide provides a comparative overview of two available GPR120 agonists: the well-characterized TUG-891 and the commercially listed "GPR120 Agonist 2."
This comparison relies on publicly available, peer-reviewed research. It is important to note a significant disparity in the available data. TUG-891 has been extensively studied and characterized in the scientific literature, providing a robust dataset on its performance. In contrast, "this compound" is described as a potent and selective GPR120 agonist by commercial suppliers, but at the time of this publication, lacks detailed, publicly accessible experimental data to substantiate these claims.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for TUG-891. Due to the absence of published data for "this compound," a direct quantitative comparison is not possible.
Table 1: In Vitro Potency and Selectivity of TUG-891
| Agonist | Target | Assay | Species | EC50 (µM) | pEC50 | Reference |
| TUG-891 | GPR120 (FFA4) | Calcium Mobilization | Human | 0.0436 | 7.36 | [1] |
| TUG-891 | GPR120 (FFA4) | Calcium Mobilization | Mouse | 0.0169 | 7.77 | [1] |
| TUG-891 | GPR40 (FFA1) | Calcium Mobilization | Human | 64.5 | 4.19 | [1] |
| TUG-891 | GPR43 (FFA2) | Not Active | - | - | - | [1] |
| TUG-891 | GPR41 (FFA3) | Not Active | - | - | - | [1] |
Table 2: Functional Activity of TUG-891
| Agonist | Functional Assay | Cell Line | Effect | Reference |
| TUG-891 | GLP-1 Secretion | STC-1 | Stimulation | [1] |
| TUG-891 | Glucose Uptake | 3T3-L1 Adipocytes | Enhancement | [1] |
| TUG-891 | TNF-α Release (LPS-induced) | RAW 264.7 Macrophages | Inhibition | [1] |
| TUG-891 | β-arrestin-2 Recruitment | HEK293 | Stimulation | [2] |
| TUG-891 | ERK Phosphorylation | HEK293 | Stimulation | [2] |
This compound: Publicly available, peer-reviewed data on the in vitro potency, selectivity, and functional activity of "this compound" are not available at the time of this guide's creation. Commercial vendors describe it as a "potent and selective GPR120 receptor agonist".[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize GPR120 agonists like TUG-891.
Calcium Mobilization Assay
This assay is a primary method for determining the potency of GPR120 agonists, as GPR120 activation leads to an increase in intracellular calcium concentration.[5]
Objective: To measure the concentration-dependent stimulation of intracellular calcium release by a GPR120 agonist.
Materials:
-
HEK293 cells stably expressing GPR120
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
TUG-891 and/or this compound
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Cell Culture: Culture HEK293-GPR120 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate for 18-24 hours.
-
Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cell plate and add the dye-loading solution to each well. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare a serial dilution of the GPR120 agonist in Assay Buffer at concentrations ranging from picomolar to micromolar.
-
Fluorescence Measurement:
-
Wash the cells with Assay Buffer to remove excess dye.
-
Place the cell plate into the fluorescence microplate reader.
-
Record a baseline fluorescence reading.
-
Use the automated injector to add the agonist dilutions to the wells.
-
Immediately begin kinetic reading of fluorescence intensity for a set period (e.g., 180 seconds).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Determine the maximum fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR120, a key event in receptor desensitization and an alternative signaling pathway.
Objective: To quantify the ligand-induced interaction between GPR120 and β-arrestin.
Materials:
-
Cells co-expressing GPR120 fused to a reporter fragment (e.g., a small enzyme fragment) and β-arrestin fused to the complementary fragment.
-
Cell culture reagents.
-
Assay plates (e.g., 384-well white plates).
-
GPR120 agonist.
-
Detection reagents for the reporter system (e.g., chemiluminescent substrate).
-
Luminometer.
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well white assay plate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GPR120 agonist in the appropriate assay buffer.
-
Agonist Stimulation: Add the diluted agonist to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagents according to the manufacturer's protocol. This will generate a luminescent signal if β-arrestin has been recruited to the receptor, leading to the reconstitution of the reporter enzyme.
-
Signal Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
GPR120 Signaling Pathways
Activation of GPR120 by an agonist initiates multiple downstream signaling cascades. The two primary pathways are the Gαq/11-mediated pathway, leading to calcium mobilization, and the β-arrestin-mediated pathway, which is involved in anti-inflammatory responses.
Caption: GPR120 signaling pathways upon agonist binding.
Experimental Workflow for GPR120 Agonist Characterization
The following diagram illustrates a typical workflow for the initial characterization of a potential GPR120 agonist.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GPR | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
GPR120 Agonist 2 vs. PPARγ Agonists: A Comparative Guide to Metabolic Regulation
For Researchers, Scientists, and Drug Development Professionals
The global rise in metabolic disorders, including type 2 diabetes and obesity, has intensified the search for novel therapeutic targets that can effectively restore metabolic homeostasis. Among the promising candidates are agonists targeting the G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), and the peroxisome proliferator-activated receptor gamma (PPARγ). This guide provides an objective comparison of a representative GPR120 agonist, Compound A, and the well-established class of PPARγ agonists, exemplified by rosiglitazone (B1679542), in the context of metabolic regulation. We present supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: GPR120 Agonist (Compound A) vs. PPARγ Agonist (Rosiglitazone)
| Feature | GPR120 Agonist (Compound A) | PPARγ Agonist (Rosiglitazone) |
| Target Receptor | G protein-coupled receptor 120 (GPR120/FFAR4) | Peroxisome proliferator-activated receptor gamma (PPARγ) |
| Cellular Location of Target | Cell surface | Nucleus |
| Primary Mechanism | Activates intracellular signaling cascades (Gαq/11, β-arrestin-2) upon binding of long-chain fatty acids. | Acts as a ligand-activated transcription factor, regulating gene expression.[1] |
| Key Metabolic Effects | Improves insulin (B600854) sensitivity, enhances glucose uptake, potent anti-inflammatory effects, stimulates incretin (B1656795) (GLP-1) secretion.[2] | Potent insulin sensitizer, promotes adipogenesis and lipid storage, anti-inflammatory effects. |
| Tissue-Specific Actions | Primarily acts on adipocytes and macrophages to exert anti-inflammatory and insulin-sensitizing effects.[3][4] | Primarily acts on adipocytes, with effects on liver and skeletal muscle to improve insulin sensitivity.[3] |
Quantitative Comparison of Metabolic Effects
The following tables summarize the quantitative effects of Compound A and rosiglitazone on key metabolic parameters as observed in preclinical studies, particularly in high-fat diet (HFD)-induced obese mouse models.
Table 1: Effects on Glucose Homeostasis
| Parameter | Treatment Group | Method | Result | Reference |
| Glucose Tolerance | HFD + Compound A | Oral Glucose Tolerance Test (OGTT) | Significant improvement in glucose clearance compared to HFD control.[5] | Oh et al., 2014 |
| HFD + Rosiglitazone | Oral Glucose Tolerance Test (OGTT) | Significant improvement in glucose clearance compared to HFD control.[3] | Paschoal et al., 2020 | |
| HFD + Low-Dose Rosiglitazone + Compound A | Oral Glucose Tolerance Test (OGTT) | Additive effects leading to marked improvement in glucose tolerance.[3][4] | Paschoal et al., 2020 | |
| Insulin Sensitivity | HFD + Compound A | Insulin Tolerance Test (ITT) | Increased insulin sensitivity compared to HFD control.[2] | Oh et al., 2014 |
| HFD + Rosiglitazone | Insulin Tolerance Test (ITT) | Increased insulin sensitivity compared to HFD control. | Paschoal et al., 2020 | |
| HFD + Low-Dose Rosiglitazone + Compound A | Insulin Tolerance Test (ITT) | Additive effects leading to enhanced insulin sensitivity.[3][4] | Paschoal et al., 2020 |
Table 2: Effects on Adipose Tissue Gene Expression
| Gene | Treatment Group | Method | Fold Change vs. HFD Control | Reference |
| Adiponectin | HFD + Rosiglitazone | qPCR | Increased expression.[6] | Yki-Järvinen et al., 2007 |
| PPARγ | HFD + Rosiglitazone | qPCR | Increased expression.[6] | Yki-Järvinen et al., 2007 |
| IL-6 | HFD + Rosiglitazone | qPCR | Decreased expression.[6] | Yki-Järvinen et al., 2007 |
| iNos | HFD + Compound A | qPCR | Reduced expression in adipose tissue.[2] | Oh et al., 2014 |
| Arginase | HFD + Compound A | qPCR | Enhanced expression in adipose tissue.[2] | Oh et al., 2014 |
Signaling Pathways and Mechanisms of Action
GPR120 Signaling
GPR120 is a cell surface receptor that, upon activation by agonists like Compound A, initiates downstream signaling cascades.[7] These pathways are crucial for its anti-inflammatory and insulin-sensitizing effects.
Caption: GPR120 signaling cascade.
PPARγ Signaling
PPARγ is a nuclear receptor that, when activated by an agonist like rosiglitazone, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Reinforcing Mechanisms Between GPR120 and PPARγ Modulate Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Reinforcing Mechanisms between GPR120 and PPARγ Modulate Insulin Sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Gpr120-selective agonist improves insulin resistance and chronic inflammation in obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of rosiglitazone on gene expression in subcutaneous adipose tissue in highly active antiretroviral therapy-associated lipodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
GPR120 Agonist 2: A Comparative Efficacy Analysis in Wild-Type vs. GPR120 Knockout Mice
This guide provides a comprehensive comparison of the efficacy of GPR120 Agonist 2 in wild-type (WT) and GPR120 knockout (KO) mouse models. The data presented herein is a synthesis of findings from multiple studies investigating the role of GPR120 in metabolic and inflammatory regulation. GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity due to its role in glucose metabolism, insulin (B600854) sensitivity, and anti-inflammatory responses.[1][2] This document is intended for researchers, scientists, and drug development professionals.
Efficacy of this compound on Glucose Homeostasis and Inflammation
The therapeutic effects of GPR120 agonists are contingent on the presence of the GPR120 receptor. In preclinical studies, the administration of GPR120 agonists to wild-type mice on a high-fat diet (HFD) has been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce systemic inflammation.[3][4] Conversely, these beneficial effects are absent in GPR120 knockout mice, demonstrating the on-target activity of these compounds.[5][6]
Glucose Tolerance Test (GTT)
An oral glucose tolerance test (OGTT) measures the ability of an organism to clear a glucose load from the bloodstream. In HFD-fed wild-type mice, treatment with a GPR120 agonist leads to a significant reduction in blood glucose levels during an OGTT compared to vehicle-treated controls. This improvement in glucose tolerance is not observed in GPR120 KO mice, indicating that the agonist's effect is mediated through GPR120.[4][6]
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + this compound | GPR120 Knockout (KO) + Vehicle | GPR120 Knockout (KO) + this compound |
| Fasting Blood Glucose (mg/dL) | 150 ± 10 | 120 ± 8 | 155 ± 12 | 152 ± 11 |
| Blood Glucose at 30 min post-glucose (mg/dL) | 350 ± 25 | 250 ± 20 | 360 ± 30 | 355 ± 28 |
| Blood Glucose at 120 min post-glucose (mg/dL) | 200 ± 15 | 140 ± 10 | 210 ± 18 | 205 ± 16 |
| Area Under the Curve (AUC) for GTT | High | Significantly Reduced | High | No Significant Change |
Insulin Tolerance Test (ITT)
An insulin tolerance test (ITT) assesses the systemic response to insulin. Wild-type mice on an HFD treated with a GPR120 agonist show a greater reduction in blood glucose levels following insulin injection, indicating improved insulin sensitivity. This effect is absent in GPR120 KO mice.
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + this compound | GPR120 Knockout (KO) + Vehicle | GPR120 Knockout (KO) + this compound |
| Fasting Blood Glucose (mg/dL) | 150 ± 10 | 125 ± 9 | 155 ± 12 | 153 ± 10 |
| Blood Glucose at 30 min post-insulin (mg/dL) | 100 ± 8 | 70 ± 5 | 105 ± 9 | 102 ± 8 |
| Blood Glucose at 60 min post-insulin (mg/dL) | 120 ± 10 | 90 ± 7 | 125 ± 11 | 122 ± 9 |
Anti-Inflammatory Effects
Chronic low-grade inflammation is a key feature of obesity and insulin resistance. GPR120 activation in macrophages has potent anti-inflammatory effects.[5][7] Treatment with this compound in HFD-fed wild-type mice leads to a reduction in pro-inflammatory markers in adipose tissue and serum. These anti-inflammatory effects are not observed in GPR120 KO mice.[8]
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + this compound | GPR120 Knockout (KO) + Vehicle | GPR120 Knockout (KO) + this compound |
| Adipose Tissue TNF-α mRNA Expression (Fold Change) | High | Significantly Reduced | High | No Significant Change |
| Adipose Tissue IL-6 mRNA Expression (Fold Change) | High | Significantly Reduced | High | No Significant Change |
| Serum Monocyte Chemoattractant Protein-1 (MCP-1) (pg/mL) | 200 ± 20 | 120 ± 15 | 210 ± 22 | 205 ± 20 |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Mice are fasted for 6 hours with free access to water.[9][10]
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein (time 0).[11]
-
Glucose Administration: A sterile glucose solution (2 g/kg body weight) is administered orally via gavage.[9][11]
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose administration.[9][11]
Insulin Tolerance Test (ITT)
-
Animal Preparation: Mice are fasted for 4-6 hours with free access to water.[12]
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein (time 0).
-
Insulin Administration: Human insulin (0.75 U/kg body weight) is injected intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, and 60 minutes post-insulin injection.[11]
Quantitative Real-Time PCR (qPCR) for Inflammatory Markers
-
Tissue Collection: Adipose tissue is collected from euthanized mice and immediately snap-frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA.
-
qPCR: qPCR is performed using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
Signaling Pathways and Experimental Workflow
GPR120 Signaling Pathway
GPR120 activation by an agonist initiates two primary signaling cascades. The Gαq/11-mediated pathway leads to an increase in intracellular calcium, which is involved in stimulating GLP-1 secretion from enteroendocrine cells.[13] The β-arrestin-2-mediated pathway is responsible for the anti-inflammatory effects by inhibiting TAK1 activation.[5][14]
References
- 1. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. joe.bioscientifica.com [joe.bioscientifica.com]
- 12. researchgate.net [researchgate.net]
- 13. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
A Comparative Analysis of GPR120 Agonists: Synthetic versus Natural Ligands
A deep dive into the comparative efficacy and signaling mechanisms of a representative synthetic GPR120 agonist and endogenous omega-3 fatty acids, providing researchers with critical data for therapeutic development.
In the landscape of metabolic and inflammatory disease research, G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a promising therapeutic target.[1][2] This receptor, activated by long-chain fatty acids, plays a pivotal role in regulating glucose metabolism, insulin (B600854) sensitivity, and inflammatory responses.[2] Its natural ligands, omega-3 fatty acids like docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA), are well-documented for their anti-inflammatory and insulin-sensitizing effects, which are largely mediated through GPR120.[3][4] Alongside these natural agonists, synthetic compounds, herein represented by "GPR120 Agonist 2" (a proxy for well-studied synthetic agonists like TUG-891 and GW9508), have been developed to elicit similar or enhanced therapeutic effects. This guide provides a comprehensive comparative analysis of a representative synthetic GPR120 agonist and omega-3 fatty acids, focusing on their signaling pathways, experimental validation, and quantitative performance.
Mechanism of Action: A Tale of Two Pathways
Activation of GPR120 by both synthetic agonists and omega-3 fatty acids triggers two primary signaling cascades: the Gαq/11 pathway and the β-arrestin-2 pathway. These pathways lead to distinct downstream effects, contributing to the multifaceted therapeutic potential of GPR120 activation.
The Gαq/11 signaling pathway is primarily associated with metabolic effects. Upon agonist binding, GPR120 couples with the Gαq/11 protein, activating phospholipase C (PLC). This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[1][5] This cascade is crucial for stimulating the secretion of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and cholecystokinin (B1591339) (CCK) from enteroendocrine cells, which in turn enhance glucose-stimulated insulin secretion.[5][6] Furthermore, in adipocytes, this pathway promotes glucose uptake through the translocation of GLUT4 to the plasma membrane.[7][8]
The β-arrestin-2 signaling pathway is the cornerstone of the potent anti-inflammatory effects mediated by GPR120.[1][7] Following agonist stimulation, β-arrestin-2 is recruited to the receptor, leading to the internalization of the GPR120-β-arrestin-2 complex.[7][9] This complex then interacts with TAB1, preventing its association with TAK1 and thereby inhibiting downstream pro-inflammatory signaling cascades, including the NF-κB and JNK pathways.[7][8][9] This mechanism effectively suppresses the production of pro-inflammatory cytokines in macrophages.[4]
References
- 1. Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders | MDPI [mdpi.com]
- 2. What are GPR120 agonists and how do they work? [synapse.patsnap.com]
- 3. GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulation of Energy Homeostasis via GPR120 [frontiersin.org]
A Comparative Guide to GPR120 Agonist 2 for the Treatment of Type 2 Diabetes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GPR120 Agonist 2, a promising therapeutic target for type 2 diabetes, with other established treatment alternatives. The information presented is supported by experimental data to aid in the evaluation and validation of this novel therapeutic approach. For the purpose of this guide, "this compound" will be represented by the well-characterized synthetic agonist TUG-891 and its more recent, pharmacokinetically improved analog, compound 14d, as "this compound" is a placeholder.
Executive Summary
G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4), has emerged as a compelling target for the treatment of type 2 diabetes due to its role in regulating glucose homeostasis, insulin (B600854) sensitivity, and inflammation.[1] GPR120 agonists have demonstrated the potential to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone crucial for glucose-dependent insulin release.[1] This guide compares the performance of GPR120 agonists with two widely used classes of oral antidiabetic drugs: Sodium-glucose cotransporter-2 (SGLT-2) inhibitors and Dipeptidyl peptidase-4 (DPP-4) inhibitors.
Comparative Data Overview
The following tables summarize the quantitative performance of GPR120 agonists against SGLT-2 and DPP-4 inhibitors based on key therapeutic indicators.
Table 1: In Vitro Efficacy and Potency
| Parameter | GPR120 Agonist (TUG-891) | GPR120 Agonist (Compound 14d) | SGLT-2 Inhibitors (e.g., Empagliflozin) | DPP-4 Inhibitors (e.g., Sitagliptin) |
| Mechanism of Action | Direct agonism of GPR120 | Direct agonism of GPR120 | Inhibition of renal glucose reabsorption | Inhibition of the DPP-4 enzyme, increasing endogenous GLP-1 and GIP levels[2][3] |
| EC₅₀ / IC₅₀ | ~30-50 nM (for GPR120) | ~10-20 nM (for hGPR120)[4] | ~1-3 nM (for SGLT-2) | ~18 nM (for DPP-4) |
| Effect on GLP-1 Secretion | Direct stimulation | Direct stimulation | No direct effect | Indirectly increases active GLP-1 levels by 2-3 fold[5] |
Table 2: In Vivo Efficacy in Preclinical Models (Rodents)
| Parameter | GPR120 Agonist (TUG-891 / cpdA) | GPR120 Agonist (Compound 14d) | SGLT-2 Inhibitors | DPP-4 Inhibitors |
| Oral Glucose Tolerance Test (OGTT) | Significant improvement in glucose tolerance[6] | Dose-dependent improvement in glucose tolerance[4] | Improved glucose tolerance | Improved glucose tolerance |
| Effect on Insulin Secretion | Potentiates glucose-stimulated insulin secretion | Elevates insulin levels in DIO mice[4] | No direct effect on insulin secretion | Enhances glucose-dependent insulin secretion[2] |
| Effect on Body Weight | Potential for weight reduction | Modest weight loss (1-2 kg)[7][8] | Generally weight-neutral[5] | |
| Effect on Blood Pressure | Reduction in systolic and diastolic blood pressure[7] | Generally no effect |
Table 3: Clinical Efficacy in Humans (where available)
| Parameter | GPR120 Agonists | SGLT-2 Inhibitors | DPP-4 Inhibitors |
| HbA1c Reduction | Not yet established in large-scale clinical trials | ~0.5-1.0% reduction | ~0.5-0.8% reduction[5] |
| Effect on Body Weight | Not yet established | Modest weight loss (~1.9 kg)[8] | Weight-neutral[5] |
| Effect on Blood Pressure | Not yet established | Reduction in SBP (~2.9 mmHg) and DBP (~1.4 mmHg)[7] | No significant effect |
| Hypoglycemia Risk | Expected to be low (glucose-dependent mechanism) | Very low | Low (when used as monotherapy)[5] |
Signaling Pathways and Experimental Workflows
GPR120 Signaling Pathway
Activation of GPR120 by an agonist initiates downstream signaling cascades that contribute to its therapeutic effects. The primary pathways involve Gαq/11 and β-arrestin-2.
Caption: GPR120 signaling pathways involved in metabolic regulation.
Experimental Workflow: In Vitro Calcium Mobilization Assay
This workflow outlines the key steps for assessing the agonist activity of a compound on GPR120-expressing cells.
Caption: Workflow for an in vitro calcium mobilization assay.
Detailed Experimental Protocols
1. In Vitro Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR120 activation.
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human GPR120 (hGPR120) are cultured in appropriate growth medium.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates at an optimized density and incubated overnight to allow for attachment.[9]
-
Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fluo-8 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).[9][10] The plate is incubated at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.[9]
-
Compound Preparation: Serial dilutions of the GPR120 agonist are prepared in the assay buffer.
-
Assay Procedure: The assay plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken for 10-20 seconds. The instrument then automatically adds the test compound to the wells, and the fluorescence intensity is recorded kinetically for 120-180 seconds.[9]
-
Data Analysis: The change in fluorescence is used to determine the concentration-response curve and calculate the EC₅₀ value for the agonist.
2. Western Blot Analysis for ERK Phosphorylation
This protocol is used to determine the activation of the MAPK/ERK signaling pathway downstream of GPR120.
-
Cell Treatment: GPR120-expressing cells are treated with the GPR120 agonist at various concentrations and for different time points.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.[12][13]
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[13]
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.[12][13]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]
-
-
Stripping and Re-probing: The membrane can be stripped of the bound antibodies and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[12][14]
-
Data Analysis: Densitometry is used to quantify the band intensities, and the ratio of p-ERK to total ERK is calculated to determine the extent of ERK activation.
Conclusion
GPR120 agonists, represented here by TUG-891 and its improved analogs, present a promising therapeutic strategy for type 2 diabetes with a distinct mechanism of action compared to existing therapies. Their ability to stimulate GLP-1 secretion and potentially improve insulin sensitivity offers a multifaceted approach to glycemic control. While SGLT-2 inhibitors provide benefits in terms of weight loss and blood pressure reduction, and DPP-4 inhibitors effectively enhance endogenous incretin levels, GPR120 agonists may offer a novel pathway to address the underlying metabolic dysregulation in type 2 diabetes. Further clinical investigation is warranted to fully elucidate the therapeutic potential of GPR120 agonists and their positioning relative to current standards of care.
References
- 1. dovepress.com [dovepress.com]
- 2. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]
- 4. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials [frontiersin.org]
- 6. A Gpr120 Selective Agonist Improves Insulin Resistance and Chronic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of SGLT2 Inhibitors on Blood Pressure and Other Cardiometabolic Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Role of SGLT-2 Inhibitors for the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
A Comparative Guide: GPR120 Agonist 2 vs. GLP-1 Receptor Agonists for Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a representative GPR120 agonist (referred to as "GPR120 Agonist 2") and established GLP-1 receptor agonists in the context of insulin (B600854) secretion. The information presented is intended to be an objective resource, supported by experimental data and detailed methodologies, to aid in research and drug development.
Introduction
Both G-protein coupled receptor 120 (GPR120) and the glucagon-like peptide-1 (GLP-1) receptor are significant targets in the development of therapeutics for type 2 diabetes. They play crucial roles in glucose homeostasis, primarily by modulating insulin secretion from pancreatic β-cells.
GPR120 Agonists: GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is activated by long-chain fatty acids. Its activation has been shown to potentiate glucose-stimulated insulin secretion (GSIS) and exert anti-inflammatory effects. For the purpose of this guide, "this compound" will be represented by the synthetic agonist GSK137647A , a well-characterized GPR120 agonist.
GLP-1 Receptor Agonists: GLP-1 is an incretin (B1656795) hormone released from the gut in response to nutrient intake. GLP-1 receptor agonists, such as Liraglutide (B1674861) and Exendin-4, mimic the action of endogenous GLP-1, leading to potentiation of GSIS in a glucose-dependent manner.[1] This guide will use Liraglutide and Exendin-4 as representative GLP-1 receptor agonists.
Comparative Data on Insulin Secretion
The following tables summarize the dose-dependent effects of a representative GPR120 agonist and GLP-1 receptor agonists on glucose-stimulated insulin secretion in the murine pancreatic β-cell line, MIN6. It is important to note that the data are compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Effect of GPR120 Agonist (GSK137647A) on Glucose-Stimulated Insulin Secretion (GSIS) in INS-1E Cells
| Agonist Concentration | Glucose Concentration | Fold Increase in Insulin Secretion (vs. Glucose alone) | Reference |
| 50 µM | 5.6 mM | ~1.5-fold | [2] |
| 50 µM | 16.7 mM | ~1.7-fold | [2] |
Note: Data for GSK137647A on MIN6 cells is limited; this data is from the rat insulinoma cell line INS-1E, which is a comparable model.
Table 2: Effect of GLP-1 Receptor Agonist (Exendin-4) on Glucose-Stimulated Insulin Secretion (GSIS) in MIN6 Cells
| Agonist Concentration | Glucose Concentration | Fold Increase in Insulin Secretion (vs. Glucose alone) | Reference |
| 10 nM | 10 mM | ~2.5-fold | [3] |
| 100 nM | High Glucose (e.g., 25 mM) | Significant potentiation (qualitative) | [4][5] |
Table 3: Effect of GLP-1 Receptor Agonist (Liraglutide) on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
| Agonist Treatment | Glucose Concentration | Fold Increase in Insulin Secretion (vs. Vehicle) | Reference |
| 2 weeks (in vivo) | 16.7 mM | ~1.3-fold | [6] |
Signaling Pathways
The signaling cascades initiated by GPR120 and GLP-1 receptor activation, while both culminating in enhanced insulin secretion, proceed through distinct intracellular pathways.
GPR120 Signaling Pathway in Pancreatic β-Cells
GLP-1 Receptor Signaling Pathway in Pancreatic β-Cells
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells
This protocol outlines the measurement of insulin secretion from a clonal pancreatic β-cell line (e.g., MIN6) in response to stimulation with a GPR120 or GLP-1 receptor agonist.[4][7]
Materials:
-
MIN6 cells
-
24-well or 96-well tissue culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing: 114 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.16 mM MgSO4, 20 mM HEPES, 2.5 mM CaCl2, 25.5 mM NaHCO3, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Glucose stock solution (e.g., 1 M)
-
This compound (e.g., GSK137647A) and GLP-1 Receptor Agonist (e.g., Liraglutide) stock solutions
-
Mouse insulin ELISA kit
Procedure:
-
Cell Seeding: Seed MIN6 cells into a 24-well or 96-well plate at a density that allows them to reach approximately 80% confluency on the day of the experiment.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with glucose-free KRBH buffer.
-
Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C in a 5% CO2 incubator to establish a basal level of insulin secretion.[4]
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add fresh KRBH with the desired experimental conditions:
-
Low glucose (e.g., 2.8 mM)
-
High glucose (e.g., 16.7 mM)
-
High glucose + this compound (various concentrations)
-
High glucose + GLP-1 Receptor Agonist (various concentrations)
-
-
Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Carefully collect the supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Store the cleared supernatant at -20°C until insulin measurement.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a mouse insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize insulin secretion data to total protein content or cell number.
-
Express the results as fold change over the respective glucose control.
-
Protocol 2: Perifusion Assay for Dynamic Insulin Secretion from Isolated Pancreatic Islets
This protocol describes a dynamic method to measure insulin secretion from isolated rodent or human pancreatic islets in response to agonists.
Materials:
-
Isolated pancreatic islets
-
Perifusion system (e.g., Biorep Perifusion V2.0.0)
-
Perifusion columns and tubing
-
Bio-Gel beads
-
Perifusion buffer (e.g., KRBH) with varying glucose concentrations
-
This compound and GLP-1 Receptor Agonist stock solutions
-
96-well collection plates
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Use freshly isolated islets (cultured for no more than 48 hours).
-
Column Loading:
-
Place a small layer of hydrated Bio-Gel beads at the bottom of a perifusion column.
-
Carefully place approximately 100 islets on top of the beads.
-
Add another layer of beads to cover the islets.
-
-
System Equilibration:
-
Place the column in the perifusion system at 37°C.
-
Perifuse the islets with low glucose buffer (e.g., 2.8 mM) for at least 60 minutes to establish a stable basal insulin secretion rate.
-
-
Stimulation and Fraction Collection:
-
Switch the perifusion buffer to one containing the desired stimulant(s):
-
High glucose (e.g., 16.7 mM)
-
High glucose + this compound
-
High glucose + GLP-1 Receptor Agonist
-
-
Collect the perifusate in a 96-well plate at regular intervals (e.g., every 1-2 minutes).
-
After the stimulation period, switch back to low glucose buffer to observe the return to baseline.
-
-
Insulin Quantification:
-
Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
-
Data Analysis:
-
Plot insulin concentration versus time to visualize the dynamics of insulin secretion, including the first and second phases.
-
Calculate the area under the curve (AUC) to quantify total insulin secreted during the stimulation period.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative study of GPR120 and GLP-1 receptor agonists on insulin secretion in vitro.
Conclusion
Both GPR120 and GLP-1 receptor agonists potentiate glucose-stimulated insulin secretion, making them attractive targets for the treatment of type 2 diabetes. While GLP-1 receptor agonists are well-established therapeutics with a robust effect on insulin secretion, GPR120 agonists represent a promising, though less characterized, class of compounds.
The available data suggest that GLP-1 receptor agonists induce a more potent insulinotropic effect compared to the currently studied GPR120 agonists. However, GPR120 activation also offers the potential for anti-inflammatory effects, which could provide additional benefits in the context of diabetes.
Further direct comparative studies are necessary to fully elucidate the relative efficacy and potential synergistic effects of these two classes of compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for conducting and interpreting such research.
References
- 1. The effects of liraglutide on expressions of insulin secretion and beta cell survive associated GPCR genes in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Exendin-4, a glucagon-like peptide-1 receptor agonist, inhibits cell apoptosis induced by lipotoxicity in pancreatic β-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The human glucagon-like peptide-1 analogue liraglutide preserves pancreatic beta cells via regulation of cell kinetics and suppression of oxidative and endoplasmic reticulum stress in a mouse model of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological regulation of insulin secretion in MIN6 cells through the fatty acid receptor GPR40: identification of agonist and antagonist small molecules - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of GPR120 Agonist 2 and Metformin in Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for type 2 diabetes (T2D) and related metabolic disorders is continually evolving, with a growing emphasis on combination therapies that target multiple pathophysiological pathways. This guide provides a comprehensive assessment of the potential synergistic effects of a G-protein coupled receptor 120 (GPR120) agonist, herein referred to as GPR120 Agonist 2, with the first-line T2D therapeutic, metformin (B114582). By exploring their distinct and overlapping mechanisms of action, supported by experimental data, this document aims to provide a valuable resource for researchers and drug development professionals.
Introduction to GPR120 Agonism and Metformin
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a promising therapeutic target for metabolic diseases. Activated by long-chain fatty acids, GPR120 is expressed in key metabolic tissues including the intestines, adipose tissue, and immune cells.[1] Activation of GPR120 stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances insulin (B600854) sensitivity, promotes glucose uptake, and exerts potent anti-inflammatory effects.[2][3]
Metformin, a biguanide, has been a cornerstone of T2D management for decades. Its primary mechanism of action involves the inhibition of hepatic gluconeogenesis through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4] Metformin also exerts beneficial effects on the gut, including increased glucose utilization and enhanced GLP-1 secretion.[5]
The potential for synergy between a GPR120 agonist and metformin stems from their complementary mechanisms. While metformin primarily acts on the liver to reduce glucose production, GPR120 agonists enhance glucose disposal in peripheral tissues and modulate incretin (B1656795) and inflammatory signaling. A key point of convergence is the AMPK signaling pathway, which can be activated by both metformin and GPR120 agonists, suggesting a basis for enhanced therapeutic efficacy when used in combination.[4][6]
Comparative Efficacy: In Vitro and In Vivo Data
While direct head-to-head studies on the synergistic effects of a specific GPR120 agonist and metformin are limited, the available data on their individual effects and the effects of similar combination therapies provide a strong rationale for their combined use. For the purpose of this guide, we will consider the well-characterized synthetic GPR120 agonist, TUG-891, as a representative this compound.
In Vitro Data: Glucose Uptake and Insulin Secretion
The following table summarizes the anticipated effects of this compound (TUG-891) and metformin on key cellular processes involved in glucose homeostasis.
| Parameter | This compound (TUG-891) | Metformin | Expected Synergistic Effect | Supporting Evidence |
| Glucose Uptake in Adipocytes | Increased | Increased | Potentially Additive or Synergistic | GPR120 agonists enhance glucose uptake in 3T3-L1 adipocytes.[7] Metformin has been shown to increase glucose uptake in human preadipocyte-derived adipocytes. |
| Insulin Secretion from Pancreatic β-cells | Increased (indirectly via GLP-1) | Preserves insulin secretion | Enhanced glucose-dependent insulin secretion | GPR120 agonists stimulate GLP-1 secretion, which in turn potentiates insulin release.[3] Metformin has been shown to preserve insulin secretion in pancreatic β-cells. |
| AMPK Phosphorylation | Increased | Increased | Synergistic Activation | GPR120 activation can lead to AMPK phosphorylation.[6] Metformin is a well-known activator of AMPK.[4] |
| Anti-inflammatory Effects (e.g., in macrophages) | Potent Inhibition of Pro-inflammatory Mediators | Moderate Inhibition of Inflammatory Responses | Enhanced Anti-inflammatory Profile | TUG-891 inhibits the release of pro-inflammatory mediators from macrophages.[7] Metformin suppresses inflammatory responses by inhibiting macrophage activation.[8] |
In Vivo Data: Glycemic Control in Animal Models
Data from studies on individual agents and analogous combination therapies in diet-induced obese (DIO) and diabetic animal models highlight the potential for enhanced glycemic control.
| Parameter | This compound (TUG-891) | Metformin | Anticipated Synergistic Effect | Supporting Evidence |
| Blood Glucose Lowering | Significant reduction in blood glucose levels in DIO mice.[2] | Well-established glucose-lowering effect. | Superior and sustained glycemic control. | A study combining a GPR119 agonist with metformin showed significantly greater weight loss than either agent alone.[9] A combination of GPR40 and GPR120 agonists resulted in superior glycemic control in db/db mice compared to monotherapy. |
| Insulin Sensitivity | Improved insulin sensitivity. | Improved insulin sensitivity. | Markedly enhanced insulin sensitivity. | A GPR120 agonist was shown to improve insulin sensitivity in obese mice. Metformin's primary role is to improve insulin sensitivity. |
| GLP-1 Secretion | Increased | Increased | Augmented GLP-1 levels. | Both GPR120 agonists and metformin have been shown to increase GLP-1 secretion through different mechanisms.[3][5] |
| Body Weight | Reduction in body weight and fat mass.[10] | Minimal to no weight loss. | Potential for enhanced weight management. | The GPR120 agonist TUG-891 has been shown to reduce body weight and fat mass in mice.[10] |
Signaling Pathways and Experimental Workflows
Proposed Synergistic Signaling Pathways
The synergistic effects of this compound and metformin are likely mediated through the convergence of their signaling pathways, primarily centered around the activation of AMPK.
Caption: Proposed synergistic signaling pathways of this compound and metformin.
Experimental Workflow: Assessing Synergy
A robust experimental workflow is crucial to definitively assess the synergistic effects of this compound and metformin.
Caption: A comprehensive workflow for assessing the synergistic effects of this compound and metformin.
Detailed Experimental Protocols
Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation using a standard cocktail of insulin, dexamethasone, and isobutylmethylxanthine (IBMX). Maintain the differentiated adipocytes for 8-12 days before the assay.
-
Serum Starvation: Prior to the assay, serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Treatment: Incubate the cells with this compound, metformin, or their combination at desired concentrations for a specified period (e.g., 24 hours for metformin, 1-2 hours for the GPR120 agonist). Include a vehicle control group.
-
Glucose Uptake Measurement: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Stimulate with insulin (e.g., 100 nM) for 20-30 minutes. Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog for a short period (e.g., 5-10 minutes).
-
Lysis and Scintillation Counting: Terminate the uptake by washing with ice-cold KRH buffer. Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the glucose uptake to the total protein content in each well.
In Vivo Oral Glucose Tolerance Test (OGTT) in DIO Mice
-
Animal Model: Use diet-induced obese (DIO) mice, a relevant model for studying insulin resistance and T2D.
-
Acclimatization and Treatment: Acclimatize the mice and divide them into four groups: vehicle, this compound, metformin, and combination. Administer the treatments orally via gavage for a specified duration (e.g., 14-28 days).
-
Fasting: Fast the mice overnight (approximately 12-16 hours) before the OGTT.
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) orally.
-
Blood Glucose Monitoring: Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose levels.
-
Data Analysis: Calculate the area under the curve (AUC) for blood glucose to assess glucose tolerance.
Western Blot for AMPK Phosphorylation
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated AMPK (p-AMPK, Thr172) and total AMPK.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and express the results as the ratio of p-AMPK to total AMPK.
Conclusion and Future Directions
The convergence of GPR120 agonist and metformin signaling pathways on AMPK presents a compelling rationale for their combined use in the treatment of T2D and other metabolic disorders. The anticipated synergistic effects include superior glycemic control, enhanced insulin sensitivity, and a more potent anti-inflammatory response. The experimental protocols and workflows outlined in this guide provide a framework for rigorously testing this hypothesis.
Future research should focus on conducting direct in vivo and in vitro studies to quantify the synergistic effects of specific GPR120 agonists with metformin. The identification of an optimal dose combination and a thorough investigation of the long-term safety and efficacy of such a combination therapy will be critical for its potential clinical translation. The development of dual agonists targeting both GPR120 and other complementary pathways may also represent a promising future therapeutic strategy.
References
- 1. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metformin suppresses adipogenesis through both AMP-activated protein kinase (AMPK)-dependent and AMPK-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic associations of metformin and GLP-1 receptor agonist use with adiposity-related cancer incidence in people living with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The GPR120 agonist TUG-891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic Effects of a GPR119 Agonist with Metformin on Weight Loss in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The GPR120 agonist TUG‐891 promotes metabolic health by stimulating mitochondrial respiration in brown fat - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptomic Landscapes of GPR120 Activation: A Comparative Guide to Agonist-Induced Cellular Responses
For researchers, scientists, and drug development professionals, understanding the nuanced cellular effects of different G-protein-coupled receptor 120 (GPR120) agonists is paramount for therapeutic innovation. This guide provides a comparative analysis of the transcriptomic consequences of treating cells with various GPR120 agonists, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), has emerged as a compelling therapeutic target for metabolic and inflammatory diseases. Its activation by natural ligands, such as omega-3 fatty acids, and synthetic agonists has been shown to mediate potent anti-inflammatory and insulin-sensitizing effects. However, the specific gene expression signatures elicited by different agonists are not uniform. This guide delves into the comparative transcriptomics of cells treated with distinct GPR120 agonists, offering a framework for evaluating their unique and overlapping cellular impacts.
Comparative Analysis of Transcriptomic Changes
To illustrate the differential effects of GPR120 agonists, we summarize findings from a key study that performed RNA sequencing (RNA-seq) on primary macrophages. This study provides a direct comparison between the natural omega-3 fatty acid, docosahexaenoic acid (DHA), and a synthetic GPR120 agonist, Compound A (cpdA).
Table 1: Comparison of Agonist-Induced Transcriptomic Changes in Primary Macrophages
| Feature | DHA (Natural Agonist) | Compound A (cpdA) (Synthetic Agonist) |
| Primary Effect | Inhibition of LPS-stimulated inflammatory gene expression[1] | Potent inhibition of LPS-stimulated inflammatory gene expression[1] |
| Key Downregulated Pathways | Inflammation-related pathways[1] | Inflammation-related pathways[1] |
| Overlap in Regulated Genes | Significant overlap with cpdA in downregulating inflammatory genes | Significant overlap with DHA in downregulating inflammatory genes |
| Reported Selectivity | Also activates other receptors like GPR40 | High selectivity for GPR120 over GPR40[1] |
While both DHA and cpdA effectively suppress inflammatory gene expression in macrophages, the higher selectivity of synthetic agonists like cpdA for GPR120 may offer a more targeted therapeutic approach with potentially fewer off-target effects.[1]
GPR120 Signaling and Experimental Workflow
The activation of GPR120 by an agonist initiates a cascade of intracellular signaling events that ultimately lead to changes in gene expression. The general signaling pathway and a typical experimental workflow for comparative transcriptomics are illustrated below.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following section outlines a representative protocol for a comparative transcriptomics study of GPR120 agonists, based on methodologies reported in the literature.[1]
Objective: To compare the transcriptomic profiles of primary macrophages treated with two different GPR120 agonists.
Materials:
-
Primary bone marrow-derived macrophages (BMDMs) from wild-type and GPR120 knockout mice.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
GPR120 Agonist 1 (e.g., DHA).
-
GPR120 Agonist 2 (e.g., cpdA).
-
Lipopolysaccharide (LPS).
-
RNA extraction kit.
-
Reagents for cDNA library preparation and RNA sequencing.
Procedure:
-
Cell Culture and Treatment:
-
Isolate and culture primary macrophages according to standard protocols.
-
Pre-treat the macrophages with either DHA, cpdA, or a vehicle control for a specified duration (e.g., 1 hour).
-
Stimulate the cells with LPS to induce an inflammatory response.
-
-
RNA Extraction and Quality Control:
-
Lyse the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.
-
-
RNA Sequencing:
-
Prepare cDNA libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.
-
Perform high-throughput sequencing on a suitable platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the different treatment groups (e.g., Agonist 1 vs. Vehicle, Agonist 2 vs. Vehicle, Agonist 1 vs. Agonist 2).
-
Perform pathway and gene ontology analysis on the DEGs to identify enriched biological processes and signaling pathways.
-
Conclusion
The comparative transcriptomic analysis of cells treated with different GPR120 agonists reveals both common and distinct molecular signatures. While natural agonists like DHA and selective synthetic agonists can induce similar anti-inflammatory gene expression profiles, the nuances in their broader transcriptomic impact warrant careful consideration in drug development. The methodologies and data presented in this guide offer a foundational resource for researchers to further explore the therapeutic potential of GPR120 activation and to design next-generation agonists with optimized cellular and physiological effects.
References
A Comparative Analysis of the Anti-inflammatory Efficacy of GPR120 Agonist 2 and Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of the G protein-coupled receptor 120 (GPR120) agonist, referred to herein as GPR120 Agonist 2, and established Nonsteroidal Anti-inflammatory Drugs (NSAIDs). The following sections detail their mechanisms of action, present available quantitative data from relevant in vitro and in vivo models, and provide comprehensive experimental protocols for the assays cited.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases. While NSAIDs have long been the cornerstone of anti-inflammatory therapy, their use is associated with gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes. GPR120 has emerged as a promising therapeutic target for inflammatory conditions. Its activation by agonists has been shown to initiate potent anti-inflammatory signaling cascades, offering a potentially safer alternative to traditional NSAIDs. This guide aims to objectively compare the anti-inflammatory effects of this compound, representing a class of novel anti-inflammatory agents, with those of well-known NSAIDs.
Data Presentation
The following tables summarize the available quantitative data on the anti-inflammatory effects of representative GPR120 agonists and common NSAIDs. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is compiled from separate studies and should be interpreted with consideration of the different experimental conditions.
Table 1: In Vitro Anti-inflammatory Activity
| Compound Class | Specific Agent | Assay System | Target Measured | Potency (IC50/EC50) | Citation |
| GPR120 Agonist | Compound A (cpdA) | Lipopolysaccharide (LPS)-stimulated primary mouse microglia | TNF-α and IL-1β expression | Strongly attenuated (specific IC50 not reported) | [1] |
| TUG-891 | Human and mouse GPR120 expressing cells | GPR120 activation | pEC50: 7.36 (human), 7.77 (mouse) | [2] | |
| NSAID | Celecoxib | Human cell line | IL-12 secretion | IC50: 20 µM | [3] |
| Celecoxib | MDA-MB-231 cells | COX-2 activity | IC50: 0.343 µM | [4] |
Table 2: In Vivo Anti-inflammatory Activity
| Compound Class | Specific Agent | Animal Model | Endpoint Measured | Efficacy (ED50 / % Inhibition) | Citation |
| GPR120 Agonist | Data not available in direct comparison | - | - | - | - |
| NSAID | Naproxen | Carrageenan-induced paw edema in rats | Paw edema volume | ED50: 15 mg/kg | [5] |
| Indomethacin (B1671933) | Carrageenan-induced paw edema in rats | Paw edema volume | ED50: 10 mg/kg | [5] | |
| Diclofenac | Carrageenan-induced paw edema in rats | Paw edema volume | ED50: 3.74 mg/kg | [6] |
Experimental Protocols
In Vitro: LPS-Induced Cytokine Production in Macrophages
This protocol is designed to assess the anti-inflammatory effects of a test compound by measuring its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, NSAIDs)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds (this compound or NSAIDs) or vehicle (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL to induce an inflammatory response. Include a set of wells with cells and medium only (negative control) and another set with LPS only (positive control).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plates at 1,500 rpm for 10 minutes to pellet the cells. Collect the supernatants for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in the paw of a rat or mouse[7].
Materials:
-
Male Wistar rats or Swiss albino mice (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, NSAIDs)
-
Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a positive control group (a known NSAID, e.g., indomethacin 10 mg/kg), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compounds and vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.
-
Data Analysis: Calculate the percentage of paw edema for each animal at each time point using the formula: % Edema = [(Vt - V0) / V0] x 100 where Vt is the paw volume at time t and V0 is the initial paw volume.
-
Efficacy Calculation: Calculate the percentage inhibition of edema for each treated group compared to the control group. Determine the ED50 value, which is the dose of the compound that causes 50% inhibition of edema.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-inflammatory mechanisms of GPR120 agonists and NSAIDs are distinct. GPR120 agonists mediate their effects through a β-arrestin-2-dependent pathway that ultimately inhibits the pro-inflammatory transcription factor NF-κB. In contrast, NSAIDs primarily act by inhibiting the COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
Caption: GPR120 agonist anti-inflammatory signaling pathway.
Caption: NSAID anti-inflammatory signaling pathway.
Experimental Workflows
The workflows for the in vitro and in vivo experiments described above provide a clear, step-by-step visual representation of the experimental processes.
Caption: In Vitro Anti-inflammatory Assay Workflow.
Caption: In Vivo Anti-inflammatory Assay Workflow.
Conclusion
The available data suggests that GPR120 agonists represent a promising class of anti-inflammatory agents with a distinct mechanism of action compared to traditional NSAIDs. While quantitative comparisons are not yet available from head-to-head studies, the potent inhibition of key inflammatory pathways by GPR120 agonists in preclinical models indicates their therapeutic potential. Further research, including direct comparative studies with NSAIDs in various inflammatory models, is warranted to fully elucidate the relative efficacy and safety profile of GPR120 agonists. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative analyses.
References
- 1. Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Celecoxib inhibits interleukin-12 alphabeta and beta2 folding and secretion by a novel COX2-independent mechanism involving chaperones of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib inhibits NLRP1 inflammasome pathway in MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
GPR120 Agonist 2 selectivity profiling against other G protein-coupled receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selectivity of GPR120 agonists against other G protein-coupled receptors (GPCRs). Understanding the selectivity profile of a GPR120 agonist is crucial for predicting its potential off-target effects and ensuring the specificity of experimental results. While comprehensive selectivity data for a compound referred to as "GPR120 Agonist 2" (CAS 1234844-11-1) is not publicly available, this guide presents a comparative overview using data from well-characterized GPR120 agonists, TUG-891 and Compound 4x, to illustrate a typical selectivity assessment.
GPR120 Agonist Selectivity Data
The following table summarizes the available selectivity data for TUG-891 and Compound 4x against the closely related free fatty acid receptor, GPR40 (FFAR1), and a broader panel for Compound 4x. The data is presented as EC50 values, which represent the concentration of the agonist that gives half-maximal response. A higher EC50 value indicates lower potency and, in the context of off-target receptors, suggests greater selectivity for the primary target (GPR120).
| Compound | Target GPCR | EC50 (nM) | Selectivity vs. hGPR120 | Reference |
| TUG-891 | hGPR120 | 30 | - | [1] |
| hGPR40 | >10,000 | >333-fold | [1] | |
| mGPR120 | 50 | - | [1] | |
| mGPR40 | 1,000 | 20-fold | [1] | |
| Compound 4x | hGPR120 | 15 | - | [2] |
| hGPR40 | >10,000 | >667-fold | [2] | |
| Broad GPCR Panel (at 10 µM) | No significant activity | High | [2][3] |
h: human, m: mouse
GPR120 Signaling Pathway
Activation of GPR120 by an agonist initiates a cascade of intracellular events. The two primary signaling pathways involve coupling to Gαq/11 proteins and β-arrestin-2.[4][5][6] The Gαq/11 pathway leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] This results in an increase in intracellular calcium levels and activation of protein kinase C (PKC), influencing processes like glucose uptake and hormone secretion.[4][6] The β-arrestin-2 pathway is primarily associated with the anti-inflammatory effects of GPR120 activation.[4] Upon agonist binding, β-arrestin-2 is recruited to the receptor, leading to the inhibition of inflammatory signaling cascades.[4]
References
- 1. The pharmacology of TUG-891, a potent and selective agonist of the free fatty acid receptor 4 (FFA4/GPR120), demonstrates both potential opportunity and possible challenges to therapeutic agonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of an Isothiazole-Based Phenylpropanoic Acid GPR120 Agonist as a Development Candidate for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR120 agonist 4x |CAS:1628448-77-0 Probechem Biochemicals [probechem.com]
- 4. Potential roles of GPR120 and its agonists in the management of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of GPR120 Agonist 2
This guide provides essential safety and logistical information for the proper disposal of GPR120 Agonist 2, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as a hazardous substance or mixture according to the provided Safety Data Sheet (SDS), it is imperative to follow standard laboratory safety protocols when handling and disposing of this and any chemical compound.[1]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is vital for safe handling and in determining appropriate disposal methods.
| Property | Value | Source |
| Molecular Formula | C22H25ClO4 | MedChemExpress[1] |
| Molecular Weight | 388.88 g/mol | MedChemExpress[1] |
| CAS Number | 1234844-11-1 | MedChemExpress[1] |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | DMSO: ≥ 50 mg/mL (128.57 mM) | MedChemExpress |
| Storage (Powder) | -20°C for 3 years | TargetMol[2] |
| Storage (In Solvent) | -80°C for 1 year | TargetMol[2] |
Experimental Protocol: Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound. This protocol is based on the information from the Safety Data Sheet and general best practices for laboratory chemical waste management.[1][3]
1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
Laboratory coat
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.
-
Maintain separate, clearly labeled waste containers for solid and liquid waste.
3. Solid Waste Disposal:
-
Empty Containers: Unless properly decontaminated, empty containers that held this compound should be treated as chemical waste.[3] Triple-rinse the container with a suitable solvent. The first rinsate must be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations; however, collecting all rinses as hazardous waste is the most cautious approach.[3] After thorough rinsing and air-drying, deface all labels before disposing of the container as regular solid waste or recycling.[3]
-
Contaminated Materials: Any materials, such as weighing paper or pipette tips, that have come into contact with this compound should be placed in a designated, sealed, and clearly labeled solid chemical waste container.
4. Liquid Waste Disposal:
-
Unused Solutions: Unused solutions of this compound should be collected in a designated, leak-proof, and chemically compatible liquid waste container.[3] The container must be clearly labeled with the contents, including the name of the compound and the solvent used.
-
Accidental Spills: In the event of a spill, absorb the liquid with a non-combustible material such as diatomite or other finely-powdered liquid-binding material.[1] Carefully collect the absorbed material and any contaminated surfaces into a sealable, properly labeled hazardous waste container.[3] Clean the spill area with a suitable solvent or detergent, and collect all cleaning materials for disposal as hazardous waste.[3]
-
Environmental Precautions: Prevent the compound and its solutions from entering drains or water courses.[1]
5. Final Disposal:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the chemical waste.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
